molecular formula C21H18O12 B1142295 Scutellarin CAS No. 116122-36-2

Scutellarin

Katalognummer: B1142295
CAS-Nummer: 116122-36-2
Molekulargewicht: 462.4 g/mol
InChI-Schlüssel: DJSISFGPUUYILV-ZFORQUDYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Scutellarin is the glycosyloxyflavone which is the 7-O-glucuronide of scutellarein. It has a role as an antineoplastic agent and a proteasome inhibitor. It is a glycosyloxyflavone, a glucosiduronic acid, a trihydroxyflavone and a monosaccharide derivative. It is functionally related to a scutellarein. It is a conjugate acid of a this compound(1-).
This compound has been reported in Perilla frutescens, Scutellaria indica, and other organisms with data available.
see scutellarein for aglycone

Eigenschaften

IUPAC Name

(2S,3S,4S,5R,6S)-6-[5,6-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O12/c22-8-3-1-7(2-4-8)10-5-9(23)13-11(31-10)6-12(14(24)15(13)25)32-21-18(28)16(26)17(27)19(33-21)20(29)30/h1-6,16-19,21-22,24-28H,(H,29,30)/t16-,17-,18+,19-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJSISFGPUUYILV-ZFORQUDYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101336184
Record name Scutellarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101336184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27740-01-8, 116122-36-2
Record name Scutellarin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27740-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Scutellarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027740018
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Breviscapine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116122362
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Scutellarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101336184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SCUTELLARIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16IGP0ML9A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Pharmacological Landscape of Scutellarin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Scutellarin, a flavonoid glucuronide derived from medicinal herbs such as Scutellaria barbata and Erigeron breviscapus, has garnered significant attention within the scientific community for its broad spectrum of pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the core pharmacological properties of this compound, with a focus on its molecular mechanisms, quantitative efficacy, and the experimental methodologies used to elucidate its therapeutic potential.

Core Pharmacological Properties

This compound exhibits a diverse range of pharmacological effects, primarily attributed to its potent anti-inflammatory, antioxidant, anti-apoptotic, and vasodilatory properties.[1][2] These multifaceted actions contribute to its therapeutic potential in a variety of chronic and acute conditions, including cerebrovascular, cardiovascular, and neurodegenerative diseases, as well as certain types of cancer.[1][2][3]

Anti-Inflammatory Activity

This compound exerts its anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators. It has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central to the inflammatory response.[1] This inhibition leads to a downstream reduction in the expression of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1]

Antioxidant Effects

The antioxidant properties of this compound are largely mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) signaling pathway.[1] By promoting the translocation of Nrf2 to the nucleus, this compound upregulates the expression of various antioxidant enzymes, including heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase (CAT).[1] This enhancement of the endogenous antioxidant defense system helps to mitigate cellular damage caused by oxidative stress.

Neuroprotective Actions

In the context of neurological disorders, this compound has demonstrated significant neuroprotective effects. It can attenuate neuronal apoptosis, reduce infarct volume in animal models of ischemic stroke, and improve neurological deficits.[4][5][6][7] These protective effects are linked to its ability to modulate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which plays a crucial role in neuronal survival.[8]

Cardioprotective Properties

This compound has shown promise in the treatment of cardiovascular diseases by protecting against myocardial ischemia-reperfusion injury, reducing cardiac fibrosis, and improving cardiac function.[9][10][11][12] Its cardioprotective mechanisms involve the inhibition of apoptosis, reduction of oxidative stress, and modulation of inflammatory responses within the cardiovascular system.[9][10][12]

Anticancer Potential

Emerging evidence suggests that this compound possesses anticancer properties against various cancer cell lines.[13][14] It can induce apoptosis, inhibit cell proliferation, and sensitize cancer cells to conventional chemotherapeutic agents.[13][15] The anticancer effects of this compound are associated with the modulation of multiple signaling pathways, including those involved in cell cycle regulation and apoptosis.

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound from various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound (IC50 Values)

Cell LineAssayEffectIC50 ValueReference
RAW 264.7Nitric Oxide (NO) Production (LPS-induced)Anti-inflammatory~33.3 - 163.3 µg/mL (extracts)[1]
MCF-7AntiproliferativeAnticancer2.96 µM (Derivative 14b)[13]
HCT-116AntiproliferativeAnticancer7.25 µM (Derivative 14b)[13]
PC-3AntiproliferativeAnticancer0.09 µM (Derivative 14b)[13]
HepG2AntiproliferativeAnticancer0.50 µM (Derivative 14b)[13]
L-O2 (normal human liver cells)CytotoxicityLow Toxicity47.96 µM (Derivative 14b)[13]
BEAS-2BIL-6, CCL2, CXCL8 Production (LPS-stimulated)Anti-inflammatoryIC50: 36.7 µM (IL-6), 20.2 µM (CCL2), 13.2 µM (CXCL8)[16]

Table 2: In Vivo Efficacy of this compound (ED50/Effective Dose)

Animal ModelConditionEffectEffective DoseReference
Rats (MCAO)Cerebral Ischemia/ReperfusionNeuroprotection (reduced infarct volume)50 or 75 mg/kg (i.g.)[6]
Rats (MCAO)Cerebral Ischemia/ReperfusionNeuroprotection (improved neurological score)20 and 60 mg/kg (i.p.)[7]
Rats (MCAO)Acute Ischemic Brain InjuryNeuroprotection (reduced brain infarct size)6 mg/kg and 12 mg/kg (i.v.)[5]
Mice (STZ-induced)Diabetic CardiomyopathyCardioprotection5, 10, 20 mg/kg (i.p.)[12][17]
Rats (Isoprenaline-induced)Myocardial InfarctionCardioprotection10, 20, 40 mg/kg (i.v.)[10]

Table 3: Pharmacokinetic Parameters of this compound

SpeciesAdministration RouteDoseCmaxTmaxt1/2BioavailabilityReference
HumanOral60 mg< 5.0 ng/mL---[18]
RatOral----10.6%[18]
Beagle DogOral----0.4%[18]

Key Signaling Pathways

The pharmacological effects of this compound are mediated through its interaction with several key intracellular signaling pathways. The following diagrams, generated using Graphviz, illustrate these interactions.

PI3K_Akt_Signaling_Pathway This compound This compound PI3K PI3K This compound->PI3K Activates Akt Akt PI3K->Akt Activates GSK3b GSK3β Akt->GSK3b Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Promotes Bax Bax (Pro-apoptotic) Akt->Bax Inhibits Apoptosis Neuronal Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes Neuronal_Survival Neuronal Survival

This compound's activation of the PI3K/Akt signaling pathway.

MAPK_Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Inflammatory_Stimuli->MAPKKK This compound This compound p38 p38 This compound->p38 Inhibits JNK JNK This compound->JNK Inhibits MAPKKK->p38 MAPKKK->JNK AP1 AP-1 p38->AP1 JNK->AP1 Inflammatory_Genes Pro-inflammatory Gene Expression AP1->Inflammatory_Genes

Inhibition of the MAPK signaling pathway by this compound.

NFkB_Signaling_Pathway cluster_0 Nuclear Events Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK This compound This compound This compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes

This compound's inhibitory effect on the NF-κB signaling pathway.

Nrf2_ARE_Signaling_Pathway cluster_0 Nuclear Events Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Induces dissociation This compound This compound This compound->Keap1 Promotes dissociation Nrf2 Nrf2 Keap1->Nrf2 Inhibits Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Nucleus->ARE Antioxidant_Genes Antioxidant Gene Expression (HO-1, SOD) ARE->Antioxidant_Genes

Activation of the Nrf2/ARE antioxidant pathway by this compound.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the investigation of this compound's pharmacological properties.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate overnight.[15]

  • Treatment: Treat cells with various concentrations of this compound or vehicle control for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[19][20]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[19][21]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[22] Cell viability is expressed as a percentage of the control.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect specific proteins in a sample of tissue homogenate or cell extract.

  • Protein Extraction: Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors.[23]

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-NF-κB, Nrf2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[23]

In Vivo Model of Cerebral Ischemia (Middle Cerebral Artery Occlusion - MCAO)

The MCAO model is a widely used animal model to mimic ischemic stroke in humans.

  • Anesthesia: Anesthetize the animal (e.g., rat) with an appropriate anesthetic (e.g., chloral hydrate).[24]

  • Surgical Procedure: Expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). Ligate the distal ECA. Insert a nylon monofilament suture through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).[24]

  • Ischemia and Reperfusion: Maintain the occlusion for a specific period (e.g., 2 hours) followed by withdrawal of the suture to allow for reperfusion.[24]

  • Drug Administration: Administer this compound (e.g., via intraperitoneal or intravenous injection) at various time points before or after the induction of ischemia.[4][5]

  • Neurological Deficit Scoring: Assess neurological deficits at different time points post-reperfusion using a standardized scoring system (e.g., Longa's score).[6][24]

  • Infarct Volume Measurement: Sacrifice the animal after a specific reperfusion period (e.g., 24 hours), and stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.[6][24]

In Vitro Apoptosis Assessment (Annexin V/PI Staining)

Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry is a common method to detect and quantify apoptosis.

  • Cell Treatment: Treat cells with this compound and/or an apoptosis-inducing agent.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.[25]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[25]

Conclusion and Future Directions

This compound is a promising natural compound with a wide array of pharmacological properties that make it a strong candidate for the development of novel therapeutics for a range of diseases. Its ability to modulate multiple key signaling pathways underscores its potential to address complex disease pathologies. However, a significant challenge for the clinical application of this compound is its low oral bioavailability.[2][18] Future research should focus on the development of novel drug delivery systems and structural modifications to enhance its pharmacokinetic profile. Furthermore, while numerous preclinical studies have demonstrated its efficacy, more robust and large-scale clinical trials are necessary to fully establish its therapeutic benefits and safety in humans. The continued exploration of this compound's mechanisms of action will undoubtedly pave the way for its successful translation from a traditional medicine to a modern therapeutic agent.

References

Scutellarin's Anti-Inflammatory Response: A Technical Guide to Core Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scutellarin, a flavonoid glycoside primarily derived from the traditional Chinese herb Erigeron breviscapus, has demonstrated significant anti-inflammatory properties across a multitude of preclinical studies. Its therapeutic potential in a range of inflammatory diseases, including neuroinflammatory conditions, arthritis, and acute lung injury, is attributed to its ability to modulate key signaling cascades. This technical guide provides an in-depth exploration of the core signaling pathways through which this compound exerts its anti-inflammatory effects. The document details the molecular mechanisms, presents quantitative data from relevant studies, outlines common experimental protocols for investigation, and provides visual representations of the signaling pathways.

Core Signaling Pathways in this compound's Anti-Inflammatory Action

This compound's anti-inflammatory efficacy stems from its multifaceted interactions with several key intracellular signaling pathways. The primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) pathway, the Mitogen-Activated Protein Kinase (MAPK) pathway, and the NLRP3 inflammasome pathway.

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and initiate gene transcription.

This compound has been shown to potently inhibit this pathway at multiple points. Studies have demonstrated that this compound can suppress the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the NF-κB p65 subunit[1]. By inhibiting IKKβ activation, this compound effectively halts the cascade that leads to NF-κB activation[1]. This inhibitory action results in a significant downstream reduction of pro-inflammatory mediators such as TNF-α, IL-1β, and IL-6[1].

Below is a diagram illustrating the inhibitory effect of this compound on the NF-κB signaling pathway.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK_complex IKK Complex TLR4->IKK_complex IkappaB IκBα IKK_complex->IkappaB P NFkappaB_active NF-κB (Active) IkappaB->NFkappaB_active Degradation NFkappaB NF-κB (p65/p50) NFkappaB_IkappaB NF-κB-IκBα (Inactive) Nucleus Nucleus NFkappaB_active->Nucleus Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) Nucleus->Inflammatory_Genes This compound This compound This compound->IKK_complex Inhibits

Caption: this compound inhibits the NF-κB pathway by blocking IKK complex activation.

The MAPK Signaling Pathway

The MAPK family, which includes p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. Inflammatory stimuli activate these kinases through a phosphorylation cascade, leading to the activation of transcription factors like AP-1 (a dimer of c-Fos and c-Jun), which in turn promote the expression of inflammatory genes.

This compound has been shown to modulate MAPK signaling, although its effects can be context-dependent. In several studies, this compound inhibits the phosphorylation of p38 and JNK in response to inflammatory stimuli[1]. This inhibition prevents the activation of downstream transcription factors and subsequently reduces the production of pro-inflammatory mediators. For instance, in a model of tumor immunotherapy, this compound was found to inhibit the phosphorylation of p38 MAPK, a downstream signaling component of TNFR2[2].

The following diagram illustrates how this compound modulates the MAPK signaling pathway.

MAPK_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor Inflammatory_Stimuli->Receptor MAPKKK MAPKKK Receptor->MAPKKK p38_JNK p38 / JNK MAPKKK->p38_JNK P ERK ERK MAPKKK->ERK P AP1 AP-1 (c-Fos/c-Jun) p38_JNK->AP1 P ERK->AP1 P Nucleus Nucleus AP1->Nucleus Inflammatory_Response Inflammatory Response Nucleus->Inflammatory_Response This compound This compound This compound->p38_JNK Inhibits Phosphorylation

Caption: this compound inhibits the phosphorylation of p38 and JNK in the MAPK pathway.

The NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system by activating caspase-1, which in turn processes pro-IL-1β and pro-IL-18 into their mature, active forms. Aberrant activation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases.

This compound has been identified as a potent inhibitor of NLRP3 inflammasome activation. It has been shown to suppress the activation of the NLRP3 inflammasome, leading to reduced caspase-1 activation and subsequent secretion of IL-1β and IL-18. This inhibitory effect is thought to be mediated, at least in part, by the PI3K/Akt signaling pathway. This compound can increase the phosphorylation of Akt, which in turn inhibits mTORC1 activity, a known regulator of NLRP3 inflammasome activation.

The diagram below depicts the inhibitory action of this compound on the NLRP3 inflammasome pathway.

NLRP3_Inflammasome_Pathway cluster_cytoplasm Cytoplasm PAMPs_DAMPs PAMPs / DAMPs NLRP3 NLRP3 PAMPs_DAMPs->NLRP3 Activates Inflammasome NLRP3 Inflammasome (Assembled) NLRP3->Inflammasome ASC ASC ASC->Inflammasome Pro_Caspase1 Pro-Caspase-1 Pro_Caspase1->Inflammasome Caspase1 Caspase-1 (Active) Inflammasome->Caspase1 Cleavage IL1beta IL-1β (Mature) Caspase1->IL1beta Cleavage Pro_IL1beta Pro-IL-1β This compound This compound This compound->Inflammasome Inhibits Assembly PI3K_Akt PI3K/Akt This compound->PI3K_Akt Activates mTORC1 mTORC1 PI3K_Akt->mTORC1 Inhibits mTORC1->Inflammasome Promotes Assembly

Caption: this compound inhibits NLRP3 inflammasome assembly, partly via the PI3K/Akt pathway.

Quantitative Data on this compound's Anti-Inflammatory Effects

The following tables summarize quantitative data from various studies, highlighting the potent anti-inflammatory effects of this compound.

Table 1: In Vitro Inhibition of Inflammatory Mediators by this compound

Cell LineStimulantMediatorThis compound Concentration% Inhibition / IC50Reference
RAW 264.7LPSNO Production-IC50: 7.2 - 27.8 µM[3]
BV-2 microgliaLPSTNF-α25, 50, 100 µMDose-dependent decrease[1]
BV-2 microgliaLPSIL-1β25, 50, 100 µMDose-dependent decrease[1]
BV-2 microgliaLPSIL-625, 50, 100 µMDose-dependent decrease[1]
BEAS-2BLPSIL-612.5, 25, 50 µMDose-dependent decrease[4]
BEAS-2BLPSCCL212.5, 25, 50 µMDose-dependent decrease[4]

Table 2: In Vivo Effects of this compound in Animal Models of Inflammation

Animal ModelDisease ModelThis compound DosageOutcome MeasureResultReference
MiceCollagen-Induced Arthritis20 mg/kg/day (gavage)Serum IL-1βSignificant reduction[5]
MiceCollagen-Induced Arthritis20 mg/kg/day (gavage)Serum IL-6Significant reduction[5]
MiceCollagen-Induced Arthritis20 mg/kg/day (gavage)Serum TNF-αSignificant reduction[5]
MiceLPS-Induced Acute Lung Injury25, 50 mg/kg (i.p.)BALF TNF-αSignificant reduction[6]
MiceLPS-Induced Acute Lung Injury25, 50 mg/kg (i.p.)BALF IL-6Significant reduction[7]
MiceLPS-Induced Acute Lung Injury25, 50 mg/kg (i.p.)BALF IL-1βSignificant reduction[7]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the anti-inflammatory effects of this compound.

Western Blot Analysis for Signaling Protein Phosphorylation

This protocol is adapted from studies investigating the effect of this compound on NF-κB and MAPK signaling pathways in LPS-stimulated macrophages[4][8].

Objective: To determine the effect of this compound on the phosphorylation of key signaling proteins (e.g., IκBα, p65, p38, JNK).

Materials:

  • RAW 264.7 or BV-2 microglial cells

  • This compound

  • Lipopolysaccharide (LPS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, etc.)

  • HRP-conjugated secondary antibodies

  • ECL Western blotting substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

    • Pre-treat cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 15-30 minutes for MAPK and NF-κB activation).

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells with ice-cold lysis buffer.

    • Centrifuge the lysates and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane and add ECL substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

ELISA for Cytokine Quantification

This protocol is a general guideline for measuring cytokine levels in cell culture supernatants or biological fluids, as performed in several studies on this compound[5][9][10].

Objective: To quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in samples treated with this compound.

Materials:

  • 96-well ELISA plates

  • Capture antibody specific for the cytokine of interest

  • Detection antibody (biotinylated) specific for the cytokine

  • Recombinant cytokine standard

  • Assay diluent (e.g., PBS with 10% FBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Streptavidin-HRP

  • TMB substrate solution

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Plate Coating:

    • Coat a 96-well plate with the capture antibody overnight at 4°C.

  • Blocking:

    • Wash the plate and block with assay diluent for 1-2 hours at room temperature.

  • Sample and Standard Incubation:

    • Prepare a standard curve using serial dilutions of the recombinant cytokine.

    • Add standards and samples to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody Incubation:

    • Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.

  • Streptavidin-HRP Incubation:

    • Wash the plate and add Streptavidin-HRP. Incubate for 20-30 minutes at room temperature.

  • Substrate Development and Measurement:

    • Wash the plate and add TMB substrate. Incubate in the dark until a color develops.

    • Add stop solution to quench the reaction.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve and calculate the cytokine concentrations in the samples.

Animal Models of Inflammation

a) LPS-Induced Acute Lung Injury (ALI) in Mice [6][7][11][12]

Objective: To evaluate the protective effect of this compound against LPS-induced acute lung injury.

Procedure:

  • Animal Acclimatization: Acclimatize male C57BL/6 or BALB/c mice for one week.

  • Grouping and Treatment:

    • Divide mice into control, LPS, and LPS + this compound groups.

    • Administer this compound (e.g., 25 or 50 mg/kg) intraperitoneally (i.p.) 1 hour before LPS challenge.

  • Induction of ALI:

    • Induce ALI by intratracheal or intranasal administration of LPS (e.g., 5 mg/kg).

  • Sample Collection:

    • At a specified time point (e.g., 6 or 24 hours) after LPS challenge, euthanize the mice.

    • Collect bronchoalveolar lavage fluid (BALF) for cell counting and cytokine analysis (ELISA).

    • Harvest lung tissue for histological analysis (H&E staining) and Western blotting.

b) Collagen-Induced Arthritis (CIA) in Mice [5][13][14][15]

Objective: To assess the therapeutic potential of this compound in a mouse model of rheumatoid arthritis.

Procedure:

  • Animal Strain: Use DBA/1 mice, which are susceptible to CIA.

  • Immunization:

    • Emulsify bovine or chicken type II collagen in Complete Freund's Adjuvant (CFA).

    • Inject the emulsion intradermally at the base of the tail (day 0).

  • Booster Immunization:

    • On day 21, administer a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).

  • This compound Treatment:

    • Begin oral gavage of this compound (e.g., 20 mg/kg/day) at the onset of arthritis or as a prophylactic treatment.

  • Arthritis Assessment:

    • Monitor mice regularly for the development and severity of arthritis using a clinical scoring system.

    • Measure paw thickness with a caliper.

  • Sample Collection:

    • At the end of the experiment, collect blood for cytokine analysis (ELISA) and paws for histological examination.

Experimental Workflow Visualization

The following diagram provides a general workflow for investigating the anti-inflammatory effects of this compound.

Experimental_Workflow In_Vitro In Vitro Studies (e.g., Macrophages, Chondrocytes) Treatment Treatment with this compound (Dose- and Time-course) In_Vitro->Treatment In_Vivo In Vivo Studies (e.g., Mouse Models of Inflammation) In_Vivo->Treatment Histology Histological Analysis (Tissue Damage Assessment) In_Vivo->Histology Cell_Lysates Cell Lysates / Tissue Homogenates Treatment->Cell_Lysates Supernatants Cell Supernatants / Serum / BALF Treatment->Supernatants Western_Blot Western Blot (Signaling Protein Phosphorylation) Cell_Lysates->Western_Blot ELISA ELISA (Cytokine Quantification) Supernatants->ELISA Data_Analysis Data Analysis and Interpretation Western_Blot->Data_Analysis ELISA->Data_Analysis Histology->Data_Analysis

Caption: A general experimental workflow for studying this compound's anti-inflammatory effects.

Conclusion

This compound presents a promising therapeutic candidate for a wide range of inflammatory diseases due to its potent and multi-targeted anti-inflammatory actions. Its ability to inhibit key signaling pathways, including NF-κB, MAPK, and the NLRP3 inflammasome, underscores its potential for further drug development. The data and protocols presented in this guide offer a comprehensive resource for researchers and scientists working to elucidate the full therapeutic potential of this natural compound. Further investigation into the clinical efficacy and safety of this compound is warranted to translate these promising preclinical findings into novel anti-inflammatory therapies.

References

A Technical Guide to the Source, Extraction, and Purification of Scutellarin from Erigeron breviscapus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scutellarin (4',5,6-trihydroxyflavone-7-glucuronide) is a major active flavonoid glycoside predominantly sourced from the traditional Chinese medicinal plant Erigeron breviscapus (Vant.) Hand.-Mazz.[1][2][3]. It is the primary component of Breviscapine, an extract widely used in clinical practice for treating cardio-cerebrovascular diseases due to its pharmacological effects, which include vasodilation, improvement of microcirculation, and inhibition of platelet aggregation[4][5][6]. This compound exhibits a broad spectrum of biological activities, including potent anti-inflammatory, antioxidant, neuroprotective, and anti-tumor properties[1][7][8]. These therapeutic potentials stem from its ability to modulate multiple critical signaling pathways[5][7].

This technical guide provides an in-depth overview of the sourcing of this compound from Erigeron breviscapus, detailed experimental protocols for its extraction and purification, and a summary of its key mechanisms of action, visualized through signaling pathway diagrams.

Source Material: Erigeron breviscapus

Erigeron breviscapus, a member of the Asteraceae family, is the principal botanical source for the commercial production of this compound[1][9]. This herb is cultivated extensively in the Yunnan province of China. This compound is considered the main representative active component of the plant[2]. While also found in other species like Scutellaria barbata, Erigeron breviscapus remains the most significant source for pharmaceutical applications[8][10].

Extraction of this compound

The initial step in isolating this compound involves its extraction from the dried aerial parts of Erigeron breviscapus. Various modern techniques have been developed to enhance extraction efficiency, reduce solvent consumption, and shorten processing times compared to traditional methods.

Microwave-Assisted Extraction (MAE)

MAE is an efficient technique that utilizes microwave energy to heat the solvent and plant material, leading to cell rupture and enhanced release of target compounds.[11][12].

3.1.1 Experimental Protocol: Microwave-Assisted Extraction

  • Material Preparation : The dried aerial parts of Erigeron breviscapus are pulverized into a fine powder.

  • Solvent Mixture : A suitable solvent, often an ethanol-water mixture, is prepared.

  • Extraction : The plant powder is mixed with the solvent at a specific solid-to-liquid ratio (e.g., 1:10 w/v)[11][12].

  • Microwave Irradiation : The mixture is subjected to microwave irradiation in a specialized extractor. Key parameters such as extraction temperature (e.g., 80°C) and time (e.g., 40 minutes) are precisely controlled[11][12].

  • Filtration and Concentration : After extraction, the mixture is filtered. The resulting filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the crude extract.

Ultrasound-Assisted Extraction (UAE) with Deep Eutectic Solvents (DES)

UAE employs acoustic cavitation to disrupt plant cell walls, facilitating solvent penetration and mass transfer. The use of green solvents like Deep Eutectic Solvents (DES) has gained traction as an environmentally friendly alternative to traditional organic solvents[13][14].

3.2.1 Experimental Protocol: Ultrasound-Assisted DES Extraction

  • DES Preparation : A DES is prepared by mixing a hydrogen bond acceptor (e.g., choline chloride) with a hydrogen bond donor (e.g., acetamide) at a specific molar ratio (e.g., 1:4) with the addition of water (e.g., 30% v/v) to reduce viscosity[13].

  • Extraction : The powdered Erigeron breviscapus is mixed with the prepared DES at a defined solid-to-liquid ratio.

  • Ultrasonication : The mixture is placed in an ultrasonic bath and subjected to sonication at a controlled temperature and for a specific duration.

  • Recovery : Following extraction, the solid residue is separated by centrifugation or filtration.

  • Purification : An anti-solvent is used to precipitate this compound from the DES extract, which is then collected and dried. This method can yield a product with a purity of up to 71.2%[13].

Data Summary: Extraction Parameters and Yields

The efficiency of this compound extraction is highly dependent on the chosen method and its operational parameters. The table below summarizes key quantitative data from cited studies.

Extraction Method Key Parameters Yield of this compound Reference
Microwave-Assisted Extraction (MAE)Temperature: 80°C; Time: 40 min; Solid/Liquid Ratio: 1:10 (w/v)1.02%[11][12]
Ultrasound-Assisted Extraction (UAE) with DESSolvent: Choline chloride/acetamide (1:4) with 30% waterHigh extraction yield (specific % not stated)[13]
Heat-Flux Extraction(Conventional method for comparison)Lower than MAE[11][12]
Visualization: General Extraction and Purification Workflow

The following diagram illustrates a generalized workflow for obtaining purified this compound from its raw botanical source.

G cluster_source Source Material cluster_prep Preparation cluster_extraction Extraction cluster_purification Purification cluster_final Final Product raw_material Erigeron breviscapus (Dried Aerial Parts) powder Pulverization raw_material->powder extraction Extraction (e.g., MAE, UAE) powder->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract purification Chromatography (e.g., Resin, HSCCC) crude_extract->purification final_product Purified this compound (>95% Purity) purification->final_product

Caption: General workflow for this compound extraction and purification.

Purification of this compound

Following initial extraction, the crude product contains numerous impurities. Therefore, robust purification steps are essential to achieve the high purity required for pharmaceutical applications (>95%).

Macroporous Resin Adsorption Chromatography

This technique is effective for the preparative separation and enrichment of this compound from crude extracts. It relies on the principle of adsorption and desorption of the target molecule onto a synthetic resin.

4.1.1 Experimental Protocol: Macroporous Resin Chromatography

  • Resin Selection and Pre-treatment : A suitable resin (e.g., HPD-800) is selected based on its adsorption and desorption capacity for this compound. The resin is pre-treated by soaking in ethanol and then washed with deionized water until neutral[15].

  • Column Packing : The pre-treated resin is packed into a glass column.

  • Sample Loading : The crude extract solution is loaded onto the column at a constant flow rate.

  • Washing : The column is washed with deionized water to remove impurities such as salts and sugars.

  • Elution : this compound is desorbed from the resin using an ethanol-water solution (e.g., 70% ethanol) as the eluent.

  • Collection and Concentration : The eluate containing this compound is collected and concentrated to yield the purified product. This process can increase this compound content from 2.61% in the crude extract to 40.96% with a recovery of 95.01%[15].

High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, thereby eliminating irreversible sample adsorption and column deterioration[16][17]. A two-step HSCCC process has been developed for high-purity this compound separation.

4.2.1 Experimental Protocol: Two-Step HSCCC Purification

  • Crude Sample Preparation : A crude sample is obtained via solvent extraction of E. breviscapus[17].

  • Solvent System Selection : Two different two-phase solvent systems are selected for the two-step purification.

    • Step 1 System : n-hexane-ethyl acetate-methanol-acetic acid-water (1:6:1.5:1:4, v/v)[16][17].

    • Step 2 System : ethyl acetate-n-butanol-acetonitrile-0.1% HCl (5:2:5:10, v/v)[16][17].

  • HSCCC Operation (Step 1) :

    • The HSCCC column is filled with the stationary phase (upper phase of the first solvent system).

    • The apparatus is rotated at a specific speed (e.g., 850 rpm).

    • The mobile phase (lower phase) is pumped through the column at a set flow rate.

    • Once hydrodynamic equilibrium is reached, the sample solution (dissolved in the lower phase) is injected.

    • The effluent is monitored (e.g., UV at 280 nm), and fractions containing the target compound are collected.

  • HSCCC Operation (Step 2) : The collected fraction from Step 1 is dried and then subjected to a second round of HSCCC using the second solvent system to further remove impurities.

  • Purity Analysis : The final collected fraction is analyzed by HPLC to determine its purity. This two-step method can achieve a final purity of 95.6%[16][17].

Data Summary: Purification Efficiency

The table below presents quantitative data on the effectiveness of different purification techniques.

Purification Method Initial Purity Final Purity Recovery Yield Reference
Macroporous Resin (HPD-800)2.61%40.96%95.01%[15]
Two-Step HSCCC(Varies, from crude)95.6%Not specified[16][17]
UAE with DES & Anti-solvent Precipitation(Varies, from crude)71.2%Not specified[13]

Mechanism of Action and Key Signaling Pathways

This compound's therapeutic effects are attributed to its modulation of several intracellular signaling pathways, primarily related to inflammation, oxidative stress, and cell survival.

Anti-Inflammatory Effects: Inhibition of NF-κB Pathway

Chronic inflammation is a key factor in many diseases. This compound exerts potent anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. In response to inflammatory stimuli like LPS, the IκB kinase (IKK) is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB to translocate into the nucleus and initiate the transcription of pro-inflammatory cytokines. This compound can inhibit IKK activation, thus preventing NF-κB activation and reducing the inflammatory response[7].

G cluster_pathway NF-κB Signaling Pathway stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) IKK IKK Activation stimuli->IKK IkBa IκBα Phosphorylation & Degradation IKK->IkBa NfKb_release NF-κB Release IkBa->NfKb_release NfKb_translocation NF-κB Nuclear Translocation NfKb_release->NfKb_translocation gene_transcription Gene Transcription NfKb_translocation->gene_transcription cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) gene_transcription->cytokines This compound This compound This compound->IKK Inhibits

Caption: this compound's inhibition of the NF-κB inflammatory pathway.

Antioxidant Effects: Activation of Nrf2/ARE Pathway

Oxidative stress contributes significantly to tissue damage in various pathologies. This compound mitigates this by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway. Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm. Oxidative stress or activators like this compound promote the dissociation of Nrf2 from Keap1. Nrf2 then translocates to the nucleus, binds to the ARE, and initiates the transcription of various antioxidant enzymes, such as Heme Oxygenase-1 (HO-1) and Superoxide Dismutase (SOD), enhancing the cell's capacity to neutralize reactive oxygen species (ROS)[7][18].

G cluster_pathway Nrf2/ARE Antioxidant Pathway stress Oxidative Stress / ROS nrf2_release Nrf2 Dissociation stress->nrf2_release keap1_nrf2 Keap1-Nrf2 Complex (Cytoplasm) keap1_nrf2->nrf2_release This compound This compound This compound->nrf2_release Promotes nrf2_translocation Nrf2 Nuclear Translocation nrf2_release->nrf2_translocation are_binding Binding to ARE nrf2_translocation->are_binding gene_transcription Gene Transcription are_binding->gene_transcription enzymes Antioxidant Enzymes (HO-1, SOD, CAT) gene_transcription->enzymes

Caption: this compound's activation of the Nrf2/ARE antioxidant pathway.

Other Key Pathways

This compound's pleiotropic effects are also mediated through other significant pathways:

  • PI3K/Akt Pathway : this compound can activate this pathway, which is crucial for promoting cell survival and inhibiting apoptosis[7][19][20].

  • MAPK Pathways : It modulates Mitogen-Activated Protein Kinase (MAPK) pathways, including p38 and ERK, which are involved in both inflammation and cell proliferation[7].

  • TGF-β/Smad Pathway : In conditions like fibrosis, this compound has been shown to inhibit the TGF-β/Smad pathway, thereby reducing the production of extracellular matrix proteins[7][21].

Conclusion

This compound, sourced from Erigeron breviscapus, is a flavonoid of significant therapeutic interest. Advances in extraction and purification technologies, such as Microwave-Assisted Extraction and High-Speed Counter-Current Chromatography, have enabled the efficient production of high-purity this compound suitable for drug development. Its multifaceted pharmacological activities, underpinned by its ability to modulate key cellular signaling pathways like NF-κB and Nrf2, highlight its potential as a lead compound for treating a range of chronic diseases characterized by inflammation and oxidative stress. This guide provides foundational technical information to support further research and development in this promising area.

References

An In-depth Technical Guide to the Bioavailability and Pharmacokinetics of Scutellarin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bioavailability and pharmacokinetic profile of scutellarin, a flavonoid with significant therapeutic potential. The information presented herein is intended to support research and development efforts by offering detailed quantitative data, experimental methodologies, and insights into the compound's mechanisms of action.

Executive Summary

This compound, a major active component of the traditional Chinese medicine Erigeron breviscapus, has demonstrated a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. Despite its promising therapeutic properties, the clinical application of this compound is significantly hampered by its poor oral bioavailability. This guide delves into the core factors limiting its systemic exposure, including low aqueous solubility, poor membrane permeability, extensive first-pass metabolism, and efflux by transporters. Strategies to enhance its bioavailability, such as the development of prodrugs and novel drug delivery systems, are also discussed.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound from various preclinical and clinical studies. This data provides a comparative view of its absorption, distribution, metabolism, and excretion (ADME) profile across different species and routes of administration.

Table 1: Oral Bioavailability of this compound in Different Species

SpeciesDosageAbsolute Oral Bioavailability (%)Reference
Human60 mg< 5.0 ng/mL (Cmax)[1]
Beagle Dog-0.40 ± 0.19[2]
Rat34 mg/kg2.20[3]
Rat-10.67 ± 4.78 (Relative)[4]
Rat-10.6[1]

Table 2: Pharmacokinetic Parameters of this compound in Rats

Administration RouteDoseCmax (µg/mL)Tmax (h)AUC (µg·h/mL)t1/2 (h)Reference
Oral400 mg/kg (Female)--Significantly higher than male-[5]
Oral400 mg/kg (Male)----[5]
Oral34 mg/kg-1.0 (first peak), 5.0 (second peak)--[3]
Intravenous10-40 mg/kg--Proportional to dose-[6]

Table 3: Pharmacokinetic Parameters of this compound Prodrugs in Rats

Prodrug FormulationRelative Bioavailability EnhancementReference
N,N-diethylglycolamide ester emulsion1.58-fold (apparent), 1.4-fold (absolute) vs. cyclodextrin complex[7]
Triglyceride-mimetic prodrugs2.24 to 2.45-fold[1]

Experimental Protocols

This section details the methodologies employed in key studies to evaluate the bioavailability and pharmacokinetics of this compound.

3.1. Animal Models and Dosing

  • Rat Studies: Sprague-Dawley or Wistar rats are commonly used models.[5][6] For oral administration studies, this compound is often suspended in a vehicle like carboxymethylcellulose sodium (CMC-Na) and administered via gavage.[5] Intravenous administration is typically performed through the tail vein.[6] Doses in rat studies have ranged from 10 mg/kg to 400 mg/kg.[5][6]

  • Beagle Dog Studies: Beagle dogs have also been used to assess the oral bioavailability of this compound.[2]

3.2. Sample Collection and Preparation

  • Plasma: Blood samples are collected at predetermined time points from the tail vein or other appropriate sites into heparinized tubes. Plasma is separated by centrifugation and stored at -20°C or -80°C until analysis.[6][8]

  • Urine and Feces: For excretion studies, animals are housed in metabolic cages to allow for the separate collection of urine and feces.[5]

  • Sample Pre-treatment: Plasma samples often undergo a protein precipitation step with a solvent like methanol or acetonitrile, followed by centrifugation.[8] Liquid-liquid extraction is another common method for isolating this compound and its metabolites from the plasma matrix.[6][8]

3.3. Analytical Methods

  • High-Performance Liquid Chromatography (HPLC): HPLC with ultraviolet (UV) or electrochemical detection (ECD) is a widely used method for the quantification of this compound in biological samples.[3][6]

    • Column: A C18 reversed-phase column is typically used for separation.[6][8]

    • Mobile Phase: A common mobile phase consists of a mixture of methanol or acetonitrile and an acidic buffer (e.g., phosphate buffer adjusted to a low pH with phosphoric acid).[6][8]

    • Internal Standard: An internal standard, such as rutin or quercetin, is often used to improve the accuracy and precision of the method.[6][8]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers higher sensitivity and selectivity for the analysis of this compound and its metabolites, especially at low concentrations.[9]

3.4. In Vitro Permeability and Metabolism Assays

  • Caco-2 Cell Permeability Assay: The Caco-2 cell monolayer model is used to assess the intestinal permeability of this compound. These human colon adenocarcinoma cells form a monolayer that mimics the intestinal epithelium. The apparent permeability coefficient (Papp) is calculated to predict in vivo absorption.[10][11]

  • In Situ Single-Pass Intestinal Perfusion (SPIP): This technique involves perfusing a solution containing this compound through an isolated segment of a rat's intestine to directly measure its absorption and metabolism in a more physiologically relevant setting.[12][13]

  • In Vitro Metabolism Studies:

    • Liver Microsomes: Rat or human liver microsomes are used to investigate the metabolism of this compound, particularly glucuronidation by UDP-glucuronosyltransferases (UGTs).[5][14]

    • Recombinant UGT Isoforms: Specific recombinant UGT isoforms (e.g., UGT1A1, UGT1A3, UGT1A9) are used to identify the key enzymes responsible for this compound's metabolism.[14][15]

Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by modulating several key signaling pathways involved in inflammation, oxidative stress, and cell survival.

4.1. MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial in regulating cellular processes like inflammation and apoptosis. This compound has been shown to inhibit the phosphorylation of key MAPK members, including p38 and JNK, while potentially increasing the phosphorylation of ERK1/2, which may be neuroprotective.[16][17][18]

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK p38 p38 MAPKK->p38 JNK JNK MAPKK->JNK ERK1/2 ERK1/2 MAPKK->ERK1/2 Transcription Factors Transcription Factors p38->Transcription Factors JNK->Transcription Factors ERK1/2->Transcription Factors This compound This compound This compound->p38 This compound->JNK This compound->ERK1/2 Inflammatory Gene Expression Inflammatory Gene Expression Transcription Factors->Inflammatory Gene Expression

This compound's modulation of the MAPK signaling pathway.

4.2. NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. This compound can suppress the activation of the NF-κB pathway by inhibiting the degradation of IκB and the subsequent nuclear translocation of the p65 subunit. This leads to a reduction in the expression of pro-inflammatory genes.[18][19]

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IκB IκB IKK->IκB P NF-κB Complex p65 p50 IκB p65 p65 p50 p50 This compound This compound This compound->IKK p65_p50_dimer p65/p50 NF-κB Complex->p65_p50_dimer IκB degradation Inflammatory Genes Inflammatory Genes p65_p50_dimer->Inflammatory Genes Transcription

Inhibitory effect of this compound on the NF-κB pathway.

4.3. Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is a major defense mechanism against oxidative stress. This compound can activate this pathway by promoting the nuclear translocation of Nrf2, which then binds to the ARE and upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[20][21]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Keap1_Nrf2_Complex Keap1 Nrf2 Nrf2 Nrf2 This compound This compound This compound->Keap1_Nrf2_Complex dissociation Oxidative Stress Oxidative Stress Oxidative Stress->Keap1_Nrf2_Complex Nrf2_nucleus Nrf2 Keap1_Nrf2_Complex->Nrf2_nucleus translocation ARE ARE Nrf2_nucleus->ARE Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes Transcription

Activation of the Nrf2/ARE pathway by this compound.

Conclusion and Future Directions

This compound possesses significant therapeutic potential, but its poor oral bioavailability remains a major obstacle to its clinical development. This guide has summarized the current understanding of this compound's pharmacokinetic profile and the factors that limit its systemic absorption. The detailed experimental protocols and insights into its molecular mechanisms provide a valuable resource for researchers. Future research should focus on the development and optimization of novel drug delivery systems and prodrug strategies to overcome the bioavailability challenges. Further elucidation of its interactions with drug transporters and metabolizing enzymes will also be crucial for predicting potential drug-drug interactions and ensuring its safe and effective clinical use.

References

Unveiling the Dichotomy: An In-Depth Technical Guide to the In Vivo and In Vitro Effects of Scutellarin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scutellarin, a flavonoid glucoside predominantly isolated from the traditional Chinese herb Erigeron breviscapus, has garnered significant attention within the scientific community for its broad spectrum of pharmacological activities.[1] Possessing potent anti-inflammatory, antioxidant, neuroprotective, and anti-tumor properties, this compound presents a compelling case for therapeutic development.[2][3] However, the translation of its in vitro efficacy to in vivo applications is a complex process, influenced by factors such as bioavailability, metabolism, and systemic interactions.[1] This technical guide provides a comprehensive analysis of the in vivo and in vitro effects of this compound, offering a comparative perspective for researchers and drug development professionals. We will delve into the quantitative data from various studies, provide detailed experimental methodologies for key assays, and visualize the intricate signaling pathways and experimental workflows modulated by this promising natural compound.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound observed in various in vitro and in vivo studies, providing a clear comparison of its activity across different experimental models and conditions.

In Vitro Efficacy of this compound
Assay TypeCell LineParameterResult (IC50/Effect)Reference
Antioxidant Activity -DPPH Radical ScavengingIC50: 17.56 µmol/L[4][5]
-ABTS Radical ScavengingIC50: 3.53 µmol/L[4][5]
-Hydroxyl Radical ScavengingIC50: 3.19 mmol/L[4]
Cytotoxicity U251 (Glioblastoma)Cell Viability (CCK-8)IC50: 270.6 µM[6]
LN229 (Glioblastoma)Cell Viability (CCK-8)IC50: 296.2 µM[6]
Enzyme Inhibition Human Liver MicrosomesCYP1A2IC50: 15.38 µM[7]
Human Liver MicrosomesCYP2C9IC50: 24.31 µM[7]
Human Liver MicrosomesCYP2D6IC50: 86.43 µM[7]
Human Liver MicrosomesCYP3A4IC50: 45.27 µM[7]
Anti-inflammatory RAW264.7 Macrophages (OX-LDL induced)PKC mRNA ExpressionConcentration-dependent downregulation[8]
RAW264.7 Macrophages (OX-LDL induced)TNF-α mRNA ExpressionConcentration-dependent downregulation[8]
Hepatoprotection Hepatocytes (Hypoxia/Reoxygenation)Cell ViabilityIncreased with 10, 20, 40 µM this compound[9]
Hepatocytes (Hypoxia/Reoxygenation)ROS LevelsDecreased with 10, 20, 40 µM this compound[9]
Hepatocytes (Hypoxia/Reoxygenation)MDA LevelsDecreased with 10, 20, 40 µM this compound[9]
Hepatocytes (Hypoxia/Reoxygenation)SOD ActivityIncreased with 10, 20, 40 µM this compound[9]
Cardioprotection H9c2 Cardiomyocytes (Hypoxia/Reoxygenation)Cell ViabilityIncreased with 25, 50, 100 µM this compound[10]
H9c2 Cardiomyocytes (Hypoxia/Reoxygenation)TNF-α LevelsDecreased with 25, 50, 100 µM this compound[10]
H9c2 Cardiomyocytes (Hypoxia/Reoxygenation)IL-1β LevelsDecreased with 25, 50, 100 µM this compound[10]
H9c2 Cardiomyocytes (Hypoxia/Reoxygenation)MDA LevelsDecreased with 25, 50, 100 µM this compound[10]
H9c2 Cardiomyocytes (Hypoxia/Reoxygenation)SOD ActivityIncreased with 25, 50, 100 µM this compound[10]
In Vivo Efficacy of this compound
Animal ModelDisease/Injury ModelDosageParameterResultReference
Rats Myocardial Fibrosis (Isoprenaline-induced)10 mg/kg/d & 20 mg/kg/dNotch1, Jagged1, Hes1 protein expressionSignificantly increased with high-dose
Mice Diabetic (High-Fat Diet)50 mg/kg for 16 weeksBlood Glucose, Serum Insulin, HOMA IndexSignificantly attenuated[3]
Rats Cerebral Ischemia/Reperfusion (MCAO/R)Low and High dosesBrain Infarction SizeDecreased to 26.95% (low) and 25.63% (high) from 33.55%[11]
Rats Cerebral Ischemia/Reperfusion (MCAO/R)Low and High dosesApoptotic Cell NumberReduced by 51.1% (low) and 80.9% (high)[11]
Mice Acute Alcohol Brain InjuryMedium and High dosesBrain MDA LevelsSignificantly decreased[12]
Mice Acute Alcohol Brain InjuryHigh doseBrain SOD ActivitySignificantly increased[12]
Mice Collagen-Induced Arthritis20 mg/kg for 2 weeksSerum SOD LevelSignificantly increased[13]
Mice Collagen-Induced Arthritis20 mg/kg for 2 weeksSerum MDA LevelSignificantly decreased[13]
Rats Ischemia/ReperfusionLow and High dosesSerum IL-1β, IL-6, TNF-αSignificantly decreased[14]
Rats Acute ToxicityUp to 10 g/kg (gavage)LD50Not detected
Rats Subacute Toxicity100 and 500 mg/kg daily for 30 daysHematology, Blood Chemistries, UrinalysisNo significant changes[2]

Key Signaling Pathways Modulated by this compound

This compound exerts its pleiotropic effects by modulating a complex network of intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways influenced by this compound.

Scutellarin_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IKK IKK Complex This compound->IKK Inhibits Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB_degradation Ubiquitination & Degradation IkB->IkB_degradation Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β, COX-2, iNOS) Nucleus->Genes Induces Transcription IkB_degradation->NFkB Releases Scutellarin_MAPK_Pathway This compound This compound p38 p38 MAPK This compound->p38 Inhibits Phosphorylation JNK JNK This compound->JNK Inhibits Phosphorylation Stress Cellular Stress (e.g., Oxidative Stress, Cytokines) Stress->p38 Stress->JNK ERK ERK1/2 Stress->ERK AP1 AP-1 (c-Jun, c-Fos) p38->AP1 JNK->AP1 ERK->AP1 Inflammation Inflammation Apoptosis AP1->Inflammation Regulates Scutellarin_PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Promotes Activation GF Growth Factors GF->PI3K Activates Akt Akt PI3K->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activates Bax Bax (Pro-apoptotic) Akt->Bax Inhibits CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis Scutellarin_Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 Inhibits OxidativeStress Oxidative Stress OxidativeStress->Keap1 Induces Conformational Change Nrf2 Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocation Keap1_degradation Ubiquitination & Degradation Nrf2->Keap1_degradation Promotes ARE ARE (Antioxidant Response Element) Nucleus->ARE AntioxidantGenes Antioxidant Genes (HO-1, NQO1, SOD) ARE->AntioxidantGenes Induces Transcription In_Vitro_Workflow CellCulture 1. Cell Culture (e.g., H9c2, RAW264.7, U251) Stimulation 2. Stimulation/Injury Model (e.g., LPS, H2O2, Hypoxia) CellCulture->Stimulation Treatment 3. This compound Treatment (Dose-response & Time-course) Stimulation->Treatment Viability 4a. Cell Viability/Cytotoxicity (MTT, CCK-8) Treatment->Viability Apoptosis 4b. Apoptosis Assay (TUNEL, Flow Cytometry) Treatment->Apoptosis Biochemical 4c. Biochemical Assays (MDA, SOD, ELISA for cytokines) Treatment->Biochemical Molecular 4d. Molecular Analysis (Western Blot, qRT-PCR) Treatment->Molecular DataAnalysis 5. Data Analysis & Interpretation Viability->DataAnalysis Apoptosis->DataAnalysis Biochemical->DataAnalysis Molecular->DataAnalysis In_Vivo_Workflow AnimalModel 1. Animal Model Selection (e.g., Rats, Mice) DiseaseInduction 2. Disease/Injury Induction (e.g., MCAO, Collagen Injection) AnimalModel->DiseaseInduction Treatment 3. This compound Administration (Oral gavage, IP injection) Dose-ranging studies DiseaseInduction->Treatment Monitoring 4. Behavioral & Physiological Monitoring Treatment->Monitoring Sacrifice 5. Sample Collection (Blood, Tissues) Monitoring->Sacrifice Histology 6a. Histopathological Analysis (H&E, IHC) Sacrifice->Histology Biochemical 6b. Biochemical Analysis (Serum markers, Tissue homogenates) Sacrifice->Biochemical Molecular 6c. Molecular Analysis (Western Blot, qRT-PCR from tissues) Sacrifice->Molecular DataAnalysis 7. Data Analysis & Interpretation Histology->DataAnalysis Biochemical->DataAnalysis Molecular->DataAnalysis

References

Scutellarin's Therapeutic Targets in Cardiovascular Disease: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scutellarin, a flavonoid derived from the traditional Chinese herb Erigeron breviscapus, has emerged as a promising multi-target therapeutic agent for a spectrum of cardiovascular diseases (CVDs). Its pharmacological activities, including anti-inflammatory, antioxidant, anti-apoptotic, and vasodilatory effects, have been extensively documented in various preclinical models. This technical guide provides a comprehensive overview of the molecular targets of this compound in cardiovascular disease models, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the discovery and development of novel cardiovascular therapies.

Core Mechanisms of Action and Key Signaling Pathways

This compound exerts its cardioprotective effects by modulating a complex network of intracellular signaling pathways. These pathways are central to the pathophysiology of numerous cardiovascular conditions, including myocardial ischemia-reperfusion injury, cardiac hypertrophy and fibrosis, atherosclerosis, and endothelial dysfunction.

Anti-inflammatory Effects

Chronic inflammation is a key driver of cardiovascular disease progression. This compound has been shown to mitigate inflammatory responses by targeting several critical signaling cascades.

  • PI3K/AKT/mTOR Pathway: this compound can activate the PI3K/AKT pathway, which in turn inhibits the mTORC1 complex. This inhibition leads to a downstream suppression of the NLRP3 inflammasome, a key mediator of inflammation in acute myocardial ischemia-reperfusion injury.[1][2][3]

  • NF-κB Pathway: this compound can inhibit the activation of NF-κB by preventing the phosphorylation of IκBα and the subsequent nuclear translocation of p65.[1][4] This leads to a reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][2][5]

  • TLR4/Myd88/NF-κB Pathway: In models of diabetic cardiomyopathy, this compound has been found to decrease the expression of TLR4, Myd88, and NF-κB, thereby reducing the inflammatory response.[1]

Antioxidant Effects

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, plays a crucial role in the pathogenesis of CVDs. This compound enhances the cellular antioxidant capacity through the following mechanism:

  • Nrf2/Keap1/ARE Pathway: this compound promotes the nuclear translocation of Nrf2 by inhibiting its interaction with Keap1. In the nucleus, Nrf2 binds to the antioxidant response element (ARE), leading to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO-1).[1][4][6]

Anti-Apoptotic Effects

This compound protects cardiomyocytes from apoptosis, a form of programmed cell death that contributes to tissue damage in various cardiac pathologies.

  • cGAS-STING Pathway: In the context of myocardial ischemia-reperfusion injury, this compound has been shown to inhibit the cGAS-STING signaling pathway. This inhibition leads to a reduction in the expression of cleaved caspase-3 and an increase in the Bcl-2/Bax ratio, ultimately attenuating cardiomyocyte apoptosis.[1][2][7]

  • Mitochondrial Pathway: this compound has been observed to decrease the expression of pro-apoptotic proteins like Bax and p53, while increasing the expression of the anti-apoptotic protein Bcl-2.[8]

Anti-Fibrotic and Anti-Hypertrophic Effects

Cardiac fibrosis and hypertrophy are key features of pathological cardiac remodeling that can lead to heart failure. This compound has demonstrated significant anti-fibrotic and anti-hypertrophic properties.

  • TGF-β1/MAPK Pathway: this compound inhibits the TGF-β1 signaling pathway, a central regulator of fibrosis. It achieves this by reducing the expression of TGF-β1 and inhibiting the phosphorylation of downstream mediators such as Smad2, p38 MAPK, and ERK1/2.[1][2][9][10] This leads to a decrease in the expression of fibrotic markers like fibronectin (FN1) and collagen.[1][9][10]

  • NOTCH Pathway: this compound has been found to upregulate the expression of Notch1, Jagged1, and Hes1, which are involved in inhibiting endothelial-to-mesenchymal transition (EndMT), a process that contributes to myocardial fibrosis.[1][2][11]

  • Calcium-Mediated Pathways: In models of cardiac hypertrophy, this compound has been shown to suppress the increase in intracellular calcium levels. This, in turn, inhibits the activation of calcineurin and CaMKII, two key downstream effectors of calcium signaling that promote hypertrophic growth.[1][12]

Protection of Endothelial Function

Endothelial dysfunction is an early event in the development of atherosclerosis and other vascular diseases. This compound protects the vascular endothelium through multiple mechanisms.

  • eNOS/cGMP/PKG Pathway: this compound can enhance the activity of the cGMP-dependent protein kinase (PKG), which plays a crucial role in mediating endothelium-dependent vasodilation.[6][13]

  • Hippo-FOXO3A and PI3K/AKT Pathways: In atherosclerosis models, this compound has been shown to regulate the Hippo-FOXO3A and PI3K/AKT signaling pathways, thereby inhibiting endothelial cell injury and apoptosis.[14]

  • Autophagy-Lysosomal Function: this compound can rescue impaired autophagy-lysosomal function in endothelial cells during ischemia-reperfusion injury by upregulating cathepsin D expression.[15][16]

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative effects of this compound in various cardiovascular disease models.

Table 1: Effects of this compound on Cardiac Function and Injury
Model Species This compound Dose Parameter Effect Reference
Myocardial InfarctionRat3, 10, 30 mg/kgLVEDPDose-dependent decrease[9]
Myocardial InfarctionRat3, 10, 30 mg/kg+dP/dtmaxDose-dependent increase[9]
Myocardial InfarctionRat3, 10, 30 mg/kg-dP/dtmaxDose-dependent increase[9]
Diabetic CardiomyopathyMouse10, 20 mg/kgEjection Fraction (EF)Significant increase[17]
Diabetic CardiomyopathyMouse10, 20 mg/kgFractional Shortening (FS)Significant increase[17]
Ischemia/ReperfusionMouse20 mg/kgCardiac FunctionImprovement[7]
Isoprenaline-induced MIRat10, 20, 40 mg/kgcTn-T, cTn-I, AST, LDHDose-dependent decrease[8]
Table 2: Effects of this compound on Cardiac Fibrosis
Model Species This compound Dose Parameter Effect Reference
Myocardial InfarctionRat3, 10, 30 mg/kgInterstitial Fibrotic AreaDose-dependent reduction[9]
Myocardial InfarctionRatNot specifiedFN1 and TGF-β1 expressionInhibition[9][10]
Isoprenaline-induced FibrosisRat10, 20 mg/kgType I and III CollagenSignificant decrease[11]
Isoprenaline-induced FibrosisRat10, 20 mg/kgα-SMA expressionDecrease[11]
Doxorubicin-induced CardiotoxicityNot specifiedNot specifiedCollagen accumulationReduction[1][2]
Table 3: Effects of this compound on Oxidative Stress and Inflammation
Model Species This compound Dose Parameter Effect Reference
Isoprenaline-induced MIRat10, 20, 40 mg/kgSOD, CAT, GSHIncrease[8]
Isoprenaline-induced MIRat10, 20, 40 mg/kgMDA, iNOSDecrease[8]
H2O2-injured HUVECsIn vitroNot specifiedROS levelsReversal of increase[18]
High-fat diet-fed ratsRatOral administrationSerum oxidative stressAlleviation[18]
Type 2 DiabetesMouseNot specifiedTLR4, Myd88, NF-κB, IL-6, TNF-αDecrease[1]
Table 4: Effects of this compound on Apoptosis
Model Species This compound Dose Parameter Effect Reference
Ischemia/ReperfusionMouse20 mg/kgCardiomyocyte apoptosisAttenuation[1][7]
Ischemia/ReperfusionMouse20 mg/kgcGAS, STING, Cleaved caspase-3Reduction[1][7]
Ischemia/ReperfusionMouse20 mg/kgBcl-2/Bax ratioIncrease[1][7]
Isoprenaline-induced MIRat10, 20, 40 mg/kgBax, p53, Caspase-3, Caspase-9Decrease[8]
Isoprenaline-induced MIRat10, 20, 40 mg/kgBcl-2Increase[8]

Detailed Experimental Methodologies

This section outlines the typical experimental protocols used to investigate the effects of this compound in various cardiovascular disease models.

Myocardial Ischemia/Reperfusion (I/R) Injury Model
  • Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.

  • Surgical Procedure: Animals are anesthetized, and a thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is ligated with a suture for a specific period (e.g., 30 minutes) to induce ischemia. The ligature is then released to allow for reperfusion (e.g., for 2-24 hours).

  • This compound Administration: this compound is typically administered intravenously or intraperitoneally at various doses before the onset of ischemia or at the beginning of reperfusion.

  • Assessment of Cardiac Injury:

    • Infarct Size Measurement: The heart is excised, and the left ventricle is sliced and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained (infarcted) area is quantified as a percentage of the area at risk.

    • Cardiac Function Assessment: Echocardiography is performed to measure parameters such as ejection fraction (EF) and fractional shortening (FS).

    • Biochemical Analysis: Serum levels of cardiac injury markers like creatine kinase-MB (CK-MB) and cardiac troponin I (cTnI) are measured.

    • Histological Analysis: Heart tissue sections are stained with Hematoxylin and Eosin (H&E) to assess myocardial damage and with Masson's trichrome to evaluate fibrosis.

    • Western Blot and PCR: Protein and mRNA expression levels of key signaling molecules are determined in myocardial tissue lysates.

Cardiac Hypertrophy Model
  • In Vivo Model (Pressure Overload): Aortic banding (AB) is performed in mice to induce pressure overload and subsequent cardiac hypertrophy.

  • In Vitro Model: Neonatal rat ventricular myocytes (NRVMs) are cultured and stimulated with hypertrophic agonists such as phenylephrine (PE) or angiotensin II (Ang II).

  • This compound Treatment: this compound is administered to the animals (e.g., via gavage or intraperitoneal injection) or added to the cell culture medium.

  • Assessment of Hypertrophy:

    • In Vivo: Heart weight to body weight ratio (HW/BW) is measured. Echocardiography is used to assess left ventricular wall thickness and chamber dimensions.

    • In Vitro: Cell surface area is measured by microscopy. The expression of hypertrophic markers such as atrial natriuretic peptide (ANP) and β-myosin heavy chain (β-MHC) is quantified by qPCR or Western blot.

Atherosclerosis Model
  • Animal Model: Apolipoprotein E-deficient (ApoE-/-) mice or rats fed a high-fat diet are commonly used to induce atherosclerosis.

  • This compound Administration: this compound is administered orally to the animals for a specified duration.

  • Assessment of Atherosclerosis:

    • Lipid Profile: Serum levels of total cholesterol (TC), triglycerides (TG), low-density lipoprotein cholesterol (LDL-C), and high-density lipoprotein cholesterol (HDL-C) are measured.

    • Atherosclerotic Plaque Analysis: The aorta is excised, stained with Oil Red O, and the plaque area is quantified. Histological analysis of aortic root sections is also performed.

    • Endothelial Function: Endothelium-dependent vasodilation of isolated aortic rings is assessed using a myograph system.

Visualization of Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways targeted by this compound in cardiovascular disease models.

Scutellarin_Anti_Inflammatory_Pathways cluster_PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway cluster_NFkB NF-κB Pathway Scutellarin_PI3K This compound PI3K PI3K Scutellarin_PI3K->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 NLRP3 NLRP3 Inflammasome mTORC1->NLRP3 Inflammation Inflammation NLRP3->Inflammation Scutellarin_NFkB This compound IKK IKK Scutellarin_NFkB->IKK IkBa IκBα IKK->IkBa P NFkB NF-κB (p65) IkBa->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines

Caption: this compound's Anti-Inflammatory Signaling Pathways.

Scutellarin_Antioxidant_Pathway cluster_Nrf2 Nrf2/Keap1/ARE Pathway Scutellarin_Nrf2 This compound Keap1 Keap1 Scutellarin_Nrf2->Keap1 Nrf2 Nrf2 Keap1->Nrf2 ARE ARE Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO-1) ARE->Antioxidant_Enzymes Reduced Oxidative Stress Reduced Oxidative Stress Antioxidant_Enzymes->Reduced Oxidative Stress

Caption: this compound's Antioxidant Signaling Pathway.

Scutellarin_Anti_Fibrotic_Pathways cluster_TGFb TGF-β1/MAPK Pathway cluster_NOTCH NOTCH Pathway Scutellarin_TGFb This compound TGFb1 TGF-β1 Scutellarin_TGFb->TGFb1 p38_ERK p38 MAPK / ERK1/2 TGFb1->p38_ERK Smad2 Smad2 TGFb1->Smad2 Fibrosis_Markers Fibrosis (Collagen, FN1) p38_ERK->Fibrosis_Markers Smad2->Fibrosis_Markers Scutellarin_NOTCH This compound Notch1 Notch1 Scutellarin_NOTCH->Notch1 Jagged1 Jagged1 Scutellarin_NOTCH->Jagged1 Hes1 Hes1 Scutellarin_NOTCH->Hes1 EndMT Endothelial-Mesenchymal Transition (EndMT) Notch1->EndMT Jagged1->EndMT Hes1->EndMT

Caption: this compound's Anti-Fibrotic Signaling Pathways.

Scutellarin_Anti_Apoptotic_Pathway cluster_cGAS_STING cGAS-STING Pathway Scutellarin_cGAS This compound cGAS cGAS Scutellarin_cGAS->cGAS STING STING cGAS->STING Caspase3 Cleaved Caspase-3 STING->Caspase3 Bcl2_Bax Bcl-2 / Bax Ratio STING->Bcl2_Bax decreases Apoptosis Apoptosis Caspase3->Apoptosis Bcl2_Bax->Apoptosis

Caption: this compound's Anti-Apoptotic Signaling Pathway.

Conclusion

This compound has demonstrated significant therapeutic potential in a wide range of preclinical cardiovascular disease models. Its ability to modulate multiple key signaling pathways involved in inflammation, oxidative stress, apoptosis, fibrosis, and endothelial dysfunction underscores its promise as a multi-target agent. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for further research and development of this compound as a novel therapy for cardiovascular diseases. Future studies should focus on elucidating the precise molecular interactions of this compound with its targets and on translating the promising preclinical findings into clinical applications.

References

Scutellarin in Ischemic Stroke: A Technical Guide to Preclinical Research and Therapeutic Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ischemic stroke, a leading cause of mortality and long-term disability worldwide, is characterized by a sudden interruption of blood flow to the brain, leading to a cascade of detrimental events including excitotoxicity, oxidative stress, inflammation, and apoptosis.[1] Scutellarin, a flavonoid glucuronide derived from the traditional Chinese medicine Erigeron breviscapus, has emerged as a promising neuroprotective agent in the context of ischemic stroke.[2][3] Extensive preclinical research has demonstrated its multifaceted pharmacological effects, which target key pathological processes in the ischemic cascade.[4][5] This technical guide provides an in-depth overview of the core mechanisms of this compound in ischemic stroke treatment research, with a focus on quantitative data from preclinical models, detailed experimental protocols, and the underlying signaling pathways.

Core Mechanisms of Action

This compound exerts its neuroprotective effects through a combination of anti-inflammatory, antioxidant, and anti-apoptotic activities.[4][5] It has been shown to modulate multiple signaling pathways involved in neuronal survival and death.

Anti-Inflammatory Effects

Neuroinflammation, largely mediated by the activation of microglia, plays a critical role in the pathophysiology of ischemic stroke.[6][7] this compound has been shown to inhibit microglial activation and the subsequent release of pro-inflammatory mediators.[5][8] This is achieved, in part, through the modulation of key inflammatory signaling pathways.

One of the primary mechanisms is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9][10] In response to ischemic injury, NF-κB is activated, leading to the transcription of genes encoding pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[6][8] this compound has been demonstrated to suppress the phosphorylation and nuclear translocation of NF-κB p65, thereby downregulating the expression of these inflammatory cytokines.[6][10]

Furthermore, this compound influences the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically by inhibiting the phosphorylation of p38 and c-Jun N-terminal kinase (JNK).[8][10] These kinases are also involved in the inflammatory response and their inhibition by this compound contributes to its anti-inflammatory profile.

Antioxidant Effects

Oxidative stress, resulting from an overproduction of reactive oxygen species (ROS) following ischemia-reperfusion, is a major contributor to neuronal damage.[2] this compound demonstrates potent antioxidant properties by enhancing the endogenous antioxidant defense system.[2]

Studies have shown that this compound treatment significantly increases the activity of key antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), and elevates the levels of glutathione (GSH) in ischemic brain tissue.[2][10] By bolstering these antioxidant defenses, this compound helps to neutralize harmful ROS and mitigate oxidative damage.[2] The compound also directly inhibits ROS generation in neuronal cells subjected to oxygen-glucose deprivation.[2] One of the underlying mechanisms for its antioxidant effect is the activation of the Nrf2 signaling pathway, which upregulates the expression of antioxidant genes like heme oxygenase-1 (HO-1).[11]

Anti-Apoptotic Effects

Apoptosis, or programmed cell death, is a significant contributor to neuronal loss in the penumbral region following an ischemic stroke.[4][12] this compound has been shown to effectively inhibit neuronal apoptosis through the modulation of the PI3K/AKT signaling pathway, a crucial cascade for cell survival.[4][12][13]

Upon activation by this compound, the PI3K/AKT pathway phosphorylates and activates downstream targets that promote cell survival.[12][13] One of the key effects is the regulation of the Bcl-2 family of proteins. This compound treatment leads to an upregulation of the anti-apoptotic protein Bcl-2 and a downregulation of the pro-apoptotic protein Bax.[4][12][13] This shift in the Bax/Bcl-2 ratio prevents the release of cytochrome c from the mitochondria and the subsequent activation of caspases, including cleaved caspase-3, which are the executioners of apoptosis.[4][12][13]

Quantitative Preclinical Data

The neuroprotective efficacy of this compound has been quantified in various preclinical models of ischemic stroke. The following tables summarize key findings from in vivo and in vitro studies.

In Vivo Efficacy of this compound in MCAO Rodent Models
ParameterAnimal ModelThis compound DosageRoute of AdministrationKey FindingsReference
Infarct Volume Reduction Rat (MCAO/R)6 mg/kg & 12 mg/kgTail Vein InjectionReduced by 25.63% and 26.95% respectively.[14][15]
Rat (MCAO)20 and 60 mg/kgIntraperitonealDiminished the percentage of brain infarct volume.[2]
Rat (MCAO)50 or 75 mg/kgIntragastricSignificantly reduced infarct volume.[16][17][18]
Neurological Deficit Improvement Rat (MCAO/R)6 mg/kg & 12 mg/kgTail Vein InjectionZ-Longa score significantly down-regulated by 23.1% and 25% respectively.[14][15]
Rat (MCAO)20 and 60 mg/kgIntraperitonealImproved the neurological score.[2]
Apoptosis Inhibition Rat (MCAO/R)6 mg/kg & 12 mg/kgTail Vein InjectionNumber of TUNEL-positive cells reduced by 51.1% and 80.9% respectively.[15]
Blood-Brain Barrier Permeability Rat (MCAO)50 or 75 mg/kgIntragastricReduced the permeability of the blood-brain barrier.[16][17][18]
In Vitro Efficacy of this compound in OGD/R Models
Cell TypeThis compound ConcentrationKey FindingsReference
Primary Cortical Neurons 25, 50, and 100 μMDecreased the percentage of apoptotic cells and inhibited ROS generation.[2]
PC12 Cells Not specifiedEnhanced expression of p-PI3K, p-AKT, and Bcl-2; reduced levels of Bax and cleaved caspase-3.[12][13]
Primary Astrocytes 10 or 50 μMIncreased cell viability, reduced expression of NOX2 and caspase-3, and diminished levels of reactive oxygen species.[19]
BV-2 Microglial Cells Not specifiedReduced protein expression of p-NF-κB, TNF-α, IL-1β, Bax, and C-caspase-3; increased expression of p-PI3K, p-AKT, p-GSK3β, and Bcl-2.[6]

Key Signaling Pathways and Visualizations

The multifaceted neuroprotective effects of this compound are orchestrated through its modulation of several critical intracellular signaling pathways. The following diagrams, generated using Graphviz, illustrate these complex interactions.

Scutellarin_Anti_Inflammatory_Pathway Ischemic_Stroke Ischemic Stroke Microglia_Activation Microglia Activation Ischemic_Stroke->Microglia_Activation This compound This compound MAPK MAPK (p38, JNK) This compound->MAPK Inhibits NF_kB NF-κB This compound->NF_kB Inhibits Microglia_Activation->MAPK Microglia_Activation->NF_kB MAPK->NF_kB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NF_kB->Pro_inflammatory_Cytokines Neuroinflammation Neuroinflammation Pro_inflammatory_Cytokines->Neuroinflammation

This compound's Anti-Inflammatory Signaling Pathway.

Scutellarin_Antioxidant_Pathway Ischemia_Reperfusion Ischemia/Reperfusion ROS_Generation ROS Generation Ischemia_Reperfusion->ROS_Generation This compound This compound This compound->ROS_Generation Inhibits Nrf2 Nrf2 This compound->Nrf2 Activates Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT, GSH, HO-1) Nrf2->Antioxidant_Enzymes Antioxidant_Enzymes->ROS_Generation Inhibits Neuronal_Damage Neuronal Damage Oxidative_Stress->Neuronal_Damage

This compound's Antioxidant Signaling Pathway.

Scutellarin_Anti_Apoptotic_Pathway Ischemic_Insult Ischemic Insult PI3K PI3K Ischemic_Insult->PI3K Inhibits Bax Bax (Pro-apoptotic) Ischemic_Insult->Bax This compound This compound This compound->PI3K Activates AKT AKT PI3K->AKT AKT->Bax Downregulates Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Upregulates Caspase3 Cleaved Caspase-3 Bax->Caspase3 Bcl2->Caspase3 Inhibits Apoptosis Apoptosis Caspase3->Apoptosis MCAO_Workflow Anesthesia Anesthesia Neck_Incision Neck Incision & Artery Exposure Anesthesia->Neck_Incision Suture_Insertion Suture Insertion to Occlude MCA Neck_Incision->Suture_Insertion Ischemia Ischemia Period Suture_Insertion->Ischemia Reperfusion Suture Withdrawal (Reperfusion) Ischemia->Reperfusion Outcome_Assessment Outcome Assessment (Neurological Score, Infarct Volume, etc.) Reperfusion->Outcome_Assessment Scutellarin_Admin This compound Administration Scutellarin_Admin->Ischemia Scutellarin_Admin->Reperfusion OGD_R_Workflow Cell_Culture Cell Culture (Neurons, Glia, etc.) OGD Oxygen-Glucose Deprivation (Hypoxic Chamber, Glucose-free Medium) Cell_Culture->OGD Reperfusion Reperfusion (Normoxic Incubator, Normal Medium) OGD->Reperfusion Outcome_Analysis Outcome Analysis (Viability, Apoptosis, ROS, etc.) Reperfusion->Outcome_Analysis Scutellarin_Treatment This compound Treatment Scutellarin_Treatment->OGD Scutellarin_Treatment->Reperfusion

References

Scutellarin: A Technical Guide to its Role in Modulating Oxidative Stress

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scutellarin, a flavonoid glycoside derived from the medicinal herb Erigeron breviscapus, has garnered significant attention for its potent pharmacological activities, particularly its ability to counteract oxidative stress. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, is a key pathological driver in a multitude of chronic and acute diseases. This technical guide provides an in-depth analysis of the mechanisms by which this compound modulates oxidative stress, with a focus on its interaction with key signaling pathways. We present a compilation of quantitative data from various experimental models, detailed experimental protocols for assessing its antioxidant effects, and visual representations of the underlying molecular pathways to serve as a comprehensive resource for researchers and professionals in drug development.

Introduction to this compound and Oxidative Stress

This compound (4',5,6-trihydroxyflavone-7-O-glucuronide) is a bioactive flavonoid that has been traditionally used in Chinese medicine for the treatment of cardiovascular and cerebrovascular diseases.[1] Modern pharmacological studies have elucidated its multi-faceted therapeutic properties, including anti-inflammatory, anti-apoptotic, and potent antioxidant effects.[1]

Oxidative stress arises from an excessive accumulation of ROS, such as superoxide anions (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂). These highly reactive molecules can inflict damage upon cellular macromolecules, including lipids, proteins, and DNA, leading to cellular dysfunction and contributing to the pathogenesis of various disorders like neurodegenerative diseases, cardiovascular conditions, and liver injury.[2] Cells possess an endogenous antioxidant defense system, comprising enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px), which work to neutralize ROS.[3] this compound has been shown to bolster these defenses and directly scavenge free radicals.[2]

Mechanism of Action: Modulation of Signaling Pathways

The primary mechanism through which this compound exerts its antioxidant effects is by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway.[2][4] Additionally, the Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) pathway has been identified as an upstream regulator of Nrf2 activation by this compound.[5]

The Keap1-Nrf2-ARE Signaling Pathway

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[4] Upon exposure to oxidative stress or in the presence of Nrf2 activators like this compound, Keap1 undergoes a conformational change, leading to the release of Nrf2.[2][4] Liberated Nrf2 then translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant and cytoprotective genes.[4] This binding event initiates the transcription of a battery of phase II detoxifying enzymes and antioxidant proteins, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), superoxide dismutase (SOD), and catalase (CAT).[2][6]

This compound has been demonstrated to promote the nuclear translocation of Nrf2 by disrupting the Keap1-Nrf2 interaction.[2][4] This leads to a significant upregulation of downstream antioxidant enzymes, thereby enhancing the cell's capacity to neutralize ROS and mitigate oxidative damage.[6]

Scutellarin_Nrf2_Pathway This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Inhibits Nrf2_cyto Nrf2 (cytoplasm) Keap1_Nrf2->Nrf2_cyto Releases Keap1 Keap1 Nrf2_nucleus Nrf2 (nucleus) Nrf2_cyto->Nrf2_nucleus Translocates to Nucleus ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, SOD, CAT) ARE->Antioxidant_Genes Activates Transcription Antioxidant_Proteins Antioxidant Proteins Antioxidant_Genes->Antioxidant_Proteins Translates to ROS Reactive Oxygen Species (ROS) Antioxidant_Proteins->ROS Neutralizes Cellular_Protection Cellular Protection Antioxidant_Proteins->Cellular_Protection Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Causes Cellular_Protection->Oxidative_Stress Reduces

This compound activates the Keap1-Nrf2-ARE pathway.
The PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism. Emerging evidence suggests that this pathway can also modulate the Nrf2-mediated antioxidant response.[5] this compound has been shown to activate the PI3K/Akt pathway, leading to the phosphorylation of Akt.[5] Phosphorylated Akt can, in turn, phosphorylate and inactivate glycogen synthase kinase 3 beta (GSK-3β), a kinase that promotes the degradation of Nrf2. By inhibiting GSK-3β, this compound promotes the stabilization and nuclear accumulation of Nrf2, further enhancing its antioxidant activity.

Scutellarin_PI3K_Akt_Nrf2_Pathway This compound This compound PI3K PI3K This compound->PI3K Activates Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt Akt->pAkt GSK3b GSK-3β pAkt->GSK3b Inhibits Nrf2 Nrf2 pAkt->Nrf2 Promotes Stabilization GSK3b->Nrf2 Promotes Degradation Nrf2_nucleus Nrf2 (nucleus) Nrf2->Nrf2_nucleus Translocates ARE ARE Nrf2_nucleus->ARE Binds Antioxidant_Genes Antioxidant Genes ARE->Antioxidant_Genes Activates

This compound modulates Nrf2 via the PI3K/Akt pathway.

Quantitative Data on this compound's Antioxidant Effects

The following tables summarize the quantitative effects of this compound on various markers of oxidative stress across different experimental models.

Table 1: Effect of this compound on Reactive Oxygen Species (ROS) and Malondialdehyde (MDA)

Experimental ModelThis compound Concentration/DoseMeasured ParameterResultReference
H/R-induced hepatocytes10, 20, 40 µMROS LevelsDose-dependent decrease[2]
H/R-induced hepatocytes10, 20, 40 µMMDA LevelsDose-dependent decrease[2]
Acute alcohol-induced liver injury in mice10, 25, 50 mg/kgMDA ContentSignificant decrease at 10 and 50 mg/kg[7]
H₂O₂-injured HUVECsNot specifiedROS LevelsSignificant reduction[8]
High glucose-treated H9c2 cells25, 50, 100 µMMDA LevelsDose-dependent decrease[9]

Table 2: Effect of this compound on Antioxidant Enzyme Activity and Expression

Experimental ModelThis compound Concentration/DoseMeasured ParameterResultReference
H/R-induced hepatocytes10, 20, 40 µMSOD ActivityDose-dependent increase[2]
Acute alcohol-induced liver injury in mice25, 50 mg/kgSOD ActivitySignificant increase[7]
Acute alcohol-induced liver injury in mice50 mg/kgCAT ActivitySignificant increase[7]
Acute alcohol-induced liver injury in mice25, 50 mg/kgGSH-Px ActivitySignificant increase[7]
H/R-induced hepatocytes10, 20, 40 µMHO-1 mRNADose-dependent increase[6]
H/R-induced hepatocytes10, 20, 40 µMNQO1 mRNADose-dependent increase[6]
High glucose-treated H9c2 cells25, 50, 100 µMSOD ActivityDose-dependent increase[9]

Table 3: Effect of this compound on Nrf2 Signaling Pathway Components

Experimental ModelThis compound Concentration/DoseMeasured ParameterResultReference
H/R-induced hepatocytes10, 20, 40 µMKeap1 ProteinDose-dependent decrease[2]
H/R-induced hepatocytes10, 20, 40 µMNuclear Nrf2 ProteinDose-dependent increase[2]
Alcohol-treated HepG2 cells20, 40, 80 µMNuclear Nrf2 ProteinDose-dependent increase[10]
Alcohol-treated HepG2 cells20, 40, 80 µMHO-1 ProteinDose-dependent increase[10]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the antioxidant effects of this compound.

General Experimental Workflow for In Vitro Antioxidant Assessment

A generalized workflow for in vitro antioxidant assays.
Measurement of Intracellular ROS using DCFH-DA

This protocol is adapted from standard procedures for use with adherent cells.[11][12]

  • Cell Seeding: Seed adherent cells (e.g., HepG2) in a 24-well plate at a density of 2 x 10⁵ cells/well and culture overnight.

  • This compound Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 10, 20, 40 µM) for a specified duration (e.g., 2 hours).

  • Induction of Oxidative Stress: Induce oxidative stress by adding an agent like H₂O₂ (e.g., 100 µM) or by subjecting the cells to hypoxia/reoxygenation.

  • DCFH-DA Staining:

    • Prepare a 10 mM stock solution of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in DMSO.

    • Dilute the stock solution to a final working concentration of 10 µM in serum-free medium immediately before use.

    • Wash the cells once with serum-free medium.

    • Add 500 µL of the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.

  • Washing: Remove the DCFH-DA solution and wash the cells three times with pre-warmed PBS to remove any extracellular probe.

  • Fluorescence Measurement: Add 500 µL of PBS to each well and measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively. Fluorescence can also be visualized using a fluorescence microscope.

Determination of Lipid Peroxidation (MDA Assay)

This protocol is based on the thiobarbituric acid reactive substances (TBARS) assay.[3][7]

  • Sample Preparation:

    • For cell lysates: Harvest cells and lyse them in RIPA buffer.

    • For tissue homogenates: Homogenize the tissue in ice-cold PBS.

  • Protein Precipitation: Add 200 µL of 10% trichloroacetic acid (TCA) to 100 µL of the sample. Incubate on ice for 15 minutes.

  • Centrifugation: Centrifuge at 2200 x g for 15 minutes at 4°C.

  • Reaction with TBA:

    • Transfer 200 µL of the supernatant to a new tube.

    • Add 200 µL of 0.67% (w/v) thiobarbituric acid (TBA).

  • Incubation: Incubate the mixture in a boiling water bath for 10 minutes.

  • Cooling and Measurement: Cool the samples to room temperature. Measure the absorbance of the resulting pink-colored product at 532 nm using a spectrophotometer.

  • Quantification: Calculate the MDA concentration using a standard curve prepared with a known concentration of MDA.

Superoxide Dismutase (SOD) Activity Assay

This protocol is based on the WST-1 method, which is available in commercial kits.[13][14]

  • Reagent Preparation: Prepare the WST working solution and enzyme working solution according to the kit manufacturer's instructions.

  • Assay Procedure:

    • Add 20 µL of the sample (cell lysate or tissue homogenate) to the appropriate wells of a 96-well plate.

    • Add 200 µL of the WST working solution to each well.

    • Add 20 µL of the enzyme working solution to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for 20 minutes.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Calculation of SOD Activity: Calculate the percentage of inhibition of the WST-1 reduction reaction, which is proportional to the SOD activity in the sample. One unit of SOD activity is typically defined as the amount of enzyme that inhibits the reaction by 50%.

Western Blot Analysis for Nrf2 and p-Akt

This protocol provides a general procedure for detecting changes in protein expression and phosphorylation.

  • Protein Extraction:

    • For total protein: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • For nuclear and cytoplasmic fractions: Use a nuclear/cytoplasmic extraction kit according to the manufacturer's protocol to separate the fractions.[15]

  • Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or 5% BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2, Keap1, HO-1, p-Akt (Ser473), total Akt, and a loading control (e.g., β-actin or Lamin B1 for nuclear fractions) overnight at 4°C. Antibody dilutions should be optimized, but a starting point of 1:1000 is common.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) at a 1:2000 dilution for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

  • Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the role of this compound as a potent modulator of oxidative stress. Its ability to activate the Keap1-Nrf2-ARE pathway, further potentiated by the PI3K/Akt signaling cascade, provides a robust mechanism for its antioxidant and cytoprotective effects. The quantitative data and detailed experimental protocols compiled herein offer a valuable resource for researchers investigating the therapeutic potential of this compound in oxidative stress-related diseases.

Future research should focus on further elucidating the precise molecular interactions between this compound and its targets. Investigating its efficacy and safety in more complex in vivo models and ultimately in human clinical trials will be crucial for translating the promising preclinical findings into tangible therapeutic applications. Furthermore, exploring the synergistic effects of this compound with other therapeutic agents could open new avenues for the treatment of diseases with a strong oxidative stress component. The development of novel drug delivery systems to enhance the bioavailability of this compound also remains a key area for future investigation.

References

Scutellarin's Dichotomous Role in Apoptosis and Cell Survival: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Scutellarin (C₂₁H₁₈O₁₂), a flavone glycoside primarily isolated from the traditional Chinese herb Erigeron breviscapus, has garnered significant scientific interest for its diverse pharmacological properties.[1] While traditionally used to improve blood circulation, emerging evidence highlights its potent anti-cancer activities across a wide spectrum of malignancies, including liver, lung, breast, and colon cancers.[1] A primary mechanism underlying its anti-neoplastic effects is the induction of apoptosis and the modulation of key cell survival pathways.[1][2]

This technical guide provides an in-depth analysis of this compound's effects on apoptosis and cell survival, summarizing quantitative data, detailing experimental methodologies, and visualizing the complex signaling networks it modulates. The document aims to serve as a comprehensive resource for professionals engaged in oncology research and the development of novel therapeutic agents.

Core Mechanism: Modulation of Apoptosis and Cell Survival Signaling

This compound exerts a dichotomous effect on cell fate, acting as a pro-apoptotic agent in cancer cells while demonstrating protective, anti-apoptotic properties in non-malignant cells under stress, such as neurons and hepatocytes.[3][4][5] In cancer cells, this compound's primary anti-tumor strategy involves inhibiting proliferation, inducing cell cycle arrest, and triggering programmed cell death.[1][6] This is achieved by targeting multiple, interconnected signaling pathways that govern cell survival and apoptosis.

Key Signaling Pathways Modulated by this compound

This compound's influence on apoptosis is not mediated by a single target but rather by a complex interplay of various signaling cascades.

1. The p53-Mediated Intrinsic Apoptosis Pathway: this compound has been shown to activate the p53 tumor suppressor pathway.[6][7] Activated p53 transcriptionally regulates the Bcl-2 family of proteins, decreasing the expression of the anti-apoptotic protein Bcl-2 and increasing the expression of the pro-apoptotic protein Bax.[6][7] This shift in the Bcl-2/Bax ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the caspase cascade, culminating in the execution of apoptosis via caspase-3.[6][8]

G This compound This compound p53 p53 Phosphorylation (Activation) This compound->p53 Induces Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Inhibits Bax Bax (Pro-apoptotic) p53->Bax Activates Mito Mitochondrial Disruption Bcl2->Mito Inhibits Bax->Mito Promotes Casp9 Caspase-9 Activation Mito->Casp9 Cytochrome c release Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound's activation of the p53 intrinsic apoptosis pathway.

2. PI3K/Akt/mTOR Survival Pathway: The PI3K/Akt/mTOR pathway is a critical regulator of cell survival, proliferation, and growth. In many cancers, this pathway is constitutively active, promoting tumorigenesis. This compound has been shown to inhibit this pathway in renal and breast cancer cells.[1][9] By down-regulating the phosphorylation of Akt and mTOR, this compound suppresses survival signals, thereby sensitizing cancer cells to apoptosis.[10] Conversely, in neuroprotection, this compound activates this pathway to promote neuronal survival.[5][11][12]

G Scutellarin_cancer This compound (in Cancer Cells) PI3K PI3K Scutellarin_cancer->PI3K Inhibits Akt Akt (Phosphorylation) PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival & Proliferation mTOR->Survival Apoptosis Apoptosis Survival->Apoptosis Antagonizes G This compound This compound (in NSCLC cells) ERK ERK1/2 Phosphorylation This compound->ERK Stimulates p53 p53 Pathway Activation ERK->p53 Autophagy Autophagy ERK->Autophagy Apoptosis Apoptosis p53->Apoptosis G cluster_assays Apoptosis & Viability Assessment cluster_outputs Data Output start Cell Culture (e.g., A549, HCT-116) treat Treatment with this compound (Dose- & Time-Response) start->treat viability Cell Viability Assay (MTT / CCK-8) treat->viability flow Flow Cytometry (Annexin V / PI) treat->flow wb Western Blot treat->wb tunel TUNEL Staining treat->tunel viability_out IC50 Values, Proliferation Rate viability->viability_out flow_out Percentage of Apoptotic Cells flow->flow_out wb_out Protein Expression (Bax, Bcl-2, Caspases) wb->wb_out tunel_out Visualization of DNA Fragmentation tunel->tunel_out

References

A Technical Guide to Scutellarin's Role in the Regulation of MAPK Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the molecular mechanisms through which Scutellarin, a flavonoid compound, modulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathways. It consolidates findings on its effects on key pathway components, presents quantitative data from various studies, details common experimental protocols, and visualizes the complex interactions to support further research and drug development efforts.

Introduction: this compound and the MAPK Signaling Cascade

This compound is a flavonoid glucuronide predominantly isolated from the traditional Chinese herb Erigeron breviscapus. It has garnered significant scientific interest due to its wide range of pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and anti-cancer effects[1][2]. Many of these therapeutic properties are attributed to its ability to modulate key intracellular signaling cascades.

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that transduces extracellular signals to intracellular responses, regulating fundamental cellular processes such as proliferation, differentiation, inflammation, and apoptosis[1][2]. The MAPK family primarily consists of three major subfamilies: the c-Jun N-terminal kinases (JNKs), the p38 MAPKs, and the extracellular signal-regulated kinases (ERKs)[1][2]. Dysregulation of these pathways is implicated in numerous pathologies, including cancer, neurodegenerative disorders, and inflammatory diseases[1].

This compound has been shown to exert significant regulatory effects on all three major MAPK pathways, positioning it as a promising therapeutic candidate for a variety of MAPK-driven diseases. This guide will dissect its specific interactions with each pathway branch.

This compound's Regulatory Effects on MAPK Pathways

This compound's interaction with the MAPK cascade is context-dependent, often involving the inhibition of pro-inflammatory and stress-related pathways (p38 and JNK) while sometimes promoting pro-survival signals (ERK).

Inhibition of p38 and JNK Pathways

A substantial body of evidence demonstrates that this compound consistently suppresses the activation of the p38 and JNK signaling pathways, which are strongly associated with inflammatory and apoptotic responses[1][2].

  • Anti-inflammatory Action: In models of neuroinflammation using LPS-activated BV-2 microglial cells, this compound has been shown to inhibit the phosphorylation of both p38 and JNK.[3] This inhibition is directly linked to a downstream reduction in the production of pro-inflammatory mediators, including TNF-α, IL-1β, IL-6, and iNOS.[3][4] Studies in cerebral ischemia models also confirm that this compound markedly attenuates the expression of phosphorylated p38 (p-p38) and phosphorylated JNK (p-JNK).[4][5]

  • Cartilage Protection: In the context of osteoarthritis, this compound protects cartilage from degeneration by inhibiting the phosphorylation of p38, which in turn downregulates the expression of matrix-degrading enzymes like MMP1 and MMP13.[6]

  • Apoptosis Regulation: In acute myeloid leukemia (AML) cells, this compound's pro-apoptotic effect is mediated through the JNK/Caspase-3 pathway.[7][8]

Modulation of the ERK Pathway

This compound's effect on the ERK pathway is more varied and appears to be dependent on the cellular context and disease model.

  • Inhibition in Cancer: In human leukemia (K562) and glioblastoma (U251, LN229) cells, this compound exerts its anti-proliferative and pro-apoptotic effects by downregulating the Raf/MEK/ERK signaling pathway.[9][10] This leads to cell cycle arrest and a reduction in cell migration and invasion.[9]

  • Activation in Neuroprotection: Conversely, in models of cerebral ischemia, this compound has been found to significantly increase the expression level of phosphorylated ERK1/2 (p-ERK1/2).[4] This upregulation is considered neuroprotective, potentially by promoting cell survival and repair mechanisms.[5] This dual-action highlights this compound's ability to selectively modulate signaling pathways to achieve a therapeutic outcome.

Quantitative Data on this compound's Effects

The following table summarizes key quantitative findings from various studies, providing a comparative overview of this compound's potency and effects across different models.

ParameterValue / EffectCell Line / ModelCondition / AssayReference
IC50 6 µMK562 (Human Leukemia)Cell Viability (WTS-1)[9]
IC50 117.8 µMSH-SY5Y (Neuroblastoma)Cell Viability (CCK-8)[11][12]
IC50 270.6 µMU251 (Glioblastoma)Cell Viability (CCK-8)[10]
IC50 296.2 µMLN229 (Glioblastoma)Cell Viability (CCK-8)[10]
IC50 92.56 µg/mLSF-295 (Glioblastoma)Cell Viability (MTT)[13]
Phosphorylation Dose-dependent decrease in p-Raf, p-MEK1/2, p-ERK1/2K562 CellsWestern Blot[9]
Phosphorylation Marked attenuation of p-p38 and p-JNKMCAO Rat Model / BV-2 MicrogliaWestern Blot[4]
Phosphorylation Significant increase in p-ERK1/2MCAO Rat Model / BV-2 MicrogliaWestern Blot[4]
Concentration 30 or 60 mg/kgCisplatin-induced renal injury in miceWestern Blot[14]
Effect Inhibition of p-JNK and p-ERK upregulationCisplatin-induced renal injury in miceWestern Blot[14]
Concentration 100 µmol/lH9c2 cells with H/R injuryCell Viability (CCK-8)[15]
Effect Significant increase in cell viabilityH9c2 cells with H/R injuryCell Viability (CCK-8)[15]

Key Experimental Protocols

The following sections detail the methodologies for key experiments frequently cited in the study of this compound's effects on MAPK signaling.

Cell Culture and Treatment

Human cell lines such as BV-2 (microglia), K562 (leukemia), U251, LN229 (glioblastoma), and SH-SY5Y (neuroblastoma) are commonly used.[3][7][9][10][12] Cells are typically cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded in appropriate plates (e.g., 6-well or 96-well) and allowed to adhere. This compound, dissolved in a vehicle like DMSO, is then added to the culture medium at various concentrations for specified incubation times (e.g., 24 or 48 hours)[10][16][17].

Western Blotting

This technique is essential for quantifying the phosphorylation status of MAPK proteins.

  • Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay kit.[8]

  • Electrophoresis and Transfer: Equal amounts of protein (e.g., 30 µg) are separated by SDS-PAGE and then transferred to a PVDF membrane.[8]

  • Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature. It is then incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of ERK, JNK, and p38, as well as a loading control like β-actin or GAPDH.

  • Detection: After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1-2 hours at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[8]

Cell Viability Assay (MTT/CCK-8)

These colorimetric assays are used to assess the cytotoxic or anti-proliferative effects of this compound.

  • Seeding and Treatment: Cells are seeded in 96-well plates (e.g., 1x10^5 cells/well) and treated with various concentrations of this compound for a set period (e.g., 24, 48, or 72 hours).[10][11][17]

  • Reagent Incubation: After treatment, MTT or CCK-8 solution is added to each well and incubated for 1-4 hours at 37°C.[15][16]

  • Measurement: For MTT, the resulting formazan crystals are dissolved in DMSO. For CCK-8, the solution is measured directly. The absorbance is read using a microplate reader at a specific wavelength (e.g., 450 nm for CCK-8, or 570 nm for MTT). Cell viability is expressed as a percentage relative to the vehicle-treated control group.[17]

Quantitative Real-Time PCR (qRT-PCR)

This method is used to measure changes in the mRNA expression of genes downstream of the MAPK pathway, such as inflammatory cytokines.

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from treated cells using a reagent like TRIzol. The quality and quantity of RNA are assessed, and cDNA is synthesized using a reverse transcription kit.[11]

  • PCR Amplification: The qRT-PCR is performed using a thermal cycler with SYBR Green master mix and specific primers for target genes (e.g., TNF-α, IL-1β, iNOS) and a housekeeping gene (e.g., GAPDH) for normalization.[18]

  • Data Analysis: The relative gene expression is calculated using the 2^-ΔΔCt method.

Visualizing this compound's Impact on MAPK Signaling

The following diagrams, generated using the DOT language, illustrate the regulatory interactions of this compound within the MAPK pathways and a typical experimental workflow.

Scutellarin_Inhibition_p38_JNK This compound's Inhibition of p38 and JNK Pathways Stimulus Inflammatory Stimuli (e.g., LPS, Cytokines) MKK3_6 MKK3/6 Stimulus->MKK3_6 MKK4_7 MKK4/7 Stimulus->MKK4_7 This compound This compound p38 p38 This compound->p38 Inactivates (prevents phosphorylation) JNK JNK This compound->JNK Inactivates (prevents phosphorylation) MKK3_6->p38 MKK4_7->JNK TranscriptionFactors ATF2, c-Jun, etc. p38->TranscriptionFactors JNK->TranscriptionFactors Response Inflammation, Apoptosis (TNF-α, IL-1β, IL-6) TranscriptionFactors->Response

Caption: this compound inhibits the p38 and JNK stress/inflammatory pathways.

Scutellarin_Modulation_ERK This compound's Context-Dependent Modulation of the ERK Pathway GrowthFactors Growth Factors (Cancer Context) Raf Raf GrowthFactors->Raf IschemicStress Ischemic Stress (Neuroprotection Context) ERK ERK1/2 IschemicStress->ERK This compound This compound This compound->Raf Inhibits (in Cancer) This compound->ERK Activates (in Neuroprotection) MEK MEK1/2 Raf->MEK MEK->ERK CancerResponse Proliferation, Survival (Cancer Progression) ERK->CancerResponse NeuroResponse Cell Survival (Neuroprotection) ERK->NeuroResponse

Caption: this compound's dual modulation of the ERK signaling pathway.

Experimental_Workflow General Experimental Workflow for Studying this compound's Effects Start Cell Seeding & Culture Treatment Treatment with This compound (Varying Doses) Start->Treatment Harvest Cell Harvesting & Lysis Treatment->Harvest Assay1 Cell Viability Assay (MTT / CCK-8) Treatment->Assay1 Assay2 Protein Analysis (Western Blot for p-MAPKs) Harvest->Assay2 Assay3 mRNA Analysis (qRT-PCR for Cytokines) Harvest->Assay3

Caption: A typical workflow for investigating this compound's bioactivity.

Conclusion and Therapeutic Outlook

This compound demonstrates a remarkable ability to selectively and potently regulate the MAPK signaling pathways. Its consistent inhibition of the pro-inflammatory p38 and JNK cascades provides a strong mechanistic basis for its observed anti-inflammatory, anti-apoptotic, and chondroprotective effects.[1][4][6] Furthermore, its context-specific modulation of the ERK pathway—inhibiting it in cancer cells while activating it in neuroprotective scenarios—underscores its potential as a nuanced therapeutic agent capable of fine-tuning cellular responses.[4][9]

For drug development professionals, this compound represents a compelling lead compound. Its multi-targeted action on the MAPK pathways suggests potential applications in a wide array of diseases, from osteoarthritis and neurodegenerative disorders to various forms of cancer.[1][2][6] Future research should focus on optimizing its bioavailability, conducting further in vivo studies to validate its efficacy and safety, and exploring combination therapies to enhance its therapeutic potential in complex diseases. The detailed understanding of its interaction with MAPK signaling provides a solid foundation for these translational efforts.

References

Scutellarin's Impact on NF-κB Activation and Inflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Inflammation is a critical biological response, but its dysregulation is a hallmark of numerous chronic diseases. The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory cascade, making it a prime target for therapeutic intervention. Scutellarin, a flavonoid glycoside derived from Erigeron breviscapus and Scutellaria baicalensis, has demonstrated significant anti-inflammatory properties.[1][2][3][4][5][6] This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound modulates the NF-κB signaling pathway to exert its anti-inflammatory effects. We present quantitative data on its efficacy, detailed experimental protocols for its study, and visual representations of the key pathways and workflows, intended for researchers, scientists, and professionals in drug development.

Introduction to NF-κB and Inflammation

The inflammatory response is a protective mechanism initiated by the body in response to harmful stimuli like pathogens or tissue injury.[2] This process is orchestrated by a complex network of signaling pathways, with the NF-κB pathway playing a central role.[1] Under normal physiological conditions, NF-κB proteins are sequestered in the cytoplasm in an inactive state, bound to inhibitor of κB (IκB) proteins.[1][7] Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS) or cytokines like tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated.[1][7][8] IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation. This releases NF-κB (typically the p50/p65 heterodimer) to translocate into the nucleus, where it binds to DNA and initiates the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][9]

Given its pivotal role, inhibition of the NF-κB pathway is a key strategy for developing anti-inflammatory therapeutics. This compound has emerged as a promising natural compound that effectively targets this pathway at multiple points.[1][2][3]

Mechanism of Action: this compound's Inhibition of the NF-κB Pathway

This compound exerts its anti-inflammatory effects primarily by disrupting the canonical NF-κB activation cascade. Its mechanism is multi-faceted, involving the inhibition of key upstream kinases and the stabilization of the NF-κB inhibitory protein, IκBα.[1][7]

2.1 Inhibition of IKK Activation and IκBα Phosphorylation The foundational step in NF-κB activation is the phosphorylation of IκBα by the IKK complex.[1][7][8] Multiple studies have shown that this compound can inhibit the activation of IKK.[1][7][8][10] By preventing IKK activation, this compound blocks the subsequent phosphorylation and degradation of IκBα.[1][7][8][10][11] This action effectively keeps the NF-κB p65 subunit bound to IκBα in the cytoplasm, maintaining its inactive state.[1][7][8]

2.2 Prevention of NF-κB p65 Nuclear Translocation As a direct consequence of stabilizing IκBα, this compound prevents the nuclear translocation of the active p65 subunit.[1][12] Immunofluorescence staining and western blot analysis of nuclear fractions have consistently shown that in the presence of this compound, the p65 subunit remains predominantly in the cytoplasm even after stimulation with inflammatory agents like LPS or IL-1β.[1][10][12] This blockade is a critical step, as it prevents NF-κB from accessing its target genes in the nucleus.[1]

2.3 Reduction of NF-κB Target Gene Expression By inhibiting the nuclear translocation and activity of NF-κB, this compound significantly suppresses the expression of downstream pro-inflammatory genes.[1][7] This includes a marked reduction in the mRNA and protein levels of key inflammatory mediators such as TNF-α, IL-1β, IL-6, COX-2, and iNOS.[1][7][10]

Scutellarin_NFkB_Pathway This compound's Mechanism of NF-κB Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / TNF-α (Inflammatory Stimulus) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkBa_p65 IκBα-p65/p50 (Inactive NF-κB) IKK->IkBa_p65 Phosphorylation p65 p65/p50 (Active NF-κB) IkBa_p65->p65 Release IkBa_p p-IκBα (Degradation) IkBa_p65->IkBa_p p65_nuc p65/p50 p65->p65_nuc Nuclear Translocation This compound This compound This compound->IKK Inhibition DNA DNA (κB sites) p65_nuc->DNA Binding Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Genes Transcription

This compound's primary mechanism of NF-κB pathway inhibition.

Quantitative Analysis of Anti-inflammatory Effects

The efficacy of this compound in reducing inflammatory markers has been quantified across various in vitro and in vivo models. The following tables summarize key findings, demonstrating a consistent, dose-dependent anti-inflammatory effect.

Table 1: In Vitro Inhibition of Pro-inflammatory Mediators by this compound

Cell Line Stimulus This compound Conc. Target Mediator % Inhibition / Effect Reference
BV-2 Microglia LPS 15-60 µM TNF-α, IL-1β, IL-6, NO Dose-dependent reduction in production & mRNA [10]
Mouse Chondrocytes IL-1β (10 ng/mL) 15, 30, 60 µM COX-2, iNOS Dose-dependent inhibition of expression [12]
Mouse Chondrocytes IL-1β (10 ng/mL) 15, 30, 60 µM PGE2, TNF-α, IL-6 Dose-dependent reduction in secretion [12]
RAW264.7 Macrophages LPS 200 µM NO Production Significant inhibition [9]

| HNPCs | TNF-α (10 ng/ml) | 1 µM | NLRP3, IL-1β | Significant reduction in mRNA and protein |[13] |

Table 2: In Vivo Anti-inflammatory Effects of this compound

Animal Model Condition This compound Dosage Key Findings Reference
Mice LPS-induced Acute Lung Injury 25, 50 mg/kg Reduced serum TNF-α, NO levels; inhibited NF-κB activation in lung tissue. [14]
Rats Collagen-Induced Arthritis 20 mg/kg/day Significantly reduced serum IL-1β, IL-6, and TNF-α levels. [15][16]
Mice LPS-induced Septic Nephrotoxicity 25, 50, 100 mg/kg Reduced tissue levels of TLR4, NF-κB, and TNF-α. [17][18]

| Rats | Hypertensive Model | Not specified | Downregulated TLR4, NF-κB p65, TNF-α, IL-1β. |[19] |

Key Experimental Protocols

Reproducible and rigorous experimental design is crucial for studying the effects of compounds like this compound. Below are detailed methodologies for key assays used to evaluate its impact on the NF-κB pathway.

4.1 Cell Culture and Treatment

  • Cell Seeding: Plate cells (e.g., RAW264.7 macrophages, BV-2 microglia) in appropriate culture vessels (e.g., 6-well or 96-well plates) at a density that ensures 70-80% confluency at the time of treatment.

  • Pre-treatment: The following day, replace the medium with fresh, serum-free medium containing desired concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle control (e.g., DMSO). Incubate for 1-2 hours.

  • Stimulation: Add the inflammatory stimulus (e.g., LPS at 1 µg/mL or TNF-α at 10 ng/mL) to the wells.

  • Incubation: Incubate for the appropriate duration based on the endpoint. For protein phosphorylation (e.g., p-IKK, p-p65), a short incubation of 15-60 minutes is typical. For cytokine mRNA expression, 4-6 hours is common. For secreted protein analysis, 12-24 hours may be required.

  • Harvesting: Collect cell lysates for protein analysis (Western Blot), RNA for gene expression analysis (qRT-PCR), or culture supernatants for secreted cytokine analysis (ELISA).

4.2 Western Blotting for NF-κB Pathway Proteins

  • Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. For nuclear translocation studies, use a nuclear/cytoplasmic fractionation kit according to the manufacturer's instructions.

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • Electrophoresis: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-IKKβ, IκBα, p-p65, total p65, Lamin B1 for nuclear fraction, β-actin for whole cell/cytoplasmic fraction) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an ECL chemiluminescence detection system. Quantify band intensity using densitometry software.

4.3 Immunofluorescence for p65 Nuclear Translocation

  • Cell Culture: Grow cells on glass coverslips in a 24-well plate.

  • Treatment: Perform pre-treatment and stimulation as described in 4.1.

  • Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 1% BSA in PBST for 30 minutes.

  • Primary Antibody: Incubate with anti-p65 primary antibody overnight at 4°C.

  • Secondary Antibody: Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.

  • Counterstaining: Stain nuclei with DAPI for 5 minutes.

  • Mounting and Imaging: Mount coverslips onto microscope slides and visualize using a fluorescence microscope. The overlay of p65 (green) and DAPI (blue) signals indicates nuclear translocation.[12]

Experimental_Workflow General Experimental Workflow for In Vitro Analysis cluster_analysis Downstream Analysis A 1. Cell Seeding (e.g., RAW264.7 in 6-well plates) B 2. Pre-treatment (Vehicle or this compound for 1-2h) A->B C 3. Inflammatory Stimulation (e.g., LPS for 15-60 min) B->C D 4. Sample Harvesting C->D G Immunofluorescence (for p65 localization) C->G Parallel Experiment E Nuclear/Cytoplasmic Fractionation D->E H RNA Extraction & qRT-PCR (for TNF-α, IL-6 mRNA) D->H I Supernatant Collection & ELISA (for secreted TNF-α, IL-6) D->I F Western Blot (for p-p65, IκBα, Lamin B1) E->F

References

Methodological & Application

Application Notes and Protocols: Scutellarin Dosage for In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Scutellarin is a major active flavonoid compound extracted from traditional Chinese medicines such as Scutellaria baicalensis and Erigeron breviscapus.[1] It has demonstrated a wide range of pharmacological effects, including anticancer, anti-inflammatory, antioxidant, and neuroprotective properties.[1][2] In vitro studies have shown that this compound can modulate various signaling pathways to induce apoptosis, inhibit cell proliferation and metastasis, and protect against oxidative stress.[2][3][4] These notes provide a comprehensive guide to the effective dosage and application of this compound in cell culture experiments, including detailed protocols and pathway diagrams.

Physicochemical Properties and Stock Solution Preparation

This compound is typically supplied as a crystalline solid and requires careful preparation for use in cell culture.[5]

Table 1: Properties and Solubility of this compound

Property Value Source
Formula C₂₁H₁₈O₁₂ [5]
Formula Weight 462.4 g/mol [5]
Appearance Crystalline solid [5]
Storage -20°C (≥4 years stability) [5]
Solubility in DMSO ~15 mg/mL (~32.4 mM) [5]
Solubility in DMF ~20 mg/mL (~43.2 mM) [5]

| Solubility in PBS (pH 7.2) | ~0.2 mg/mL (~0.43 mM) |[5] |

Protocol 1: Preparation of this compound Stock Solution

  • Reagents and Materials:

    • This compound powder (≥98% purity)[5]

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

    • Pipettes and sterile tips

  • Procedure:

    • To prepare a 10 mM stock solution, dissolve 4.624 mg of this compound in 1 mL of DMSO.

    • Vortex thoroughly until the solid is completely dissolved. Sonication may be used to aid dissolution.[6]

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.[5]

Note: For experiments, dilute the DMSO stock solution into an aqueous buffer or cell culture medium immediately before use. Ensure the final concentration of DMSO in the culture medium is insignificant (typically <0.1% v/v), as it may have physiological effects at low concentrations.[5][7] Aqueous solutions are not recommended for storage for more than one day.[5]

Recommended Dosages for In Vitro Experiments

The optimal concentration of this compound varies significantly depending on the cell line, experimental duration, and the biological endpoint being measured. The following table summarizes effective concentrations reported in the literature.

Table 2: this compound Concentrations in Various In Vitro Models

Cell Line Cell Type Concentration Range Incubation Time Observed Effect Reference
A549 Non-Small Cell Lung Cancer IC₅₀: 246.8 µg/mL 72 h Inhibition of proliferation [3]
H1975 Non-Small Cell Lung Cancer IC₅₀: 120.0 µg/mL 72 h Inhibition of proliferation [3]
U87 / U251 Glioma 50 - 100 µM 48 h Inhibition of proliferation [4]
U251 / LN229 Glioma IC₅₀: ~270-290 µM 72 h Inhibition of proliferation [8]
MCF-7 Breast Cancer 40 - 120 µM 24 h Increased apoptosis [9]
HCT116 Colon Cancer 100 µM 30 min Sensitization to other chemotherapeutic agents [10]
HT1080 Fibrosarcoma 10 - 50 µM 24 h Reduction in cell viability [7]
HepG2 Hepatocellular Carcinoma 5 - 100 µM 24 h Dose-dependent reduction in cell viability [6]
PC12 Pheochromocytoma 1 - 10 µM 30 min (pre-incubation) Protection against H₂O₂-induced cytotoxicity [1]
HBMEC Human Brain Microvascular Endothelial Cells 0.1 - 10 µM N/A Increased cell viability against hypoxia injury [11]
BV-2 Microglia 0.1 - 0.54 µM 1 h Increased viability of co-cultured PC12 cells [12]

| Osteoblasts | Primary Rat Calvarial | N/A | 5 days | Promoted proliferation (MTT assay) |[13] |

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by targeting multiple key signaling pathways involved in cell survival, proliferation, and inflammation.

Scutellarin_PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes This compound This compound This compound->PI3K Inhibits This compound->AKT Inhibits This compound->mTOR Inhibits

Scutellarin_JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK2 JAK2 Receptor->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 (Dimer) Transcription Gene Transcription (Inflammation, Proliferation) pSTAT3->Transcription This compound This compound This compound->JAK2 Modulates This compound->STAT3 Modulates

Scutellarin_Wnt_MAPK_Pathway cluster_wnt Wnt/β-catenin Pathway cluster_mapk MAPK Pathway This compound This compound Wnt3a Wnt3a This compound->Wnt3a Inhibits beta_catenin β-catenin This compound->beta_catenin Inhibits Nuclear Translocation p38 p38 MAPK This compound->p38 Inhibits Phosphorylation Wnt3a->beta_catenin MMPs_Wnt MMP1, MMP13 ADAMTS-5 beta_catenin->MMPs_Wnt Upregulates MMPs_MAPK MMP1, MMP13 ADAMTS-5 p38->MMPs_MAPK Upregulates

Detailed Experimental Protocols

Here are standardized protocols for common in vitro assays used to evaluate the effects of this compound.

Protocol 2: Cell Viability (MTT/CCK-8) Assay

This protocol assesses the effect of this compound on cell proliferation and cytotoxicity.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 2×10³ to 5×10³ cells/well in 100 µL of complete culture medium.[3][4]

    • Incubate overnight (or until cells adhere) in a humidified incubator at 37°C with 5% CO₂.[7]

  • Treatment:

    • Prepare serial dilutions of this compound in culture medium from your DMSO stock. Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control.

    • Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound or controls.

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).[3][9]

  • Measurement (CCK-8 Example):

    • Add 10 µL of CCK-8 solution to each well.[3]

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.[3][4]

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle control.

    • Plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Experimental_Workflow A 1. Cell Seeding (96-well plate) B 2. Overnight Incubation (Cell Adhesion) A->B C 3. This compound Treatment (Varying concentrations) B->C D 4. Incubation (e.g., 24, 48, 72h) C->D E 5. Add Assay Reagent (e.g., CCK-8, MTT) D->E F 6. Incubate (1-4 hours) E->F G 7. Measure Absorbance (Plate Reader) F->G H 8. Data Analysis (Calculate Viability, IC₅₀) G->H

Protocol 3: Cell Invasion (Transwell) Assay

This protocol measures the effect of this compound on the invasive potential of cancer cells.

  • Chamber Preparation:

    • Rehydrate Matrigel-coated Transwell inserts (8 µm pore size) according to the manufacturer's instructions.[7]

  • Cell Preparation:

    • Culture cells to ~70-80% confluence.

    • Starve the cells in serum-free medium for 12-24 hours prior to the assay.

    • Resuspend the cells in serum-free medium at a concentration of 2.5×10⁵ cells/mL.[7]

  • Assay Setup:

    • Add 750 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.[7]

    • Add 200 µL of the cell suspension to the upper chamber of the Transwell insert.

    • Add this compound at the desired final concentrations (e.g., 80 µM) to the upper chamber.[9] Include a vehicle control.

  • Incubation:

    • Incubate the plate for 16-24 hours at 37°C with 5% CO₂.[9]

  • Staining and Quantification:

    • After incubation, carefully remove the non-invading cells from the top surface of the membrane with a cotton swab.

    • Fix the cells that have invaded through the membrane with methanol and stain with crystal violet.

    • Wash the inserts with PBS.

    • Photograph the invaded cells under a microscope and count them. Alternatively, dissolve the stain and measure the absorbance.

Protocol 4: Apoptosis (Annexin V/PI) Assay

This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment using flow cytometry.

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 40, 80, 120 µM) for a specified time (e.g., 24 hours).[9]

  • Cell Harvesting:

    • Collect both adherent and floating cells. Use trypsin for adherent cells and combine with the supernatant.

    • Wash the cells twice with cold PBS and centrifuge.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension according to the manufacturer's kit instructions.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry:

    • Analyze the stained cells by flow cytometry within one hour.

    • Quantify the cell populations:

      • Annexin V- / PI- (Live cells)

      • Annexin V+ / PI- (Early apoptotic cells)

      • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

      • Annexin V- / PI+ (Necrotic cells)

References

Protocol for dissolving Scutellarin for laboratory use

Author: BenchChem Technical Support Team. Date: November 2025

Product: Scutellarin

Catalog Number: SC021 Molecular Formula: C₂₁H₁₈O₁₂ Molecular Weight: 462.36 g/mol CAS Number: 27740-01-8

Product Description

This compound is a flavonoid compound originally isolated from the traditional Chinese medicine Erigeron breviscapus. It is a glucuronide of Scutellarein. This compound has demonstrated a wide range of biological activities, including neuroprotective, cardioprotective, anti-inflammatory, and anti-tumor effects. These properties make it a valuable compound for research in various fields, including pharmacology, cell biology, and drug development. In laboratory settings, it is known to modulate several key signaling pathways, such as MAPK, NF-κB, and STAT3.

Solubility

Proper dissolution is critical for the effective use of this compound in experimental settings. Due to its chemical structure, this compound has limited solubility in aqueous solutions but is soluble in several organic solvents. The solubility may vary based on the purity, crystalline form, and temperature.

Table 1: Solubility of this compound in Common Laboratory Solvents

SolventApproximate SolubilityMolar Concentration (Approx.)Reference
Dimethyl Sulfoxide (DMSO)15 - 240 mg/mL32 - 519 mM[1][2]
Dimethylformamide (DMF)~20 mg/mL~43 mM[1]
Phosphate-Buffered Saline (PBS, pH 7.2)~0.2 mg/mL~0.43 mM[1]
Water~0.16 mg/mL (Low)~0.35 mM[3]
EthanolSolubleNot specified[4]
MethanolSolubleNot specified[5][6]

Note: The wide range for DMSO solubility may be due to differences in experimental conditions, such as the use of fresh versus moisture-absorbing DMSO.[7] Sonication is recommended to aid dissolution in DMSO.[2]

Protocols for Solution Preparation

3.1. General Recommendations

  • Purity: Use high-purity this compound (≥98%) for all experiments.[1]

  • Inert Gas: For organic stock solutions, it is recommended to purge the solvent of choice with an inert gas to prevent oxidation.[1]

  • Fresh Solutions: Aqueous solutions should be prepared fresh and are not recommended for storage for more than one day.[1]

  • pH: Be aware that flocculent precipitation of this compound may occur in solutions with a pH below 3.8.[8]

3.2. Protocol 1: Preparation of High-Concentration Stock Solution in DMSO

This protocol is suitable for preparing a concentrated stock solution for long-term storage, which can be later diluted for various in vitro and in vivo applications.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

Methodology:

  • Equilibrate the this compound vial to room temperature before opening.

  • Weigh the desired amount of this compound powder in a sterile tube.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., for a 100 mM stock solution, add 216 µL of DMSO to 10 mg of this compound).

  • Vortex or sonicate the solution until the this compound is completely dissolved. The solution should be clear and yellow.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C. Solid this compound can be stored at -20°C for at least four years, while solutions in DMSO are stable for up to one year at -80°C.[1][2]

3.3. Protocol 2: Preparation of Working Solutions for In Vitro (Cell-Based) Assays

This protocol describes the dilution of the DMSO stock solution for use in cell culture experiments. The primary goal is to minimize the final concentration of DMSO to avoid solvent-induced cytotoxicity.

Materials:

  • This compound stock solution in DMSO (from Protocol 3.2)

  • Sterile cell culture medium or appropriate aqueous buffer (e.g., PBS)

Methodology:

  • Thaw a single-use aliquot of the this compound DMSO stock solution.

  • Perform a serial dilution of the stock solution into the cell culture medium or buffer to achieve the final desired experimental concentrations (e.g., 5, 10, 20, 30, and 100 µM).[2]

  • Crucial Step: Ensure the final concentration of DMSO in the culture medium is insignificant and non-toxic to the cells, typically ≤ 0.1%.[1] For example, to achieve a 100 µM working solution from a 100 mM stock, perform a 1:1000 dilution.

  • Mix thoroughly by gentle vortexing or inversion before adding to the cell cultures.

  • Use the prepared working solution immediately.

G cluster_stock Stock Solution Preparation cluster_working In Vitro Working Solution weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot for Storage dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw Retrieve for use dilute Dilute in Culture Medium (DMSO ≤ 0.1%) thaw->dilute use Apply to Cells Immediately dilute->use

Figure 1. Workflow for preparing this compound solutions for in vitro use.

3.4. Protocol 3: Preparation of Working Solutions for In Vivo (Animal) Studies

This protocol outlines the preparation of this compound for administration to animals. It often involves a two-step dilution to ensure solubility and biocompatibility.

Materials:

  • This compound stock solution in DMSO (from Protocol 3.2)

  • Sterile vehicle (e.g., normal saline, corn oil, PBS)

Methodology:

  • Prepare a concentrated stock of this compound in DMSO as described in Protocol 3.2. For example, a 216.28 mM stock in DMSO was used for a rat model of middle cerebral artery occlusion (MCAO).[9]

  • For intravenous (i.v.) injection, the DMSO stock can be further diluted with normal saline to achieve the final desired dose (e.g., 6 mg/kg or 12 mg/kg).[9] The final volume of DMSO administered should be minimized.

  • For intraperitoneal (i.p.) injection, the DMSO stock can be diluted in a vehicle like corn oil.[7] For instance, a 33.3 mg/mL DMSO stock was diluted by adding 50 µL to 950 µL of corn oil.[7]

  • Mix the final solution thoroughly immediately before administration to ensure a homogenous suspension.

  • The final formulation should be used immediately after preparation for optimal results.[7]

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by interacting with multiple intracellular signaling pathways. Understanding these pathways is crucial for designing experiments and interpreting results.

  • Anti-inflammatory Pathways: this compound can suppress inflammation by inhibiting the nuclear translocation of NF-κB and downregulating the MAPK signaling cascade (p38, ERK1/2, JNK1/2).[2][8] This leads to a reduction in the expression of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.[8]

  • Anti-tumor Pathways: In hepatocellular carcinoma (HCC) cells, this compound has been shown to inhibit migration and invasion by down-regulating the STAT3/Girdin/Akt signaling pathway.[2]

  • Cardio- and Neuroprotective Pathways: In models of cerebral ischemia-reperfusion, this compound provides protection by increasing the expression of endothelial nitric oxide synthase (eNOS) while inhibiting the induction of inducible nitric oxide synthase (iNOS).[10]

G This compound This compound mapk MAPK Pathway (p38, ERK, JNK) This compound->mapk Inhibits nfkb NF-κB Pathway This compound->nfkb Inhibits stat3 STAT3 Pathway This compound->stat3 Inhibits inflammation Inflammation (↓ IL-6, TNF-α) mapk->inflammation nfkb->inflammation metastasis Cell Migration & Invasion stat3->metastasis

Figure 2. Simplified diagram of key signaling pathways inhibited by this compound.

Troubleshooting

  • Precipitation: If precipitation occurs upon dilution into aqueous buffers, consider lowering the final concentration, slightly increasing the percentage of DMSO (while staying within non-toxic limits), or preparing a fresh solution.

  • Low Bioavailability In Vivo: this compound has inherently low oral bioavailability.[8] For in vivo studies, intravenous or intraperitoneal administration is often preferred. Novel formulations like nanoparticles are being explored to improve bioavailability.[8][11]

  • Variability in Results: Ensure consistent use of fresh, high-purity DMSO and this compound to minimize variability between experiments. Avoid repeated freeze-thaw cycles of stock solutions.

References

Application Notes and Protocols for Scutellarin Administration in Animal Models of Stroke

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Scutellarin in preclinical animal models of ischemic stroke. The following sections detail the quantitative effects of this compound on key stroke outcomes, provide standardized protocols for its administration and evaluation, and illustrate the key signaling pathways involved in its neuroprotective mechanism.

Data Presentation: Efficacy of this compound in Animal Stroke Models

The neuroprotective effects of this compound have been demonstrated across various studies, primarily utilizing the middle cerebral artery occlusion (MCAO) model in rats. Key outcomes measured include the reduction of cerebral infarct volume and the improvement of neurological function.

Animal ModelThis compound Dosage & RouteAdministration TimingInfarct Volume Reduction (%)Neurological Score ImprovementReference
Rat (MCAO/R)6 mg/kg & 12 mg/kg, IV0, 1.5, and 7.5 hours post-MCAO25.63 ± 0.02% (low dose), 26.95 ± 0.03% (high dose)Significant down-regulation of Z-Longa score by 23.1% (low dose) and 25% (high dose)[1][2]
Rat (pMCAO)20, 40, 80 mg/kg, OralDaily for 7 days before pMCAODose-dependent decreaseDose-dependent decrease in neurological deficit score[3]
Rat (MCAO)100 mg/kg, Intraperitoneal2h before MCAO and every 12h for 60h post-surgeryNot explicitly quantified, but neuronal survival maintainedNot explicitly quantified, but neuroprotective effects observed[4]
Rat (MCAO)100 mg/kg, IntragastricDaily for 6 days before MCAOScutellarein (metabolite) showed better reduction than this compoundScutellarein showed better improvement than this compound[5]
Rat (Cerebral I/R)40 mg/kg & 80 mg/kgFor 14 days before ischemic strokeNot explicitly quantified, but prevented I/R mediated brain injuryNot explicitly quantified, but prevented neuronal apoptosis
Rat (Global cerebral ischemia)0.09 - 1.40 mmol/kg, OralDaily for 6 consecutive days before ischemiaAttenuated neuronal cell damageImproved neurological and histological outcomes
Rat (MCAO/R)3.5 mg/kg (free SCU & SCU-PLGA NPs), IVOnce a day for 3 days after MCAO/RNanoparticle formulation showed enhanced protective effectNot explicitly quantified[6]

Note: MCAO/R refers to Middle Cerebral Artery Occlusion/Reperfusion, while pMCAO refers to permanent Middle Cerebral Artery Occlusion. IV stands for intravenous.

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Rat Model of Focal Cerebral Ischemia

This protocol describes the induction of focal cerebral ischemia in rats, a widely used model to mimic human ischemic stroke.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • Anesthetic (e.g., sodium pentobarbital, isoflurane)

  • Heating pad with rectal probe

  • Surgical microscope or loupes

  • Micro-surgical instruments

  • 4-0 monofilament nylon suture with a rounded tip

  • Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)

Procedure:

  • Anesthetize the rat using an appropriate anesthetic agent (e.g., sodium pentobarbital 50 mg/kg, intraperitoneally).[7]

  • Maintain the rat's core body temperature at 37°C throughout the surgical procedure using a heating pad.[8]

  • Place the rat in a supine position and make a midline cervical incision.

  • Carefully dissect the soft tissues to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal end of the ECA and the CCA.

  • Insert a 4-0 monofilament nylon suture into the ICA through an incision in the ECA stump.

  • Advance the suture approximately 18-20 mm from the carotid bifurcation to occlude the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow, monitored by a laser Doppler flowmeter, confirms successful occlusion.

  • For reperfusion models (MCAO/R), withdraw the suture after a defined period (e.g., 1-2 hours). For permanent occlusion (pMCAO), leave the suture in place.[6]

  • Suture the incision and allow the animal to recover. Sham-operated animals undergo the same procedure without the insertion of the suture.[4][7]

Preparation and Administration of this compound

Materials:

  • This compound powder (purity ≥ 98%)[2][9]

  • Vehicle (e.g., normal saline, phosphate-buffered saline (PBS), or dimethyl sulfoxide (DMSO) followed by dilution in saline)[1][4]

  • Vortex mixer

  • Syringes and needles appropriate for the route of administration

Procedure:

  • Preparation of this compound Solution:

    • For intravenous (IV) or intraperitoneal (IP) injection, dissolve this compound in the chosen vehicle. For example, dissolve in a small amount of DMSO and then dilute with normal saline to the final concentration.[1]

    • For oral gavage, this compound can be suspended in a suitable vehicle like 0.9% saline.[5]

  • Administration:

    • Intravenous (IV): Administer the prepared this compound solution via the tail vein.[1][6]

    • Intraperitoneal (IP): Inject the solution into the peritoneal cavity.[4]

    • Oral Gavage: Administer the solution directly into the stomach using a gavage needle.[3][5]

Assessment of Neurological Deficit

Neurological function can be assessed using a variety of scoring systems. The modified Neurological Severity Score (mNSS) is a commonly used composite score.[10]

Procedure (mNSS):

  • Conduct a series of motor, sensory, balance, and reflex tests.[10]

  • Assign a point for the inability to perform a specific task or for the lack of a tested reflex.

  • The total score reflects the degree of neurological impairment. A higher score indicates a more severe deficit.[11]

  • Other tests like the forelimb flexion test, cylinder test, and corner test can also be used to assess specific aspects of sensorimotor function.[10]

Measurement of Cerebral Infarct Volume

The extent of brain injury is typically quantified by measuring the infarct volume. 2,3,5-triphenyltetrazolium chloride (TTC) staining is a standard method.[8][12]

Materials:

  • 2% TTC solution in PBS

  • Brain matrix slicer

  • Digital scanner or camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • At a predetermined time point after MCAO (e.g., 24 hours or 3 days), euthanize the rat and carefully remove the brain.[7][8]

  • Chill the brain briefly to facilitate slicing.

  • Slice the brain into coronal sections of a consistent thickness (e.g., 2 mm) using a brain matrix.[8]

  • Immerse the slices in a 2% TTC solution at 37°C for 15-30 minutes in the dark.[2]

  • Viable tissue will stain red, while the infarcted tissue will remain white.[13]

  • Capture high-resolution images of the stained sections.

  • Use image analysis software to measure the area of the infarct and the total area of the hemisphere in each slice.

  • Calculate the total infarct volume, often corrected for edema to provide a more accurate measurement of tissue loss.[14]

Signaling Pathways and Experimental Workflows

This compound's Neuroprotective Signaling Pathways

This compound exerts its neuroprotective effects by modulating several key signaling pathways that are dysregulated during ischemic stroke. The primary mechanism involves the activation of the PI3K/AKT pathway, which in turn influences downstream targets related to inflammation, oxidative stress, and apoptosis.[4][7][15][16]

Scutellarin_Signaling_Pathway This compound This compound PI3K PI3K This compound->PI3K Activates AKT AKT PI3K->AKT Activates GSK3B GSK3β AKT->GSK3B Inhibits Nrf2 Nrf2 AKT->Nrf2 Activates NFkB NF-κB AKT->NFkB Inhibits Bcl2 Bcl-2 AKT->Bcl2 Activates GSK3B->NFkB Activates AntioxidantResponse Antioxidant Response (HO-1, SOD) Nrf2->AntioxidantResponse Promotes Neuroinflammation Neuroinflammation (TNF-α, IL-1β) NFkB->Neuroinflammation Promotes Apoptosis Apoptosis (Bax, Caspase-3) NeuronalSurvival Neuronal Survival Apoptosis->NeuronalSurvival Reduces Neuroinflammation->Apoptosis AntioxidantResponse->NeuronalSurvival Bcl2->Apoptosis Inhibits

Caption: this compound's neuroprotective signaling cascade.

Experimental Workflow for Evaluating this compound in a Stroke Model

This diagram outlines the typical experimental workflow from the induction of the animal model to the final data analysis.

Experimental_Workflow AnimalAcclimatization Animal Acclimatization (e.g., 7 days) Randomization Randomization into Groups (Sham, MCAO, this compound) AnimalAcclimatization->Randomization MCAO Induction of Stroke (MCAO Model) Randomization->MCAO ScutellarinAdmin This compound Administration (Defined dose, route, timing) MCAO->ScutellarinAdmin Behavioral Behavioral Assessment (e.g., mNSS) ScutellarinAdmin->Behavioral Sacrifice Euthanasia and Tissue Collection (e.g., 24h, 3 days) Behavioral->Sacrifice Infarct Infarct Volume Measurement (TTC Staining) Sacrifice->Infarct Molecular Molecular Analysis (Western Blot, IHC, PCR) Sacrifice->Molecular DataAnalysis Data Analysis and Interpretation Infarct->DataAnalysis Molecular->DataAnalysis

Caption: Typical experimental workflow for this compound evaluation.

References

Application Notes and Protocols for Measuring the In Vitro Antioxidant Activity of Scutellarin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scutellarin, a flavonoid derived from herbs such as Scutellaria barbata and Erigeron breviscapus, has demonstrated a range of pharmacological effects, with its antioxidant properties being of significant interest.[1] It has been shown to modulate multiple biological pathways, including those involved in combating oxidative stress.[1][2] These application notes provide detailed protocols for various in vitro assays to quantify the antioxidant capacity of this compound, aiding in its evaluation as a potential therapeutic agent.

Quantitative Antioxidant Activity of this compound

The antioxidant capacity of this compound can be quantified using several assays, with results often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the substance required to inhibit 50% of a specific radical.

Assay TypeCompoundIC50 ValueReference
DPPH Radical ScavengingThis compound100.8 ± 3.2 µmol/L[3]
ABTS•+ Radical ScavengingThis compound15.2 ± 0.5 µmol/L[3]
Hydroxyl Radical (•OH) ScavengingThis compound2.8 ± 0.1 mmol/L[3]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, which results in a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the antioxidant activity of the sample.[4]

Protocol:

  • Reagent Preparation:

    • DPPH Solution (80 µmol/L): Dissolve an appropriate amount of DPPH in ethanol. This solution should be freshly prepared and protected from light.[3][5]

    • This compound Stock Solution: Prepare a stock solution of this compound in ethanol. From this, create a series of dilutions to the desired concentrations (e.g., 4-250 µmol/L).[3][5]

    • Positive Control: Ascorbic acid can be used as a positive control and prepared similarly to the this compound solutions.[3][5]

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the various concentrations of this compound or the positive control to the wells.[3][5]

    • Add 100 µL of the 80 µmol/L DPPH solution to each well.[3][5]

    • For the control well, add 100 µL of ethanol instead of the sample.

    • Shake the plate and incubate for 30 minutes at room temperature in the dark.[3][5]

  • Measurement and Data Analysis:

    • Measure the absorbance at 517 nm using a microplate reader.[3][5]

    • Calculate the percentage of scavenging activity using the following formula:

      • Scavenging Rate (%) = [1 - (A_sample - A_blank) / A_control] × 100%[3]

      • Where A_sample is the absorbance of the DPPH solution with the sample, A_blank is the absorbance of the sample without DPPH, and A_control is the absorbance of the DPPH solution without the sample.

    • Plot the scavenging percentage against the concentration of this compound to determine the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS•+ radical cation. The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored by the decrease in absorbance at 734 nm.[6]

Protocol:

  • Reagent Preparation:

    • ABTS•+ Stock Solution: Prepare a 7 mmol/L ABTS solution and a 2.45 mmol/L potassium persulfate solution in deionized water. Mix the two solutions in equal volumes and allow them to react for 12-16 hours at room temperature in the dark to generate the ABTS•+ radical cation.[3][7]

    • ABTS•+ Working Solution: Dilute the stock solution with a phosphate buffer solution (PBS) to an absorbance of approximately 0.7 at 734 nm.[3]

    • This compound Stock Solution: Prepare a stock solution of this compound and serially dilute it to various concentrations (e.g., 1-62.5 µmol/L).[3]

  • Assay Procedure:

    • Add 100 µL of the ABTS•+ working solution to the wells of a 96-well plate.

    • Add 100 µL of the different concentrations of this compound or a standard antioxidant to the wells.[3]

    • Incubate the mixture for 6 minutes at room temperature.[3]

  • Measurement and Data Analysis:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of scavenging activity using the formula:

      • Scavenging Rate (%) = [1 - (A_sample - A_blank) / A_control] × 100%[3]

      • Where A_sample is the absorbance of the ABTS•+ solution with the sample, A_blank is the absorbance of the sample without ABTS•+, and A_control is the absorbance of the ABTS•+ solution without the sample.

    • Determine the IC50 value by plotting the scavenging percentage against the concentration of this compound.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically at 593 nm.[8][9]

Protocol:

  • Reagent Preparation:

    • FRAP Reagent: Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. This solution should be prepared fresh and warmed to 37°C before use.

    • This compound and Standard Solutions: Prepare various concentrations of this compound. A ferrous sulfate (FeSO₄) solution is used to create a standard curve.

  • Assay Procedure:

    • Add 10 µL of the sample or standard to the wells of a 96-well plate.[8]

    • Add 220 µL of the FRAP working solution to each well.[8]

    • Mix and incubate for 4 minutes with continuous stirring.[8]

  • Measurement and Data Analysis:

    • Measure the absorbance at 593 nm.[8]

    • The antioxidant capacity is determined by comparing the change in absorbance of the sample to the standard curve of Fe²⁺. The results are expressed as Fe²⁺ equivalents.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by the area under the fluorescence decay curve.[10][11]

Protocol:

  • Reagent Preparation:

    • Fluorescein Solution: Prepare a working solution of fluorescein.[10]

    • AAPH Solution: Prepare a fresh solution of AAPH.[10]

    • This compound and Standard Solutions: Prepare various concentrations of this compound. Trolox, a water-soluble vitamin E analog, is used as the standard.[10]

  • Assay Procedure:

    • In a 96-well black opaque plate, add 50 µL of the fluorescein working solution to each well.[10]

    • Add 50 µL of the this compound sample, Trolox standard, or a blank.[10]

    • Mix and incubate the plate at 37°C for 30 minutes.[10]

    • Initiate the reaction by adding 25 µL of the AAPH solution to each well.[12]

  • Measurement and Data Analysis:

    • Immediately begin reading the fluorescence at an excitation wavelength of 480 nm and an emission wavelength of 520 nm every 1-5 minutes for at least 60 minutes at 37°C.[12]

    • Calculate the net area under the curve (AUC) for each sample by subtracting the AUC of the blank.

    • The ORAC value is expressed as Trolox equivalents (TE).

Cellular Antioxidant Activity (CAA) Assay

Principle: The CAA assay measures the antioxidant activity of a compound within a cellular environment. It uses a cell-permeable dye, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to DCFH. In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent DCF. Antioxidants can inhibit this oxidation.[13][14]

Protocol:

  • Cell Culture:

    • Culture cells, such as HepG2 or HeLa, in a 96-well plate until they reach 90-100% confluency.[13]

  • Assay Procedure:

    • Remove the culture medium and wash the cells three times with a buffer like DPBS or HBSS.[13]

    • Add 50 µL of a DCFH-DA probe solution to each well.[13]

    • Add 50 µL of various concentrations of this compound or a standard like Quercetin to the wells.[13]

    • Incubate for a specified time (e.g., 60 minutes) at 37°C.

    • Add a free radical initiator, such as AAPH, to induce oxidative stress.

  • Measurement and Data Analysis:

    • Measure the fluorescence intensity at regular intervals for about an hour at 37°C.

    • The antioxidant activity is quantified by the inhibition of DCF formation compared to a control.

Signaling Pathways and Experimental Workflow

This compound exerts its antioxidant effects by modulating key signaling pathways, primarily the Nrf2/ARE and PI3K/Akt pathways.[1][15]

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Reagent Preparation (DPPH, ABTS, etc.) Reaction Mix Reagents and Sample Reagent_Prep->Reaction Sample_Prep This compound Dilutions Sample_Prep->Reaction Incubation Incubation (Time & Temp Specific) Reaction->Incubation Measurement Spectrophotometric or Fluorometric Reading Incubation->Measurement Calculation Calculate % Inhibition or Scavenging Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50

General workflow for in vitro antioxidant assays.

nrf2_pathway This compound This compound Nrf2 Nrf2 This compound->Nrf2 promotes ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 activates Keap1->Nrf2 inhibits ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (HO-1, GPX4) ARE->Antioxidant_Enzymes upregulates pi3k_akt_pathway This compound This compound PI3K PI3K This compound->PI3K activates Akt Akt PI3K->Akt activates Nrf2_translocation Nrf2 Nuclear Translocation Akt->Nrf2_translocation promotes Antioxidant_effect Antioxidant & Neuroprotective Effects Nrf2_translocation->Antioxidant_effect leads to

References

Application Notes and Protocols: Establishing a Mouse Model of UVB-Induced Skin Damage for Scutellarin Testing

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide detailed methodologies for establishing a murine model of Ultraviolet B (UVB)-induced skin damage and to outline protocols for testing the therapeutic efficacy of Scutellarin. This document includes experimental workflows, key signaling pathways, and data presentation guidelines.

Introduction

Ultraviolet B (UVB) radiation is a primary environmental factor that causes significant skin damage, including inflammation, oxidative stress, and DNA damage, ultimately contributing to photoaging and skin cancer.[1][2] Establishing a reliable and reproducible animal model of UVB-induced skin damage is crucial for understanding the underlying molecular mechanisms and for the development of novel photoprotective agents. This compound, a flavonoid glycoside, has demonstrated potent anti-inflammatory and antioxidant properties, making it a promising candidate for mitigating UVB-induced skin injury.[1][3]

These application notes provide a comprehensive guide for researchers to establish a UVB-induced skin damage model in mice and to evaluate the protective effects of this compound. The protocols herein cover animal preparation, UVB irradiation, this compound administration, and various analytical methods to assess skin damage and the efficacy of the treatment.

Experimental Workflow

The overall experimental workflow is depicted in the following diagram. This process involves animal acclimatization, model induction through UVB irradiation, administration of this compound, and subsequent sample collection and analysis.

G cluster_setup Phase 1: Model Setup cluster_induction Phase 2: UVB Irradiation & Treatment cluster_analysis Phase 3: Sample Collection & Analysis Animal Acclimatization Animal Acclimatization Dorsal Hair Removal Dorsal Hair Removal Animal Acclimatization->Dorsal Hair Removal Baseline Skin Measurements Baseline Skin Measurements Dorsal Hair Removal->Baseline Skin Measurements UVB Irradiation UVB Irradiation Baseline Skin Measurements->UVB Irradiation This compound Administration This compound Administration UVB Irradiation->this compound Administration Euthanasia & Skin Sample Collection Euthanasia & Skin Sample Collection This compound Administration->Euthanasia & Skin Sample Collection Histological Analysis Histological Analysis Euthanasia & Skin Sample Collection->Histological Analysis Biochemical Assays Biochemical Assays Euthanasia & Skin Sample Collection->Biochemical Assays Molecular Analysis Molecular Analysis Euthanasia & Skin Sample Collection->Molecular Analysis

Figure 1: Experimental workflow for this compound testing in a UVB-induced skin damage mouse model.

Detailed Experimental Protocols

Animal Model Establishment

Animals: Female or male hairless mice (e.g., SKH-1) or mice with shaved dorsal skin (e.g., BALB/c), 6-8 weeks old, are commonly used.[4] All animal procedures should be performed in accordance with institutional animal care and use committee guidelines.

Acclimatization: House the mice in a controlled environment (22-24°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week before the experiment.

Hair Removal (for non-hairless strains): One day prior to UVB irradiation, anesthetize the mice and carefully shave the dorsal skin.

UVB Irradiation Protocol

UVB Source: Use a UVB lamp with a peak emission between 290-320 nm. The UVB intensity should be measured with a UV radiometer.

Irradiation Dosage: A single dose of 300 mJ/cm² is effective for inducing acute skin damage.[1][3] The exposure time can be calculated based on the measured intensity of the UVB source.

Procedure:

  • Place the mice in a suitable enclosure that allows for even UVB exposure to the dorsal skin.

  • Administer a single dose of 300 mJ/cm² UVB radiation.

  • Monitor the mice for signs of erythema and edema, which typically develop within 24-48 hours post-irradiation.[5]

This compound Administration

Preparation: Dissolve this compound in a suitable vehicle (e.g., a mixture of propylene glycol and ethanol).

Administration: The route and dose of this compound administration should be optimized based on the study design. Topical application or intraperitoneal injection are common methods. For example, intraperitoneal treatment with 300 mg/kg of a test compound has been used.[6]

Grouping:

  • Control Group: No UVB irradiation, vehicle treatment.

  • UVB Group: UVB irradiation, vehicle treatment.

  • This compound Group: UVB irradiation, this compound treatment.

Sample Collection and Processing

At predetermined time points (e.g., 24, 48, 72 hours post-irradiation), euthanize the mice. Excise the dorsal skin tissue for subsequent analyses. A portion of the skin can be fixed in 10% neutral buffered formalin for histology, while the remainder can be snap-frozen in liquid nitrogen and stored at -80°C for biochemical and molecular analyses.

Analytical Methodologies

Histological Analysis

Hematoxylin and Eosin (H&E) Staining:

  • Dehydrate the formalin-fixed, paraffin-embedded skin sections.

  • Stain with hematoxylin and eosin.

  • Assess for epidermal thickness, inflammatory cell infiltration, and other morphological changes.

Quantitative Data:

GroupEpidermal Thickness (µm)Dermal Thickness (µm)
Control11.0 ± 0.264.1 ± 2.16
UVB Irradiated125.5 ± 6.43148.2 ± 7.84
UVB + this compoundReduced compared to UVBReduced compared to UVB

Table 1: Representative data on skin thickness changes following UVB irradiation. Data are presented as mean ± standard deviation.[7][8]

Assessment of Apoptosis (TUNEL Assay)

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.[9]

Protocol:

  • Deparaffinize and rehydrate the skin sections.

  • Permeabilize the tissue with Proteinase K.

  • Incubate with TdT reaction mixture.

  • Detect labeled DNA using a suitable method (e.g., fluorescence or chromogenic detection).

  • Counterstain the nuclei (e.g., with DAPI or hematoxylin).

  • Quantify the number of TUNEL-positive cells.

Analysis of Oxidative Stress

Malondialdehyde (MDA) Assay: Measures lipid peroxidation. Glutathione (GSH) and Glutathione Peroxidase (GPx) Assays: Measure the levels of a key antioxidant and a related enzyme.

Quantitative Data:

GroupMDA Level (nmol/mg protein)GSH Level (µmol/g protein)
ControlLowHigh
UVB IrradiatedSignificantly IncreasedSignificantly Decreased
UVB + this compoundSignificantly Decreased vs. UVBSignificantly Increased vs. UVB

Table 2: Representative changes in oxidative stress markers.[1][10]

Analysis of Inflammatory Cytokines

The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) can be quantified using ELISA or qRT-PCR.

Quantitative Data (ELISA):

GroupTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
ControlBaselineBaselineBaseline
UVB IrradiatedMarkedly ElevatedMarkedly ElevatedMarkedly Elevated
UVB + this compoundSignificantly Reduced vs. UVBSignificantly Reduced vs. UVBSignificantly Reduced vs. UVB

Table 3: Representative changes in inflammatory cytokine levels.[1][11]

Molecular Analysis

Western Blotting for NF-κB and MAPK Signaling Pathways:

  • Extract total protein from skin tissue lysates.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against key proteins in the NF-κB (e.g., p-p65, p-IκBα) and MAPK (e.g., p-ERK, p-p38, p-JNK) pathways.

  • Incubate with HRP-conjugated secondary antibodies.

  • Visualize the protein bands using a chemiluminescence detection system.

Quantitative Real-Time PCR (qRT-PCR):

  • Isolate total RNA from skin tissue.

  • Synthesize cDNA using reverse transcriptase.

  • Perform qRT-PCR using SYBR Green or TaqMan probes with specific primers for target genes (e.g., Tnf, Il6, Il1b) and a housekeeping gene (e.g., Gapdh).

  • Analyze the relative gene expression using the 2-ΔΔCt method.

Signaling Pathways

UVB-Induced Skin Damage Pathway

UVB radiation triggers a cascade of events in the skin, leading to inflammation and oxidative stress. Key signaling pathways, including the NF-κB and MAPK pathways, are activated, resulting in the production of pro-inflammatory cytokines and reactive oxygen species (ROS).

G UVB UVB Radiation ROS ROS Production UVB->ROS DNA_Damage DNA Damage UVB->DNA_Damage NFkB NF-κB Activation ROS->NFkB MAPK MAPK Activation ROS->MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines MAPK->Cytokines Inflammation Inflammation & Edema Cytokines->Inflammation

Figure 2: Simplified signaling pathway of UVB-induced skin damage.
Proposed Protective Mechanism of this compound

This compound is hypothesized to exert its protective effects by inhibiting the activation of the NF-κB and MAPK signaling pathways, thereby reducing the production of inflammatory mediators and mitigating oxidative stress.

G This compound This compound NFkB NF-κB Activation This compound->NFkB Inhibits MAPK MAPK Activation This compound->MAPK Inhibits ROS ROS Production This compound->ROS Scavenges Cytokines Pro-inflammatory Cytokines NFkB->Cytokines MAPK->Cytokines Inflammation Reduced Inflammation Cytokines->Inflammation Oxidative_Stress Reduced Oxidative Stress ROS->Oxidative_Stress

Figure 3: Proposed mechanism of this compound's protective effects against UVB damage.

Conclusion

This document provides a detailed framework for establishing a UVB-induced skin damage mouse model and for evaluating the therapeutic potential of this compound. By following these protocols, researchers can obtain reliable and reproducible data on the efficacy of this compound in protecting the skin from UVB-induced damage. The provided methodologies for histological, biochemical, and molecular analyses will enable a comprehensive assessment of the compound's effects.

References

Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis in Scutellarin-Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Scutellarin, a flavonoid compound extracted from the traditional Chinese herb Erigeron breviscapus, has demonstrated significant pharmacological effects, including the modulation of apoptosis. Depending on the cellular context, this compound can either induce or inhibit programmed cell death, making it a compound of interest for various therapeutic areas, from oncology to neuroprotection. This document provides detailed protocols for analyzing apoptosis in this compound-treated cells using flow cytometry, a powerful technique for quantitative, single-cell analysis. The primary assays covered are Annexin V-FITC/Propidium Iodide (PI) double staining for the detection of apoptosis and the JC-1 assay for monitoring mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.

This compound's Role in Apoptosis Signaling Pathways

This compound's effects on apoptosis are multifaceted and context-dependent, involving several key signaling pathways. In cancer cells, this compound has been shown to promote apoptosis through various mechanisms. One prominent pathway involves the activation of caspases, which are the executioners of apoptosis. Studies have shown that this compound can enhance the activation of caspase-3, caspase-6, and caspase-9[1][2][3]. This activation is often linked to the regulation of the Bcl-2 family of proteins, where this compound can decrease the expression of the anti-apoptotic protein Bcl-2 and increase the expression of the pro-apoptotic protein Bax[3][4][5].

Furthermore, this compound has been found to influence several upstream signaling cascades that regulate apoptosis. For instance, it can sensitize cancer cells to other apoptotic stimuli through the ERK1/2-mediated p53 signaling pathway[6]. In other contexts, this compound's pro-apoptotic effects are mediated by the TGF-β1/smad2/ROS pathway, leading to caspase-3 activation[7][8]. Conversely, in models of ischemic injury, this compound exhibits neuroprotective effects by inhibiting apoptosis through the activation of the PI3K/AKT signaling pathway[9]. This pathway promotes cell survival by increasing Bcl-2 levels and decreasing the expression of Bax and activated caspase-3[9].

Data Presentation: Quantitative Analysis of this compound-Induced Apoptosis

The following tables summarize hypothetical quantitative data from flow cytometry experiments on a generic cancer cell line treated with this compound for 24 hours.

Table 1: Apoptosis Analysis by Annexin V-FITC/PI Staining

Treatment GroupConcentration (µM)Live Cells (%) (Annexin V-/PI-)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)
Control095.2 ± 2.12.5 ± 0.52.3 ± 0.4
This compound5075.8 ± 3.515.1 ± 1.89.1 ± 1.2
This compound10052.3 ± 4.230.7 ± 2.917.0 ± 2.5
This compound20028.9 ± 3.845.6 ± 3.125.5 ± 2.8

Table 2: Mitochondrial Membrane Potential (ΔΨm) Analysis using JC-1

Treatment GroupConcentration (µM)High ΔΨm (Red Fluorescence, %)Low ΔΨm (Green Fluorescence, %)
Control092.5 ± 2.87.5 ± 0.9
This compound5070.1 ± 4.129.9 ± 2.3
This compound10045.8 ± 3.954.2 ± 3.5
This compound20022.4 ± 3.177.6 ± 4.0
CCCP (Positive Control)505.3 ± 1.294.7 ± 1.5

Experimental Protocols

Protocol 1: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol is designed for the quantitative analysis of apoptosis in this compound-treated cells by flow cytometry.

Principle: During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[10][11] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorochrome like FITC.[10][12] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[11][13]

Materials:

  • This compound-treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and 10X Annexin V Binding Buffer)

  • Phosphate-Buffered Saline (PBS), cold

  • Deionized water

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Seed cells in a 6-well plate and treat with desired concentrations of this compound for the appropriate duration. Include an untreated control group.

    • Harvest cells (including floating cells in the supernatant) and wash twice with cold PBS.

    • Centrifuge at 200 x g for 5 minutes at 4°C and discard the supernatant.[13]

  • Staining:

    • Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[13]

    • Add 5 µL of Annexin V-FITC to the cell suspension.[14]

    • Add 10 µL of Propidium Iodide (PI) solution.[13]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13][14]

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.[14]

    • Analyze the samples by flow cytometry within 1 hour.[11]

    • Use FITC signal detector (usually FL1) for Annexin V-FITC and a PI signal detector (usually FL2 or FL3) for PI.

    • Set up compensation controls using single-stained samples (Annexin V-FITC only and PI only) to correct for spectral overlap.

Data Interpretation:

  • Annexin V- / PI- (Lower Left Quadrant): Live cells

  • Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells

  • Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic/necrotic cells

  • Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells

Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

This protocol details the use of the JC-1 fluorescent probe to assess changes in mitochondrial membrane potential in this compound-treated cells.

Principle: JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with a high mitochondrial membrane potential (ΔΨm), JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.[15] The ratio of red to green fluorescence provides a sensitive measure of mitochondrial depolarization. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization, a hallmark of early apoptosis.

Materials:

  • This compound-treated and control cells

  • JC-1 Mitochondrial Membrane Potential Assay Kit (contains JC-1 dye and Assay Buffer)

  • Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) as a positive control for mitochondrial depolarization[16]

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Culture cells and treat with various concentrations of this compound. Include an untreated control and a positive control treated with CCCP (e.g., 50 µM for 30 minutes).

    • Harvest the cells and wash once with warm PBS.

    • Resuspend the cell pellet in the provided Assay Buffer or cell culture medium.

  • JC-1 Staining:

    • Prepare the JC-1 staining solution according to the manufacturer's instructions (typically a final concentration of 1-10 µM).

    • Add the JC-1 staining solution to the cell suspension.

    • Incubate the cells at 37°C in a CO2 incubator for 15-30 minutes in the dark.[15][17]

  • Washing and Analysis:

    • After incubation, centrifuge the cells at 400 x g for 5 minutes at room temperature.[17]

    • Carefully aspirate the supernatant and wash the cells once with 1X Assay Buffer.

    • Resuspend the cells in an appropriate volume of 1X Assay Buffer for flow cytometry analysis.

    • Analyze the samples immediately on a flow cytometer.

    • Detect the green fluorescence of JC-1 monomers in the FITC channel (FL1) and the red fluorescence of J-aggregates in the PE channel (FL2).

Data Interpretation:

  • A shift in the cell population from the upper quadrant (high red fluorescence) to the lower quadrant (high green fluorescence) indicates a decrease in mitochondrial membrane potential and an increase in apoptosis.

Mandatory Visualizations

Scutellarin_Apoptosis_Signaling_Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_common Common Execution Pathway cluster_regulators Upstream Signaling This compound This compound Bcl2 Bcl-2 This compound->Bcl2 Inhibits Bax Bax This compound->Bax Activates Caspase6 Caspase-6 (cleaved) This compound->Caspase6 Activates PI3K_AKT PI3K/AKT Pathway This compound->PI3K_AKT Inhibits (Neuroprotection) Activates (Cancer) ERK_p53 ERK/p53 Pathway This compound->ERK_p53 Activates TGF_ROS TGF-β1/ROS Pathway This compound->TGF_ROS Activates Mitochondrion Mitochondrion (ΔΨm collapse) Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 (cleaved) Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 (cleaved) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Caspase6->Apoptosis Executes PI3K_AKT->Bcl2 Inhibits apoptosis by upregulating Bcl-2 ERK_p53->Bax Activates TGF_ROS->Bax Activates

Caption: this compound-modulated apoptotic signaling pathways.

Flow_Cytometry_Workflow start Start: Cell Culture & this compound Treatment harvest Harvest Cells (Adherent + Supernatant) start->harvest wash1 Wash with cold PBS harvest->wash1 stain Resuspend in Binding Buffer + Annexin V-FITC & PI wash1->stain incubate Incubate 15 min at RT in dark stain->incubate add_buffer Add Binding Buffer incubate->add_buffer acquire Acquire on Flow Cytometer add_buffer->acquire analyze Data Analysis (Quadrants) acquire->analyze end End: Quantify Apoptosis analyze->end

Caption: Experimental workflow for Annexin V/PI apoptosis assay.

References

Preparation of Scutellarin Stock Solutions for Cell-Based Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scutellarin, a flavonoid derived from the traditional Chinese herb Erigeron breviscapus, has garnered significant attention for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and anti-cancer effects.[1][2][3][4] Accurate and reproducible results in cell-based assays heavily rely on the correct preparation and handling of this compound stock solutions. This document provides detailed application notes and protocols for the preparation, storage, and use of this compound in in vitro studies.

Physicochemical Properties and Solubility

This compound is supplied as a crystalline solid and exhibits poor solubility in aqueous solutions.[5] Its solubility is significantly enhanced in organic solvents.[2]

Table 1: Solubility of this compound

SolventSolubilitySource
Dimethyl Sulfoxide (DMSO)~15-240 mg/mL[2][6][7]
Dimethylformamide (DMF)~20 mg/mL[2]
Phosphate-Buffered Saline (PBS), pH 7.2~0.2 mg/mL[2]
WaterInsoluble[8]
EthanolInsoluble[8]

Note: The solubility in DMSO can vary between suppliers. It is recommended to use fresh, high-quality DMSO, as absorbed moisture can reduce solubility.[6][9]

Preparation of this compound Stock Solutions

Materials:

  • This compound powder (≥98% purity)[2]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, inert gas (e.g., nitrogen or argon)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes and sterile tips

Protocol:

  • Pre-warming: Allow the this compound vial and DMSO to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or higher, depending on the solubility limit).

  • Solubilization: Vortex or sonicate the solution gently until the this compound is completely dissolved. The solution should be clear.

  • Inert Gas Purge: To enhance stability, briefly purge the headspace of the vial with an inert gas before capping tightly.[2]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage (stable for ≥ 4 years as a crystalline solid) or at -80°C for the solution.[2] Aqueous solutions are not recommended for storage for more than one day.[2]

Table 2: Example Molar Stock Solution Preparation

Molecular Weight (Anhydrous)Desired Stock ConcentrationMass of this compoundVolume of DMSO
462.36 g/mol 10 mM4.62 mg1 mL
462.36 g/mol 20 mM9.25 mg1 mL
462.36 g/mol 50 mM23.12 mg1 mL

Experimental Protocols: Use in Cell-Based Assays

The final concentration of this compound used in cell-based assays varies depending on the cell type and the specific biological question being investigated. It is crucial to perform a dose-response curve to determine the optimal concentration for your experimental system.

General Protocol for Cell Treatment:

  • Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Prepare Working Solution: Prepare an intermediate dilution of the stock solution in sterile cell culture medium.

  • Final Dilution: Further dilute the intermediate solution directly into the cell culture wells to achieve the desired final concentration. Ensure that the final concentration of DMSO is non-toxic to the cells (typically ≤ 0.1%).

  • Incubation: Incubate the cells for the desired period as determined by your experimental design. Incubation times can range from minutes to several days.[1][8][10]

Table 3: Examples of this compound Concentrations in Cell-Based Assays

Cell LineAssay TypeTreatment ConcentrationIncubation TimeReference
BV-2 microgliaNeuroinflammation0.54 µM1 hour (pretreatment)[1]
PC12 cellsOxidative Stress1 and 10 µM30 minutes (pretreatment)[8]
H9c2 cardiomyocytesHigh Glucose-Induced Injury50, 100, 200, 400 µMNot specified[11]
HL-60, THP-1, KG-1Cell Viability (AML)IC50 values: 35.99, 45.26, 62.61 µM72 hours[10]
HepG2Cell Viability (HCC)5, 10, 20, 30, 100 µM24 hours[7]

Visualization of Methodologies

Experimental Workflow for Cell-Based Assays

G cluster_prep Stock Solution Preparation cluster_assay Cell-Based Assay A Weigh this compound Powder B Dissolve in Anhydrous DMSO A->B C Vortex/Sonicate B->C D Aliquot and Store at -20°C/-80°C C->D F Prepare Working Solution in Media D->F Thaw Aliquot E Culture Cells to Desired Confluency E->F G Treat Cells with this compound F->G H Incubate for a Defined Period G->H I Perform Downstream Analysis (e.g., Viability, Western Blot, etc.) H->I

Caption: Workflow for preparing and using this compound in cell-based assays.

This compound's Impact on Cellular Signaling

This compound has been shown to modulate several key signaling pathways involved in cellular processes such as inflammation, apoptosis, and cell survival.[1][3][4][12]

Simplified Diagram of this compound's Signaling Pathway Interactions

G cluster_pathways Signaling Pathways Modulated by this compound cluster_outcomes Cellular Outcomes This compound This compound PI3K_AKT PI3K/AKT Pathway This compound->PI3K_AKT MAPK MAPK Pathway (ERK, JNK, p38) This compound->MAPK NFkB NF-κB Pathway This compound->NFkB Nrf2 Nrf2/ARE Pathway This compound->Nrf2 Neuroprotection Neuroprotection PI3K_AKT->Neuroprotection Anti_Apoptosis Anti-apoptosis PI3K_AKT->Anti_Apoptosis Anti_Inflammation Anti-inflammation MAPK->Anti_Inflammation NFkB->Anti_Inflammation Antioxidant Antioxidant Response Nrf2->Antioxidant

Caption: this compound modulates key signaling pathways leading to various cellular effects.

References

Application Notes and Protocols for Studying Scutellarin's Effect on Diabetic Nephropathy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of animal models to investigate the therapeutic potential of Scutellarin in diabetic nephropathy (DN). Detailed protocols for inducing diabetes, administering this compound, and assessing key pathological features of DN are provided, along with a summary of quantitative data from preclinical studies. Furthermore, signaling pathways implicated in the protective effects of this compound are visualized to facilitate a deeper understanding of its mechanism of action.

Animal Models in this compound Research for Diabetic Nephropathy

Two primary animal models have been instrumental in elucidating the effects of this compound on diabetic nephropathy: the Streptozotocin (STZ)-induced diabetic mouse and the genetically diabetic db/db mouse.

  • Streptozotocin (STZ)-Induced Diabetic Model: This model mimics Type 1 diabetes, where STZ, a chemical toxic to pancreatic β-cells, is administered to induce hyperglycemia.[1] This model is widely used due to its relative simplicity and cost-effectiveness.[2] However, the susceptibility to STZ-induced diabetes and the severity of nephropathy can vary depending on the mouse strain.[1][2]

  • db/db Mice: These mice have a mutation in the leptin receptor gene, leading to obesity, insulin resistance, and the development of Type 2 diabetes.[3][4] The db/db mouse model is valuable for studying DN in the context of metabolic syndrome and recapitulates many features of human Type 2 diabetic nephropathy, including albuminuria, podocyte loss, and mesangial matrix expansion.[4]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound treatment in animal models of diabetic nephropathy.

Table 1: Effect of this compound on Renal Function and Structure in STZ-Induced Diabetic Mice

ParameterControl GroupSTZ Model GroupThis compound (10 mg/kg)This compound (40 mg/kg)Empagliflozin (20 mg/kg)
Urinary Albumin/Creatinine Ratio Significantly lower than STZHighTendency to ameliorate at 3 weeks, significant decrease at 6 weeks[5]Significant decrease at 6 weeks[5]Significant decrease at 6 weeks[5]
Kidney Weight NormalIncreasedDecreased to a certain degree[5]Decreased to a certain degree[5]Decreased to a certain degree[5]
Glomerular Area NormalEnlargedTendency to decrease[5]Significantly improved[5]Significantly improved[5]
Mesangial Matrix Expansion NormalExpandedTendency to decrease[5]Significantly improved[5]Significantly improved[5]

Table 2: Effect of this compound on Renal Fibrosis Markers in STZ-Induced Diabetic Mice

ProteinSTZ Model GroupThis compound (Low Dose)This compound (High Dose)
α-SMA UpregulatedTendency to downregulateSignificantly downregulated
Col3A1 UpregulatedTendency to downregulateSignificantly downregulated
FN1 UpregulatedMarkedly suppressedMarkedly suppressed

Table 3: Effect of this compound on Podocyte Injury Markers in STZ-Induced Diabetic Mice

ProteinSTZ Model GroupThis compound TreatmentEmpagliflozin Treatment
NPHS1 DownregulatedSignificantly restored[5]Significantly restored[5]
NPHS2 DownregulatedSignificantly restored[5]Significantly restored[5]

Table 4: Effect of this compound on Biochemical Parameters in db/db Mice

Parameterdb/m+ Control Groupdb/db Model GroupThis compound (25, 50, 100 mg/kg)Metformin (120 mg/kg)
Body Weight NormalIncreasedDecreased[3]Decreased[3]
Blood Glucose NormalIncreasedDecreased[3]Decreased[3]
Glycated Hemoglobin NormalIncreasedDecreased[3]Decreased[3]
Serum Insulin NormalDecreasedAugmented[3]Not specified
Renal ROS Levels NormalIncreased by 10.8%Reduced by >19.6%[3]Not specified
Serum MDA Levels NormalNo significant changeReduced by >11.1%[3]Not specified
Renal MDA Levels NormalNo significant changeReduced by >11.1%[3]Not specified

Experimental Protocols

Protocol 1: Induction of Diabetic Nephropathy in Mice using Streptozotocin (STZ)

Objective: To establish a model of Type 1 diabetic nephropathy.

Materials:

  • Male mice (e.g., C57BL/6J), 8 weeks old

  • Streptozotocin (STZ)

  • Citrate buffer (0.1 M, pH 4.5)

  • High-sugar and high-fat feed (optional, for a model with features of both Type 1 and Type 2 DN)[6]

  • Blood glucose meter and strips

Procedure:

  • Acclimatize mice for at least one week.

  • For a model of Type 1 DN, inject mice intraperitoneally with STZ at a dose of 60 mg/kg body weight, once a day for 3 consecutive days.[5] The STZ should be freshly dissolved in cold citrate buffer immediately before injection.

  • For a combined Type 1 and Type 2 model, feed mice a high-sugar and high-fat diet for 4 weeks prior to STZ injection.[6] Then, administer a single intraperitoneal injection of STZ at 40 mg/kg.[6]

  • Monitor blood glucose levels 72 hours after the final STZ injection. Mice with blood glucose levels ≥ 16.7 mmol/L are considered diabetic.[5][6]

  • Continue to feed the mice a standard or high-fat diet for an additional 10 weeks to allow for the development of diabetic nephropathy, characterized by significantly higher urinary albumin/creatinine ratios compared to non-diabetic controls.[5]

Protocol 2: this compound Treatment of Diabetic Mice

Objective: To administer this compound to diabetic mice to evaluate its therapeutic effects.

Materials:

  • Diabetic mice (established using Protocol 1 or db/db mice)

  • This compound

  • Vehicle (e.g., 1:9 solution of dimethyl sulfoxide (DMSO) in water)[5]

  • Oral gavage needles

Procedure:

  • After the establishment of diabetic nephropathy (e.g., 18 weeks of age for STZ-induced models), randomize the mice into different treatment groups (n=9-10 per group):[5]

    • Control group (non-diabetic)

    • STZ model group (vehicle-treated)

    • This compound low dose group (e.g., 10 mg/kg/day)[5]

    • This compound high dose group (e.g., 40 mg/kg/day)[5]

    • Positive control group (e.g., Empagliflozin 20 mg/kg/day)[5]

  • For db/db mice, after one week of acclimatization, randomly divide them into groups (n=8 per group):[3]

    • db/m+ control group (vehicle-treated)

    • db/db model group (vehicle-treated)

    • This compound dose groups (e.g., 25, 50, 100 mg/kg/day)[3]

    • Positive control group (e.g., Metformin 120 mg/kg/day)[3]

  • Dissolve this compound in the appropriate vehicle.

  • Administer the designated treatment daily to each mouse via oral gavage for a period of 6 to 8 weeks.[3][5]

  • Administer an equal volume of the vehicle to the control and model groups.[5]

Protocol 3: Assessment of Renal Function and Histopathology

Objective: To evaluate the effect of this compound on key indicators of diabetic nephropathy.

Materials:

  • Metabolic cages for 24-hour urine collection

  • ELISA kits for mouse urinary albumin and creatinine

  • Phosphate-buffered saline (PBS)

  • Formalin (10%) or other fixatives

  • Paraffin embedding station

  • Microtome

  • Periodic acid-Schiff (PAS) stain

  • Masson's trichrome stain

  • Antibodies for immunohistochemistry (e.g., α-SMA, FN1, NPHS1, NPHS2)

  • Microscope with a camera

Procedure:

  • Urinary Albumin and Creatinine:

    • At designated time points during the treatment period (e.g., every 3 weeks), place mice in metabolic cages for 24-hour urine collection.

    • Measure urinary albumin and creatinine concentrations using ELISA kits according to the manufacturer's instructions.

    • Calculate the urinary albumin-to-creatinine ratio (ACR) to assess proteinuria.[5]

  • Tissue Collection and Preparation:

    • At the end of the treatment period, euthanize the mice and perfuse with PBS.

    • Excise the kidneys, weigh them, and fix one kidney in 10% formalin for histological analysis.

    • Snap-freeze the other kidney in liquid nitrogen for molecular analysis (e.g., Western blotting, qPCR).

    • Embed the fixed kidney in paraffin and cut 4-5 µm sections.

  • Histological Staining and Analysis:

    • PAS Staining: To assess glomerular hypertrophy and mesangial matrix expansion.[5] Quantify the glomerular area and mesangial matrix area using image analysis software.

    • Masson's Trichrome Staining: To evaluate the degree of renal fibrosis.[7]

    • Immunohistochemistry: To detect the expression of specific protein markers for fibrosis (α-SMA, FN1) and podocyte injury (NPHS1, NPHS2).[5][7]

Protocol 4: Western Blotting for Signaling Pathway Analysis

Objective: To investigate the molecular mechanisms of this compound by analyzing protein expression in key signaling pathways.

Materials:

  • Frozen kidney tissue

  • Lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., TGF-β1, p-SMAD2, p-SMAD3, SMAD4, p-Erk, Erk, β-catenin, Nrf2, HO-1, β-actin)[3][5]

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Homogenize the frozen kidney tissue in lysis buffer and centrifuge to collect the supernatant containing the protein lysate.

  • Determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-40 µg) on SDS-PAGE gels.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by this compound in diabetic nephropathy and a general experimental workflow.

Scutellarin_TGF_Beta_Signaling DN Diabetic Nephropathy (High Glucose) TGFB1 TGF-β1 DN->TGFB1 Upregulates SMAD23 SMAD2/3 TGFB1->SMAD23 ERK Erk1/2 TGFB1->ERK p38 p38 TGFB1->p38 Wnt Wnt/β-catenin TGFB1->Wnt Activates pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 Phosphorylation SMAD4 SMAD4 pSMAD23->SMAD4 Binds Fibrosis Renal Fibrosis (α-SMA, Col3A1, FN1) SMAD4->Fibrosis Promotes pERK p-Erk1/2 ERK->pERK Phosphorylation pERK->Fibrosis pp38 p-p38 p38->pp38 Phosphorylation pp38->Fibrosis PodocyteInjury Podocyte Injury Wnt->PodocyteInjury Promotes This compound This compound This compound->TGFB1 Downregulates This compound->pSMAD23 Suppresses This compound->pERK Suppresses This compound->pp38 Suppresses This compound->Wnt Inhibits

Caption: this compound's inhibition of the TGF-β1 signaling pathway in diabetic nephropathy.

Scutellarin_Nrf2_Signaling OxidativeStress Oxidative Stress (High ROS) Nrf2 Nrf2 OxidativeStress->Nrf2 Inhibits Nuclear Translocation HO1 HO-1 Nrf2->HO1 Upregulates SOD SOD1/2 Nrf2->SOD Upregulates CAT CAT Nrf2->CAT Upregulates RenalProtection Renal Protection HO1->RenalProtection SOD->RenalProtection CAT->RenalProtection This compound This compound This compound->Nrf2 Upregulates Expression Experimental_Workflow ModelInduction 1. Induction of Diabetic Nephropathy (STZ injection or db/db mice) Treatment 2. This compound Administration (Oral Gavage) ModelInduction->Treatment Monitoring 3. In-life Monitoring (Body Weight, Blood Glucose, ACR) Treatment->Monitoring Endpoint 4. Endpoint Analysis Monitoring->Endpoint Histology Histopathology (PAS, Masson's, IHC) Endpoint->Histology Molecular Molecular Analysis (Western Blot, qPCR) Endpoint->Molecular Biochemistry Biochemical Analysis (Serum/Urine Markers) Endpoint->Biochemistry

References

Detecting Apoptosis in Scutellarin-Treated Tissues with TUNEL Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scutellarin, a flavonoid glycoside isolated from the traditional Chinese herb Erigeron breviscapus, has garnered significant interest in oncological research for its pro-apoptotic effects across various cancer cell lines. The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a widely used method to detect DNA fragmentation, a hallmark of late-stage apoptosis. This document provides detailed application notes and protocols for utilizing the TUNEL assay to quantify apoptosis in tissues treated with this compound.

Principle of the TUNEL Assay

The TUNEL assay is based on the enzymatic labeling of the 3'-hydroxyl (3'-OH) ends of DNA fragments that are generated during the apoptotic cascade. The enzyme Terminal deoxynucleotidyl Transferase (TdT) catalyzes the addition of labeled deoxyuridine triphosphates (dUTPs) to these ends. These labeled nucleotides can then be detected by fluorescence or light microscopy, allowing for the identification and quantification of apoptotic cells within a tissue section.

Data Presentation: Quantifying Apoptosis in this compound-Treated Tissues

The following tables summarize representative quantitative data from studies utilizing the TUNEL assay to assess apoptosis in response to this compound treatment in different tissue models.

Table 1: Apoptosis in this compound-Treated Ischemic Brain Tissue (Rat Model)

Treatment GroupDose of this compoundPercentage of TUNEL-Positive Cells (Mean ± SD)
Sham-2.5 ± 0.8%
MCAO (Model)-35.2 ± 4.1%
MCAO + this compound50 mg/kg15.8 ± 2.5%
MCAO + this compound100 mg/kg9.7 ± 1.9%

Data is hypothetical and based on trends reported in the literature.[1] **p < 0.01 compared to the MCAO model group.

Table 2: Apoptosis in this compound-Treated Human Lung Cancer Xenograft (Mouse Model)

Treatment GroupThis compound ConcentrationApoptotic Index (TUNEL-positive cells/total cells)
Control (Vehicle)-Low
This compound50 µMModerate Increase
This compound100 µMSignificant Increase

This table provides a qualitative summary based on findings from studies on non-small cell lung cancer.[2][3]

Table 3: Apoptosis in this compound-Treated Human Colorectal Cancer Cells

Treatment GroupThis compound ConcentrationObservation
Control-Baseline level of apoptosis
This compound10 µMIncreased number of TUNEL-positive cells
This compound30 µMMarked increase in TUNEL-positive cells
This compound100 µMSubstantial number of TUNEL-positive cells

This table is a qualitative representation of data from in vitro studies on colorectal cancer cells.[4][5]

Signaling Pathways of this compound-Induced Apoptosis

This compound induces apoptosis through the modulation of several key signaling pathways. A simplified overview of these interactions is presented below.

Scutellarin_Apoptosis_Pathway This compound This compound PI3K_AKT_Pathway PI3K/AKT Pathway This compound->PI3K_AKT_Pathway ERK_p53_Pathway ERK/p53 Pathway This compound->ERK_p53_Pathway TGF_beta_Pathway TGF-β Pathway This compound->TGF_beta_Pathway AKT AKT (Inhibition) PI3K_AKT_Pathway->AKT mTOR mTOR (Inhibition) AKT->mTOR Bcl2_Family Bcl-2 Family (↓Bcl-2, ↑Bax) mTOR->Bcl2_Family ERK ERK (Activation) ERK_p53_Pathway->ERK p53 p53 (Activation) ERK->p53 p53->Bcl2_Family TGF_beta_R TGF-β Receptor TGF_beta_Pathway->TGF_beta_R Smad2 Smad2 (Activation) TGF_beta_R->Smad2 ROS ROS Production Smad2->ROS Caspase_Activation Caspase Activation (Caspase-3, -6, -7) ROS->Caspase_Activation Bcl2_Family->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: this compound-induced apoptosis signaling pathways.

Experimental Workflow: TUNEL Assay

The following diagram illustrates the key steps involved in performing a TUNEL assay on formalin-fixed, paraffin-embedded (FFPE) tissue sections.

TUNEL_Workflow start Start: FFPE Tissue Section deparaffinization Deparaffinization & Rehydration start->deparaffinization permeabilization Permeabilization (Proteinase K) deparaffinization->permeabilization inactivation Inactivation of Endogenous Peroxidases permeabilization->inactivation equilibration Equilibration inactivation->equilibration labeling TdT-mediated dUTP Nick End Labeling equilibration->labeling detection Detection (e.g., HRP-DAB or Fluorescence) labeling->detection counterstaining Counterstaining (e.g., Methyl Green or DAPI) detection->counterstaining mounting Dehydration & Mounting counterstaining->mounting analysis Microscopic Analysis & Quantification mounting->analysis

Caption: Experimental workflow for TUNEL assay on FFPE tissues.

Experimental Protocols

This section provides a detailed protocol for performing a TUNEL assay on FFPE tissue sections.

Materials and Reagents:

  • Xylene

  • Ethanol (100%, 95%, 80%, 70%)

  • Deionized water

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Proteinase K (20 µg/mL in PBS)

  • 3% Hydrogen Peroxide in Methanol

  • TUNEL Assay Kit (containing TdT enzyme, labeled dUTPs, equilibration buffer, etc.)

  • Counterstain (e.g., Methyl Green, Hematoxylin, or DAPI)

  • Mounting medium

  • Coplin jars

  • Humidified chamber

  • Microscope slides

  • Coverslips

Protocol for TUNEL Staining of FFPE Tissue Sections:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene for 5 minutes. Repeat with fresh xylene.

    • Immerse slides in 100% ethanol for 5 minutes. Repeat with fresh 100% ethanol.

    • Immerse slides sequentially in 95%, 80%, and 70% ethanol for 3 minutes each.

    • Rinse slides with deionized water for 5 minutes.

  • Permeabilization:

    • Incubate the slides in Proteinase K solution (20 µg/mL) for 15-30 minutes at 37°C in a humidified chamber. The optimal incubation time may vary depending on the tissue type and fixation method and should be determined empirically.

    • Rinse slides with PBS three times for 5 minutes each.

  • Inactivation of Endogenous Peroxidases (for chromogenic detection):

    • Incubate slides in 3% hydrogen peroxide in methanol for 10-15 minutes at room temperature to block endogenous peroxidase activity.

    • Rinse slides with PBS three times for 5 minutes each.

  • Equilibration:

    • Apply Equilibration Buffer from the TUNEL kit to the tissue sections and incubate for 10-30 minutes at room temperature.

  • TdT-mediated dUTP Nick End Labeling:

    • Prepare the TUNEL reaction mixture according to the kit manufacturer's instructions (typically a mixture of TdT enzyme and labeled dUTPs).

    • Carefully remove the Equilibration Buffer without letting the tissue dry.

    • Apply the TUNEL reaction mixture to the tissue sections.

    • Incubate the slides in a humidified chamber for 60-120 minutes at 37°C.

  • Termination of the Reaction:

    • Immerse the slides in the Stop/Wash Buffer provided in the kit (or 2X SSC) for 15 minutes at room temperature to stop the enzymatic reaction.

    • Rinse slides with PBS three times for 5 minutes each.

  • Detection:

    • For Chromogenic Detection (e.g., HRP-DAB):

      • Incubate with a streptavidin-HRP conjugate for 30 minutes at room temperature.

      • Rinse with PBS.

      • Apply the DAB substrate solution and incubate until the desired brown color develops (typically 5-15 minutes).

      • Rinse with deionized water to stop the reaction.

    • For Fluorescent Detection:

      • If using a fluorescently labeled dUTP, proceed directly to counterstaining. If an indirect method is used (e.g., biotinylated dUTP), incubate with a fluorescently labeled streptavidin conjugate.

  • Counterstaining:

    • Apply a suitable counterstain to visualize the nuclei of all cells.

      • For chromogenic detection, Methyl Green or Hematoxylin are commonly used.

      • For fluorescent detection, DAPI or Hoechst are appropriate.

    • Incubate according to the manufacturer's instructions.

    • Rinse with deionized water.

  • Dehydration and Mounting:

    • Dehydrate the slides through a graded series of ethanol (70%, 80%, 95%, 100%) and xylene.

    • Apply a drop of mounting medium to the tissue section and place a coverslip.

  • Analysis:

    • Examine the slides under a light or fluorescence microscope.

    • Quantify the number of TUNEL-positive cells (apoptotic cells) and the total number of cells in several representative fields of view to calculate the apoptotic index (Percentage of TUNEL-positive cells = (Number of TUNEL-positive cells / Total number of cells) x 100).

Troubleshooting

Table 4: Common Issues and Solutions in TUNEL Assay

IssuePotential Cause(s)Suggested Solution(s)
High Background Staining - Over-fixation of tissue.[6] - Excessive Proteinase K digestion.[6] - Incomplete inactivation of endogenous peroxidases.- Optimize fixation time. - Titrate the concentration and incubation time of Proteinase K. - Ensure fresh hydrogen peroxide solution is used and incubation is adequate.
No or Weak Signal - Under-fixation of tissue. - Insufficient permeabilization. - Inactive TdT enzyme or labeled dUTPs.- Ensure proper fixation of the tissue. - Optimize Proteinase K treatment. - Use fresh reagents and store them correctly. Include a positive control (e.g., DNase I treated slide) to validate the assay.
False Positives - Necrotic cell death can also lead to DNA fragmentation.[7] - Mechanical damage to the tissue during sectioning.- Correlate TUNEL staining with morphological features of apoptosis (e.g., cell shrinkage, chromatin condensation). - Handle tissue sections carefully.
Uneven Staining - Uneven application of reagents. - Drying of the tissue section during incubation.- Ensure the entire tissue section is covered with each reagent. - Use a humidified chamber for all incubation steps.

By following these detailed protocols and considering the potential signaling pathways involved, researchers can effectively utilize the TUNEL assay to obtain reliable and quantifiable data on this compound-induced apoptosis in various tissue models.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Scutellarin's Low Water Solubility in Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming the experimental challenges associated with the low water solubility of scutellarin.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound has very low solubility in aqueous solutions. Its solubility in Phosphate-Buffered Saline (PBS) at pH 7.2 is approximately 0.2 mg/mL. Aqueous solutions of this compound are not recommended for storage for more than one day.

Q2: What are the most common methods to dissolve this compound for in vitro and in vivo experiments?

A2: The most common strategies to enhance the solubility of this compound include:

  • Using Co-solvents: Organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) can be used to prepare stock solutions.

  • Cyclodextrin Inclusion Complexes: Forming complexes with cyclodextrins can significantly increase its aqueous solubility.

  • Nanoparticle Formulations: Encapsulating this compound into nanoparticles, such as those made from PLGA or liposomes, improves bioavailability and effective solubility.

  • Prodrug Synthesis: Modifying the this compound molecule to create more soluble prodrugs is an effective approach for both research and therapeutic applications.

Q3: What concentration of DMSO is safe for my cell culture experiments when using it to dissolve this compound?

A3: It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible to avoid cytotoxicity. Most cell lines can tolerate a final DMSO concentration of 0.5% without significant toxic effects, while some may tolerate up to 1%.[1] However, primary cells are often more sensitive.[1] A final concentration of 0.1% DMSO is generally considered safe for most cell types.[1][2] It is always recommended to perform a dose-response curve to determine the optimal and non-toxic concentration of DMSO for your specific cell line.

Q4: Can I store this compound solutions?

A4: Stock solutions of this compound in organic solvents like DMSO should be stored at -20°C.[3] Aqueous solutions of this compound are not recommended for storage beyond one day due to its instability in aqueous environments.

Troubleshooting Guides

Problem: My this compound is not dissolving in the aqueous buffer.

  • Solution 1: Use a co-solvent. Prepare a high-concentration stock solution of this compound in an appropriate organic solvent such as DMSO or dimethyl formamide.[3] You can then dilute this stock solution into your aqueous buffer to the desired final concentration, ensuring the final solvent concentration is not harmful to your experimental system.

  • Solution 2: Sonication. After adding the this compound to the solvent, sonicating the solution can help to break down particles and facilitate dissolution.

  • Solution 3: Gentle heating. For some solvents, gentle warming (e.g., to 37°C) can aid in dissolving the compound. However, be cautious as excessive heat may degrade the this compound.

Problem: I am observing precipitation when I dilute my DMSO stock solution of this compound into my aqueous experimental medium.

  • Solution 1: Decrease the final concentration. The concentration of this compound in your final aqueous solution may be exceeding its solubility limit. Try working with a lower final concentration.

  • Solution 2: Optimize the dilution method. Instead of adding the stock solution directly, try adding it dropwise to the vigorously vortexing or stirring aqueous medium. This can help to prevent localized high concentrations that lead to precipitation.

  • Solution 3: Consider a different solubilization technique. If dilution from a DMSO stock is consistently problematic, you may need to use an alternative method like cyclodextrin complexation or a nanoparticle formulation to achieve the desired aqueous concentration without precipitation.

Problem: My experimental results are inconsistent when using this compound.

  • Solution 1: Prepare fresh solutions. Due to the limited stability of this compound in aqueous solutions, it is best to prepare fresh dilutions for each experiment.

  • Solution 2: Protect from light. Flavonoids can be light-sensitive. Prepare and store this compound solutions in amber vials or protect them from light to prevent degradation.

  • Solution 3: Verify the purity of your this compound. Ensure the purity of your this compound compound using appropriate analytical techniques, as impurities can affect its solubility and biological activity.

Quantitative Data on this compound Solubility

The following tables summarize the solubility of this compound in various solvents and the improvements achieved with different solubilization techniques.

Table 1: Solubility of this compound in Common Solvents

SolventApproximate SolubilityReference
Water0.02 mg/mL[4]
PBS (pH 7.2)0.2 mg/mL[3]
DMSO15 mg/mL[3]
Dimethylformamide20 mg/mL[3]
MethanolVaries with temperature[5]
EthanolVaries with temperature[5]

Table 2: Enhanced Solubility of this compound Using Different Techniques

TechniqueResulting Solubility / ImprovementReference
PEG-scutellarin ProdrugUp to 783.88 mg/mL (from 0.02 mg/mL)[4]
L-amino acid ester Prodrugs1,796 - 4,100 µg/mL (120-280 fold increase)[6]
N,N-diethylglycolamide ester Prodrug~35 times higher in water[7]
β-cyclodextrin Tetracomponent Complex23.65 mg/mL (148-fold increase)[8]

Experimental Protocols

Preparation of this compound Stock Solution using DMSO

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO for in vitro cell culture experiments.

Materials:

  • This compound powder (FW: 462.4 g/mol )

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out 4.624 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add 1 mL of sterile DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes to dissolve the this compound.

  • If the this compound does not fully dissolve, sonicate the tube for 5-10 minutes in a water bath sonicator.

  • Visually inspect the solution to ensure there are no visible particles.

  • The resulting solution is a 10 mM stock solution of this compound in DMSO.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • When preparing your working solution, dilute the stock solution in your cell culture medium to the desired final concentration. Crucially, ensure the final DMSO concentration does not exceed a level toxic to your cells (typically ≤ 0.5%). [1]

Preparation of this compound-Cyclodextrin Inclusion Complex by Kneading Method

This protocol provides a general procedure for preparing a this compound-β-cyclodextrin inclusion complex to enhance its aqueous solubility.

Materials:

  • This compound

  • β-cyclodextrin

  • Mortar and pestle

  • Ethanol

  • Water

  • Vacuum oven

Procedure:

  • Determine the desired molar ratio of this compound to β-cyclodextrin (a 1:1 molar ratio is common to start with).

  • Weigh the appropriate amounts of this compound and β-cyclodextrin.

  • Place the β-cyclodextrin in a mortar and add a small amount of a water-ethanol mixture to form a paste.

  • Gradually add the this compound powder to the paste while continuously kneading with the pestle.

  • Continue kneading for a specified period (e.g., 60 minutes) to ensure thorough mixing and complex formation. The mixture should remain a paste.

  • Dry the resulting solid paste in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • The resulting powder is the this compound-β-cyclodextrin inclusion complex.

Formulation of this compound-Loaded PLGA Nanoparticles by Nanoprecipitation

This protocol outlines the preparation of this compound-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles, a common method for improving the bioavailability of poorly soluble drugs.[9][10]

Materials:

  • This compound

  • PLGA (Poly(lactic-co-glycolic acid))

  • PEG-PLGA (Poly(ethylene glycol)-PLGA)

  • Methanol

  • Acetonitrile

  • PVA (Polyvinyl alcohol) solution (e.g., 5% w/v in water)

  • Ultrasonicator

  • Magnetic stirrer

Procedure:

  • Organic Phase Preparation:

    • Dissolve a specific amount of this compound (e.g., 6 mg) in methanol (e.g., 1.5 mL) using ultrasonication until a clear solution is formed.[9]

    • In a separate vial, dissolve PLGA (e.g., 12 mg) and PEG-PLGA (e.g., 8 mg) in acetonitrile (e.g., 3 mL).[9]

    • Mix the this compound solution with the polymer solution to form the final organic phase.

  • Aqueous Phase Preparation:

    • Prepare an aqueous solution of a stabilizer, such as 5% (w/v) PVA.

  • Nanoparticle Formation:

    • Place the aqueous phase (e.g., 6 mL) in a beaker and stir it continuously on a magnetic stirrer.

    • Slowly inject the organic phase into the stirring aqueous phase.

    • Nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase.

  • Solvent Evaporation and Nanoparticle Purification:

    • Continue stirring the suspension for several hours (e.g., 4 hours) in a fume hood to allow for the complete evaporation of the organic solvents (methanol and acetonitrile).

    • The resulting nanoparticle suspension can be purified by methods such as centrifugation or dialysis to remove unencapsulated this compound and excess PVA.

  • Characterization:

    • The size, polydispersity index, and zeta potential of the nanoparticles should be characterized using dynamic light scattering.

    • The encapsulation efficiency and drug loading can be determined by quantifying the amount of this compound in the nanoparticles.

Signaling Pathway Diagrams

The following diagrams illustrate some of the key signaling pathways modulated by this compound, as identified in recent research.

Scutellarin_PI3K_AKT_Pathway This compound This compound PI3K PI3K This compound->PI3K Activates AKT AKT PI3K->AKT Activates Bcl2 Bcl-2 AKT->Bcl2 Promotes Bax Bax AKT->Bax Inhibits Caspase3 Cleaved Caspase-3 AKT->Caspase3 Inhibits Apoptosis Neuronal Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes Caspase3->Apoptosis Promotes Scutellarin_VEGF_Pathway This compound This compound VEGF VEGF This compound->VEGF Inhibits ERK p-ERK VEGF->ERK Activates FAK p-FAK ERK->FAK Activates Src p-Src FAK->Src Activates Angiogenesis Angiogenesis Src->Angiogenesis Promotes Scutellarin_Osteogenesis_Pathway This compound This compound BMP_pathway BMP Pathway This compound->BMP_pathway Activates RANKL RANKL This compound->RANKL Inhibits BMP2 BMP2 Expression BMP_pathway->BMP2 Upregulates Osteogenic_diff Osteogenic Differentiation BMP2->Osteogenic_diff Induces MAPK_NFkB MAPK & NF-κB Pathways RANKL->MAPK_NFkB Activates Osteoclast_diff Osteoclast Differentiation MAPK_NFkB->Osteoclast_diff Promotes

References

Technical Support Center: Troubleshooting Scutellarin Instability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Scutellarin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges associated with the stability of this compound in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of solution?

A1: this compound has low aqueous solubility, which is a primary reason for precipitation. Its solubility is approximately 0.2 mg/mL in phosphate-buffered saline (PBS) at a pH of 7.2.[1] Storing aqueous solutions of this compound for more than one day is not recommended due to its instability.[1] Additionally, this compound's chemical structure includes a phenolic hydroxyl group, which makes it prone to precipitation in acidic environments. Flocculent precipitation has been observed in infusion solutions with a pH below 3.8.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The pH of the aqueous solution is a critical factor influencing this compound's stability. It is known to be more stable in neutral conditions and is susceptible to degradation in both acidic and alkaline environments. Specifically, its chemical stability has been observed to decrease as the pH becomes higher (more alkaline).

Q3: I'm observing a rapid loss of this compound in my solution over time. What could be the cause?

A3: The degradation of this compound in aqueous solutions can be attributed to several factors, including:

  • Hydrolysis: The glycosidic bond in this compound can be susceptible to hydrolysis, leading to the formation of its aglycone, Scutellarein.

  • Oxidation: As a flavonoid with multiple hydroxyl groups, this compound is prone to oxidation, which can be accelerated by factors like exposure to air (oxygen), light, and the presence of metal ions.

  • Photodegradation: Exposure to light, especially UV radiation, can cause degradation of this compound. It is advisable to protect this compound solutions from light.

Q4: What are the best practices for preparing and storing this compound stock solutions?

A4: To ensure the stability and reliability of your experiments, follow these guidelines for preparing and storing this compound solutions:

  • Solvent Selection: For preparing stock solutions, organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are recommended, where this compound has higher solubility (approximately 15 mg/mL and 20 mg/mL, respectively).[1]

  • Inert Atmosphere: When preparing stock solutions, it is good practice to purge the solvent with an inert gas (e.g., nitrogen or argon) to minimize oxidation.[1]

  • Aqueous Preparations: When preparing aqueous solutions from a stock, dilute the stock solution into your aqueous buffer or isotonic saline immediately before use.[1]

  • Storage: Store stock solutions at -20°C.[1] As previously mentioned, it is not recommended to store aqueous solutions for more than one day.[1] If aqueous solutions must be stored, they should be kept at 4°C and protected from light.

Q5: Are there any methods to improve the stability and solubility of this compound in aqueous solutions for my experiments?

A5: Yes, several formulation strategies can enhance the stability and solubility of this compound:

  • Cyclodextrins: Complexation with cyclodextrins, such as β-cyclodextrin, can significantly improve the solubility of this compound.

  • Liposomes and Nanoparticles: Encapsulating this compound in liposomes or polymeric nanoparticles can protect it from degradation and improve its stability in aqueous media.[2] A reverse phase evaporation method has been used to prepare this compound-loaded ultradeformable nano-liposomes.[2]

  • pH Adjustment: Maintaining a neutral pH (around 7.0-7.4) is generally optimal for the stability of this compound in aqueous solutions.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Precipitation upon dilution of DMSO stock in aqueous buffer. Low aqueous solubility of this compound. The final concentration in the aqueous buffer may be too high.Ensure the final concentration of this compound in the aqueous solution does not exceed its solubility limit (approx. 0.2 mg/mL in PBS, pH 7.2).[1] Consider using a formulation aid like cyclodextrins.
Color change of the solution (e.g., turning yellow or brown). Oxidation of this compound.Prepare solutions fresh before use. Purge solvents with inert gas. Store solutions protected from light and air.
Inconsistent results in cell-based assays. Degradation of this compound in the cell culture medium over the incubation period.Prepare fresh this compound dilutions for each experiment. Consider the pH of your culture medium and its potential impact on stability.
Loss of activity in stored aqueous solutions. Hydrolysis or other degradation pathways.Avoid storing aqueous solutions. If unavoidable, store at 4°C, protect from light, and use within 24 hours.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stable, concentrated stock solution of this compound.

Materials:

  • This compound (crystalline solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Inert gas (Nitrogen or Argon)

  • Sterile, amber microcentrifuge tubes

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 15 mg/mL).

  • Purge the headspace of the tube with inert gas to displace oxygen.

  • Cap the tube tightly and vortex until the this compound is completely dissolved.

  • Store the stock solution at -20°C in an amber tube to protect it from light.

Protocol 2: Forced Degradation Study of this compound

Objective: To investigate the degradation profile of this compound under various stress conditions as per ICH guidelines.[3][4][5][6][7]

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • High-purity water

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC system with a stability-indicating method

Procedure:

  • Acid Hydrolysis:

    • Dissolve this compound in 0.1 M HCl to a known concentration.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • At specified time points, withdraw samples, neutralize with an appropriate amount of NaOH, and analyze by HPLC.

  • Base Hydrolysis:

    • Dissolve this compound in 0.1 M NaOH to a known concentration.

    • Incubate the solution at room temperature for a defined period.

    • At specified time points, withdraw samples, neutralize with an appropriate amount of HCl, and analyze by HPLC.

  • Oxidative Degradation:

    • Dissolve this compound in a solution of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light, for a defined period.

    • At specified time points, withdraw samples and analyze by HPLC.

  • Thermal Degradation:

    • Place solid this compound powder in a temperature-controlled oven at an elevated temperature (e.g., 80°C) for a defined period.

    • At specified time points, withdraw samples, dissolve in a suitable solvent, and analyze by HPLC.

  • Photodegradation:

    • Expose a solution of this compound (in a photostable, transparent container) and solid this compound to a light source in a photostability chamber.

    • Include a dark control sample wrapped in aluminum foil.

    • After a defined exposure period, analyze both the exposed and dark control samples by HPLC.

Data Analysis: For each condition, calculate the percentage of this compound degradation and identify any major degradation products by comparing the chromatograms of the stressed samples with that of an unstressed control.

Visualizations

Signaling Pathways Involving this compound

This compound has been shown to exert its pharmacological effects by modulating several key signaling pathways, including PI3K/Akt, MAPK, and NF-κB.[8][9][10][11][12]

Scutellarin_Signaling_Pathways This compound This compound PI3K PI3K This compound->PI3K Activates MAPK_upstream Upstream Activators (e.g., Ras, Raf) This compound->MAPK_upstream Inhibits IKK IKK This compound->IKK Inhibits Akt Akt PI3K->Akt GSK3b GSK3β Akt->GSK3b Inhibits Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival MEK MEK MAPK_upstream->MEK ERK ERK MEK->ERK Inflammation Inflammation (TNF-α, IL-1β) ERK->Inflammation IkBa IκBα IKK->IkBa Phosphorylates & Degrades NFkB NF-κB IkBa->NFkB Inhibits NFkB->Inflammation Apoptosis Apoptosis NFkB->Apoptosis

Caption: Key signaling pathways modulated by this compound.

Experimental Workflow for this compound Stability Testing

Stability_Workflow Prep Prepare this compound Solution (Aqueous Buffer) Stress Apply Stress Conditions (pH, Temp, Light, Oxidant) Prep->Stress Sampling Sample at Time Points (t=0, t=x, t=y...) Stress->Sampling Analysis HPLC Analysis (Stability-Indicating Method) Sampling->Analysis Data Data Analysis (% Degradation, Degradants) Analysis->Data Precipitation_Troubleshooting Start Precipitate Observed in Aqueous this compound Solution Check_Conc Is Final Concentration > 0.2 mg/mL? Start->Check_Conc Reduce_Conc Reduce Final Concentration Check_Conc->Reduce_Conc Yes Check_pH Is pH < 7.0? Check_Conc->Check_pH No Adjust_pH Adjust pH to Neutral (7.0-7.4) Check_pH->Adjust_pH Yes Consider_Formulation Consider Formulation Aids (e.g., Cyclodextrins) Check_pH->Consider_Formulation No

References

Scutellarin In Vivo Studies: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs for selecting the appropriate vehicle for in vivo studies of scutellarin. Given its poor water solubility and low bioavailability, proper vehicle selection is critical for successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is this compound difficult to dissolve for my in vivo experiments?

This compound is classified as a Biopharmaceutics Classification System (BCS) class IV drug, meaning it has both low solubility and low permeability.[1] It has poor aqueous solubility (approximately 0.02 mg/mL), which presents a significant challenge for preparing solutions for in vivo administration, especially for achieving desired therapeutic concentrations.[2]

For initial stock solutions, organic solvents are typically required.

Table 1: Solubility of this compound in Common Laboratory Solvents

SolventApproximate SolubilityReference
Dimethyl sulfoxide (DMSO)~15 mg/mL[3]
Dimethylformamide (DMF)~20 mg/mL[3]
Phosphate-Buffered Saline (PBS, pH 7.2)~0.2 mg/mL[3]
WaterPoorly soluble/0.02 mg/mL[2]
Experimental Protocol: Preparing a this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for further dilution into a final vehicle.

Materials:

  • This compound (crystalline solid)[3]

  • Dimethyl sulfoxide (DMSO)[3]

  • Inert gas (e.g., nitrogen or argon)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weigh the desired amount of this compound powder in a sterile vial.

  • Add the required volume of DMSO to achieve a concentration of approximately 15 mg/mL.[3]

  • Purge the vial with an inert gas to prevent oxidation.[3]

  • Vortex or sonicate the mixture until the this compound is completely dissolved.[2]

  • Store the stock solution at -20°C.[3]

Note: When diluting this stock solution for in vivo use, ensure the final concentration of the organic solvent is low to avoid toxicity.[3]

Q2: What are the common vehicle choices for oral (p.o.) administration of this compound?

Oral administration is challenging due to this compound's extremely low bioavailability (reported as low as 0.40% in dogs and 10.67% in rats).[1][2][4] This is due to poor absorption and extensive first-pass metabolism.[5][6] Simple aqueous suspensions are often inadequate. Advanced formulations are typically necessary to improve oral efficacy.

Troubleshooting Common Issues with Oral Administration:

  • Issue: Low or variable plasma concentrations.

    • Cause: Poor absorption of this compound in its free form.

    • Solution: Utilize advanced delivery systems like nanoparticles or prodrugs designed to enhance absorption and protect the drug from metabolism.[5][7][8]

  • Issue: Inconsistent results between animals.

    • Cause: Variability in gastrointestinal hydrolysis and metabolism. This compound can be hydrolyzed to its aglycone, scutellarein, by gut bacteria, which is then absorbed and reconjugated.[9] This process can vary significantly between individual animals.

    • Solution: Employing a formulation that enhances direct absorption of the parent compound, such as nanoparticle encapsulation, can lead to more consistent pharmacokinetic profiles.[7]

Table 2: Comparison of Oral Bioavailability with Different Formulations

FormulationAnimal ModelKey FindingsReference
Free this compound in PBSRatsVery low bioavailability (10.67% ± 4.78%)[4]
Chitosan-based NanoparticlesRatsSignificantly higher plasma concentrations compared to free this compound.[7][7]
Triglyceride-mimetic ProdrugsRatsEnhanced oral bioavailability by promoting intestinal lymphatic transport and avoiding first-pass metabolism.[5][5]
Experimental Protocol: Preparation of this compound-Loaded Chitosan Nanoparticles

Objective: To prepare a nanoparticle formulation to enhance the oral bioavailability of this compound. This protocol is adapted from a study using amphiphilic chitosan derivatives.[7]

Materials:

  • Amphiphilic chitosan derivative (e.g., Chit-DC)

  • This compound

  • Methanol[7]

  • Distilled water

  • Magnetic stirrer

Procedure:

  • Dissolve 10 mg of the chitosan derivative in 3 mL of distilled water and allow it to soak with gentle shaking for approximately 2 hours.[7]

  • Separately, dissolve 3.5 mg of this compound in 0.5 mL of methanol.[7]

  • Add the this compound-methanol solution dropwise to the chitosan solution while stirring.[7]

  • Slowly add another 1 mL of distilled water to the mixture.[7]

  • Continue stirring the mixture for 24 hours to allow for the self-assembly of nanoparticles.[7]

  • The resulting nanoparticle suspension can be administered to rats by oral gavage.[7]

Q3: What vehicles are suitable for intravenous (i.v.) administration of this compound?

For intravenous administration, ensuring complete dissolution and avoiding precipitation in the bloodstream is paramount. While this compound has a short half-life and is rapidly eliminated, i.v. injection bypasses the absorption barrier.[2][10]

Troubleshooting Common Issues with Intravenous Administration:

  • Issue: Precipitation upon injection.

    • Cause: this compound can precipitate in acidic solutions (pH < 3.8).[10] Diluting a DMSO stock solution into an acidic buffer or saline can cause the compound to crash out.

    • Solution: Use a neutral, buffered solution like PBS (pH 7.2) for dilutions.[3] Ensure the final concentration of any organic co-solvent is minimal.

  • Issue: Rapid clearance and short half-life.

    • Cause: this compound is quickly metabolized and excreted.[10]

    • Solution: For sustained exposure, consider using nanoparticle formulations like poly(lactic-co-glycolic acid) (PLGA) nanoparticles, which can prolong blood circulation.[2][11]

Table 3: Pharmacokinetic Parameters of this compound (i.v.) in Different Formulations

FormulationAnimal ModelCmax (Max Concentration)AUC (Area Under Curve)Key AdvantageReference
Free this compound in PBSRats (MCAO model)Not explicitly stated, but rapid clearance observed.Lower than SCU-PLGA NPsSimple preparation[12]
SCU-PLGA NanoparticlesRats (MCAO model)Higher than free SCU over timeSignificantly higher than free SCUProlonged blood circulation and increased brain delivery[2][12]
Experimental Protocol: Preparation of this compound-Loaded PLGA Nanoparticles

Objective: To prepare injectable nanoparticles for prolonged circulation and targeted delivery of this compound. This protocol is adapted from a study investigating cerebral ischemia.[2]

Materials:

  • This compound

  • Methanol

  • Poly(lactic-co-glycolic acid) (PLGA)

  • PEG-PLGA polymer

  • Acetonitrile

  • Polyvinyl alcohol (PVA) aqueous solution (5% w/v)

Procedure:

  • Organic Phase Preparation:

    • Dissolve 6 mg of this compound in 1.5 mL of methanol using ultrasonication until a saturated solution is formed.[2]

    • In a separate tube, dissolve 12 mg of PLGA and 8 mg of PEG-PLGA in 3 mL of acetonitrile.[2]

    • Mix the this compound solution with the polymer solution to form the organic phase.[2]

  • Nanoprecipitation:

    • While continuously stirring, slowly inject the organic phase into 6 mL of a 5% (w/v) PVA aqueous solution (the aqueous phase).[2]

    • Nanoparticles will form spontaneously.

  • Purification:

    • The resulting nanosuspension can be purified by ultrafiltration centrifugation to separate the nanoparticles from the free drug and solvents before intravenous administration.[12]

    • The final nanoparticle suspension is then administered via tail vein injection.[2][12]

Visual Guides and Workflows

Vehicle Selection Workflow

This diagram outlines a logical workflow for selecting an appropriate vehicle for your this compound in vivo study.

VehicleSelection start Start: this compound Experiment route 1. Choose Route of Administration start->route oral Oral (p.o.) route->oral Oral iv Intravenous (i.v.) route->iv Intravenous bioavailability 2. Is High Oral Bioavailability Critical? oral->bioavailability duration 3. Is Sustained Release Required? iv->duration simple_oral Simple Suspension (e.g., PBS/CMC) Accept low bioavailability bioavailability->simple_oral No advanced_oral Advanced Formulation: - Nanoparticles (Chitosan) - Prodrugs bioavailability->advanced_oral Yes simple_iv Free this compound in PBS (from DMSO stock) For acute/short-term effects duration->simple_iv No advanced_iv Advanced Formulation: - Nanoparticles (PLGA) For prolonged circulation duration->advanced_iv Yes

Caption: Decision workflow for this compound vehicle selection.

Nanoparticle-Enhanced Oral Delivery Mechanism

This diagram illustrates how nanoparticle encapsulation can overcome the challenges of poor oral bioavailability of this compound.

NanoparticleDelivery cluster_GI Gastrointestinal Tract cluster_Blood Systemic Circulation FreeScu Free this compound Metabolism Metabolism by Gut Microbiota FreeScu->Metabolism Extensive NanoScu This compound Nanoparticle (e.g., Chitosan-based) Absorption Intestinal Epithelium NanoScu->Absorption Enhanced Transport & Protection from Metabolism Metabolism->Absorption Poor Absorption of Metabolites LowBio Low Bioavailability Absorption->LowBio Free this compound Path HighBio Enhanced Bioavailability Absorption->HighBio Nanoparticle Path

Caption: Nanoparticle strategy to enhance this compound oral bioavailability.

Signaling Pathways Modulated by this compound

This compound exerts its therapeutic effects, such as anti-inflammatory and neuroprotective actions, by modulating key cellular signaling pathways.

SignalingPathways cluster_inflammatory Inflammatory Stimuli cluster_oxidative Oxidative Stress This compound This compound MAPK MAPK Pathway This compound->MAPK NFkB NF-κB Pathway This compound->NFkB ROS ROS Production This compound->ROS Nrf2 Nrf2/ARE Pathway This compound->Nrf2 Inflammatory_Mediators Inflammatory Mediators (TNF-α, IL-1β, IL-6) MAPK->Inflammatory_Mediators NFkB->Inflammatory_Mediators Cellular_Protection Cellular Protection (Anti-inflammatory, Anti-apoptotic) ROS->Cellular_Protection Induces Damage Antioxidant_Enzymes Antioxidant Enzymes Nrf2->Antioxidant_Enzymes Inflammatory_Mediators->Cellular_Protection Inhibits Antioxidant_Enzymes->Cellular_Protection Promotes

Caption: Key anti-inflammatory and antioxidant pathways of this compound.[10][13]

References

Technical Support Center: Working with Scutellarin in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Scutellarin in cell culture. Our goal is to help you overcome common challenges, particularly the issue of precipitation, to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture experiments?

This compound is a flavonoid glucuronide derived from the Chinese herb Erigeron breviscapus. It is investigated for a wide range of pharmacological effects, including anti-inflammatory, antioxidant, neuroprotective, and anti-cancer activities. In cell culture, it is used to study its effects on various cellular processes and signaling pathways.

Q2: What is the primary challenge when using this compound in cell culture media?

The main challenge is this compound's low aqueous solubility, which can lead to its precipitation in cell culture media. This is particularly problematic when preparing working solutions from a concentrated stock.

Q3: What is the recommended solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing this compound stock solutions. It can be dissolved in DMSO at high concentrations.

Q4: What is the maximum recommended final concentration of DMSO in cell culture?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.1% and generally not exceeding 0.5%.[1][2] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.

Q5: At what concentrations is this compound typically used in cell culture experiments?

The effective concentration of this compound can vary significantly depending on the cell type and the biological effect being studied. Reported concentrations in the literature range from the low micromolar (µM) to the low millimolar (mM) range, commonly between 5 µM and 100 µM.[3][4]

Troubleshooting Guide: Preventing and Managing this compound Precipitation

Precipitation of this compound in your cell culture media can significantly impact your experimental results by altering the effective concentration of the compound. Here are some common causes and solutions:

Problem Potential Cause Troubleshooting Steps
Precipitate forms immediately upon adding this compound stock to media. Poor Solubility: The aqueous concentration of this compound has exceeded its solubility limit.1. Reduce Final Concentration: Lower the final working concentration of this compound in your media. 2. Pre-warm Media: Warm the cell culture media to 37°C before adding the this compound stock solution.[5] 3. Step-wise Dilution: Instead of adding a small volume of highly concentrated stock directly to a large volume of media, perform serial dilutions in pre-warmed media.[5] 4. Increase Final DMSO Concentration (with caution): If possible, slightly increasing the final DMSO concentration (while staying within non-toxic limits for your cells) can help. Always run a vehicle control with the same DMSO concentration.
Precipitate appears over time in the incubator. Temperature Fluctuation: Changes in temperature can affect the solubility of compounds.1. Ensure Stable Incubation: Maintain a stable temperature in your incubator. 2. Check for Evaporation: Ensure proper humidity levels in the incubator to prevent evaporation, which can concentrate the media components and this compound.
pH Shift: The pH of the media can change over time due to cellular metabolism, affecting this compound's solubility. This compound may precipitate in acidic conditions (pH < 3.8).1. Use Buffered Media: Ensure your cell culture medium contains a suitable buffer system (e.g., HEPES) to maintain a stable pH. 2. Monitor Media Color: If your medium contains phenol red, a change in color can indicate a pH shift. Change the media as needed to maintain the proper pH.
Interaction with Media Components: this compound can bind to proteins in fetal bovine serum (FBS), which may lead to the formation of insoluble complexes.1. Reduce Serum Concentration: If your experiment allows, try reducing the percentage of FBS in your culture medium. 2. Use Serum-Free Media: If compatible with your cell line, consider using a serum-free medium. 3. Filter Sterilize: After preparing the final working solution, you can try to filter sterilize it through a 0.22 µm filter to remove any initial microprecipitates.
Visible crystals or film on the surface of the culture vessel. High Local Concentration: Insufficient mixing upon addition of the stock solution can lead to high local concentrations and precipitation.1. Ensure Thorough Mixing: When adding the this compound stock solution to the media, gently swirl the flask or plate to ensure immediate and thorough mixing.

Data Presentation: Solubility and Recommended Concentrations

Solvent/Medium Solubility/Recommended Concentration Reference
DMSO~15-20 mg/mL[6]
50 mg/mL (108.14 mM)[7]
92 mg/mL (198.97 mM)[7]
240 mg/mL (519.08 mM) with sonication[8]
PBS (pH 7.2)~0.2 mg/mL[6]
In Vitro Cell-Based Assays
H9c2 cells25, 50, 100 µmol/l[4]
HepG2 cells5, 10, 20, 30, 100 µM[8]
MCF-7 cells40, 80, 120 µM[9]
BV-2 cells0.54 µM[10]
A549 and H1975 cellsIC50 of 246.8 µg/ml and 120.0 µg/ml respectively
Glioma cells (U251 and LN229)100-400 µM

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).

  • Vortex the tube vigorously until the powder is completely dissolved. If necessary, sonicate the solution for short intervals in a water bath to aid dissolution.[8]

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

G cluster_start Preparation cluster_dissolve Dissolution cluster_storage Storage weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Vigorously add_dmso->vortex sonicate Sonicate (Optional) vortex->sonicate aliquot Aliquot into Single-Use Tubes vortex->aliquot sonicate->aliquot store Store at -20°C aliquot->store

Workflow for this compound Stock Solution Preparation.

Protocol 2: Preparation of this compound Working Solution in Cell Culture Media

This protocol outlines the steps for diluting the this compound stock solution into your cell culture medium to achieve the final desired concentration.

Materials:

  • This compound stock solution (in DMSO)

  • Complete cell culture medium (pre-warmed to 37°C)

  • Sterile tubes for dilution

Procedure:

  • Thaw a single-use aliquot of the this compound stock solution at room temperature.

  • Pre-warm the required volume of complete cell culture medium to 37°C in a water bath.

  • Serial Dilution (Recommended): a. Prepare an intermediate dilution of the this compound stock solution in pre-warmed media. For example, if your final desired concentration is 50 µM and your stock is 50 mM, you could first prepare a 1:100 dilution in media to get a 500 µM intermediate solution. b. Add the appropriate volume of the intermediate solution to your final volume of pre-warmed media to achieve the desired concentration.

  • Direct Dilution (for lower concentrations): a. Directly add the required volume of the this compound stock solution to the pre-warmed media. To minimize the risk of precipitation, add the stock solution dropwise while gently swirling the media.

  • Ensure the final concentration of DMSO in the media is below the toxic level for your specific cell line (generally ≤ 0.5%).

  • Gently mix the final working solution by inverting the tube or swirling the flask. Avoid vigorous vortexing, which can cause protein denaturation in serum-containing media.

  • Use the freshly prepared working solution immediately to treat your cells.

G cluster_prep Preparation cluster_dilution Dilution cluster_final Final Steps thaw Thaw this compound Stock serial_dilution Serial Dilution (Recommended) thaw->serial_dilution direct_dilution Direct Dilution thaw->direct_dilution warm_media Pre-warm Culture Media to 37°C warm_media->serial_dilution warm_media->direct_dilution mix Gently Mix serial_dilution->mix direct_dilution->mix use Use Immediately mix->use

Workflow for Preparing this compound Working Solution.

Signaling Pathways Modulated by this compound

This compound has been shown to modulate several key signaling pathways involved in cellular processes like inflammation, apoptosis, and proliferation. Below are simplified diagrams of some of these pathways.

MAPK Signaling Pathway

This compound has been reported to inhibit the phosphorylation of key proteins in the Mitogen-Activated Protein Kinase (MAPK) pathway, such as p38 and JNK, thereby reducing inflammatory responses.[11]

MAPK_Pathway cluster_stimulus Stimulus cluster_pathway MAPK Cascade cluster_this compound Intervention cluster_response Cellular Response stimulus Inflammatory Stimuli (e.g., LPS) mapkkk MAPKKK stimulus->mapkkk mapkk MAPKK mapkkk->mapkk mapk MAPK (p38, JNK) mapkk->mapk response Inflammatory Gene Expression mapk->response This compound This compound This compound->mapk

Inhibition of MAPK Pathway by this compound.

NF-κB Signaling Pathway

This compound can suppress the activation of the NF-κB pathway by inhibiting the degradation of IκBα, which prevents the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes.[11]

NFkB_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_this compound Intervention cluster_nucleus Nucleus stimulus Inflammatory Stimuli ikk IKK stimulus->ikk ikba IκBα ikk->ikba P ikba_nfkb IκBα-NF-κB Complex ikba->ikba_nfkb nfkb NF-κB nfkb_nuc NF-κB nfkb->nfkb_nuc Translocation ikba_nfkb->nfkb Release This compound This compound This compound->ikk gene_exp Inflammatory Gene Expression nfkb_nuc->gene_exp

Inhibition of NF-κB Pathway by this compound.

PI3K/AKT Signaling Pathway

This compound has been shown to modulate the PI3K/AKT pathway, which is involved in cell survival and apoptosis. In some contexts, it can promote the activation of this pathway, leading to anti-apoptotic effects.[3]

PI3K_AKT_Pathway cluster_stimulus Stimulus cluster_pathway PI3K/AKT Cascade cluster_this compound Intervention cluster_response Cellular Response growth_factor Growth Factors pi3k PI3K growth_factor->pi3k pip3 PIP3 pi3k->pip3 P pip2 PIP2 akt AKT pip3->akt Activation response Cell Survival (Anti-apoptosis) akt->response This compound This compound This compound->pi3k

Modulation of PI3K/AKT Pathway by this compound.

References

Technical Support Center: Addressing Batch-to-Batch Variability of Commercial Scutellarin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of batch-to-batch variability in commercial Scutellarin.

Troubleshooting Guides & FAQs

This section is designed to provide direct answers and solutions to specific issues you may encounter during your experiments involving this compound.

Question 1: We are observing inconsistent results in our bioassays with different batches of this compound. What could be the cause?

Answer: Inconsistent bioassay results are a primary indicator of batch-to-batch variability. Several factors originating from the raw material and manufacturing process can contribute to this issue:

  • Source of Raw Material: this compound is often extracted from botanical sources like Erigeron breviscapus or Scutellaria baicalensis. The chemical composition of these plants can vary significantly based on growing conditions such as climate, soil quality, fertilization methods, and harvest time.[1]

  • Extraction and Purification Methods: Different manufacturers may employ various techniques to extract and purify this compound, including heat-reflux, microwave-assisted extraction (MAE), ultrasonic extraction, and supercritical fluid extraction (SFE).[2][3][4] The choice of solvent and the parameters of these processes can impact the final purity and impurity profile of the product.

  • Presence of Impurities and Related Substances: The final product may contain related flavonoid compounds (e.g., scutellarein, baicalin, wogonin), residual solvents, or other contaminants that can interfere with your experimental results.[2][5] Even minor variations in the impurity profile can lead to significant differences in biological activity.

  • Degradation of this compound: this compound stability can be affected by factors such as pH, temperature, and light exposure during storage and handling.[6][7][8] Degradation can lead to a lower effective concentration of the active compound and the formation of potentially interfering byproducts.

Question 2: How can we analytically confirm batch-to-batch variability in our this compound samples?

Answer: A systematic analytical approach is crucial to confirm and quantify the variability between different batches. We recommend a multi-tiered strategy:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC): These are the most common and reliable methods for quantifying this compound and identifying impurities.[2][9] A validated HPLC/UPLC method will allow you to determine the purity of each batch and quantify any major impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique provides a more detailed analysis of the impurity profile, enabling the identification of minor components and degradation products that may not be visible with UV detection in HPLC.[5][10]

  • Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a powerful technique for the accurate quantification of this compound without the need for a reference standard of the analyte.[9] This can be particularly useful for confirming the concentration of the primary compound.

  • High-Performance Thin-Layer Chromatography (HPTLC): HPTLC can be a cost-effective and rapid method for the simultaneous qualitative and quantitative analysis of this compound and its related compounds.[11]

A comparison of the chromatograms and quantitative results from these analyses across different batches will provide clear evidence of any variability.

Question 3: What are the key parameters to look for when comparing analytical data from different this compound batches?

Answer: When comparing analytical data, focus on the following key parameters:

  • Purity of this compound: The percentage purity of the main compound should be consistent across batches.

  • Impurity Profile: The number and relative abundance of impurities should be comparable. Pay close attention to any new or significantly larger impurity peaks in a particular batch.

  • Concentration of Known Related Substances: If you have standards for known related compounds like scutellarein, quantify their concentrations in each batch.

  • Physical Properties: Note any differences in color, solubility, or crystal structure.

The following table summarizes key analytical parameters from published methods that can be used as a reference for setting up your own quality control experiments.

ParameterHPLC/UPLCHPTLCqNMR
Linearity Range 0.1 - 100 µg/mL[4]10 - 30 µg/mL[11]Dependent on instrument sensitivity[9]
Limit of Detection (LOD) < 0.01 µg/mL[4]Available upon method validation[11]Not typically the primary application
Limit of Quantification (LOQ) Available upon method validation[11]Available upon method validation[11]Dependent on instrument sensitivity
Recovery 96.7% - 101.9%[4]Available upon method validation[11]Not applicable in the same context
Precision (RSD) Intra-day: 1.58% - 2.96%Inter-day: 3.32% - 4.19%[4]Available upon method validation[11]High precision and accuracy[9]

Question 4: We have confirmed variability. What steps can we take to mitigate its impact on our research?

Answer: Once variability is confirmed, you can implement several strategies to manage its impact:

  • Qualify New Batches: Before using a new batch of this compound in critical experiments, perform a qualification study. This involves running a small-scale pilot experiment to compare the performance of the new batch against a previously characterized "golden" batch.

  • Dose Adjustment: If the purity of a new batch is lower, you may be able to adjust the concentration to achieve the same effective dose of this compound. However, be cautious as impurities may have their own biological effects.

  • Pooling of Batches: For long-term studies, consider pooling several batches to create a larger, more homogenous stock. This will average out the variability between individual batches.

  • Communicate with the Supplier: Share your analytical data with the supplier. They may be able to provide information on the manufacturing changes that led to the variability and potentially supply a more consistent product.

  • Adopt a Data-Centric Approach: Implement a system for tracking data from different batches. This will help you to identify trends and make more informed decisions about how to handle variability in the future.[12]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the batch-to-batch variability of this compound.

Protocol 1: HPLC-UV Analysis of this compound Purity

Objective: To determine the purity of this compound and quantify related substances in different batches.

Materials:

  • This compound samples (from different batches)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid or phosphoric acid

  • Reference standards for this compound and any known impurities (if available)

  • HPLC system with a UV detector and a C18 column (e.g., 4.6 mm x 250 mm, 5 µm)

Procedure:

  • Standard Preparation: Prepare a stock solution of the this compound reference standard in methanol or a suitable solvent. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh and dissolve each batch of this compound in the mobile phase or a suitable solvent to a known concentration.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient elution is often used. A common starting point is a mixture of methanol and water containing a small amount of acid (e.g., 0.2% formic acid).[5]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • Detection Wavelength: 335 nm.[5]

    • Injection Volume: 10-20 µL.

  • Analysis: Inject the calibration standards to generate a calibration curve. Then, inject each of the this compound batch samples.

  • Data Analysis:

    • Calculate the purity of this compound in each batch by comparing the peak area of this compound to the total peak area of all components in the chromatogram.

    • Quantify any known impurities by using the calibration curve of their respective standards.

Protocol 2: LC-MS/MS for Impurity Profiling

Objective: To identify and semi-quantify impurities and degradation products in different batches of this compound.

Materials:

  • This compound samples (from different batches)

  • LC-MS grade solvents (acetonitrile, methanol, water)

  • Formic acid or ammonium formate

  • LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation: Prepare samples as described in the HPLC protocol, ensuring they are filtered before injection.

  • LC Conditions: Use similar LC conditions as in the HPLC protocol, but they may need to be optimized for MS detection.

  • MS/MS Conditions:

    • Ionization Mode: ESI in negative ion mode is often suitable for flavonoids.

    • Scan Mode: Use a full scan mode to get an overview of all ions present. Then, use a product ion scan (MS/MS) on the major peaks to obtain fragmentation patterns for identification. For monitoring specific impurities, a multiple reaction monitoring (MRM) mode can be used for higher sensitivity and specificity.[10]

  • Data Analysis:

    • Compare the total ion chromatograms (TICs) of the different batches to identify any variations in the impurity profile.

    • Use the MS and MS/MS data to propose structures for the unknown impurities.

    • Compare the relative peak areas of the impurities across batches to assess variability.

Signaling Pathways and Workflows

Visualizing the complex biological pathways affected by this compound and the experimental workflows to assess its quality can provide a clearer understanding for researchers.

Signaling Pathways of this compound

This compound has been shown to modulate several key signaling pathways involved in inflammation, oxidative stress, and cell survival.

Scutellarin_Signaling_Pathways This compound This compound NLRP3 NLRP3 Inflammasome This compound->NLRP3 Inhibits Erk5 Erk5 This compound->Erk5 Activates STAT3 STAT3 This compound->STAT3 Downregulates Caspase1 Caspase-1 NLRP3->Caspase1 IL1b IL-1β Caspase1->IL1b Inflammation Inflammation IL1b->Inflammation eNOS eNOS Vasodilation Vasodilation eNOS->Vasodilation KLF2 KLF2 KLF2->eNOS Erk5->KLF2 Girdin Girdin STAT3->Girdin Akt Akt Girdin->Akt Cell_Survival Cell Survival & Metastasis Akt->Cell_Survival

Caption: Key signaling pathways modulated by this compound.

Experimental Workflow for Assessing Batch-to-Batch Variability

The following diagram outlines a logical workflow for researchers to follow when they suspect batch-to-batch variability in their this compound supply.

Batch_Variability_Workflow Start Inconsistent Experimental Results Observed QC_Analysis Perform Analytical QC on Multiple Batches (HPLC, LC-MS) Start->QC_Analysis Compare_Data Compare Purity and Impurity Profiles QC_Analysis->Compare_Data Variability_Confirmed Is Variability Confirmed? Compare_Data->Variability_Confirmed No_Variability No Significant Variability (Troubleshoot Experiment) Variability_Confirmed->No_Variability No Mitigation Implement Mitigation Strategy Variability_Confirmed->Mitigation Yes Qualify Qualify New Batch Mitigation->Qualify Adjust Adjust Dose Mitigation->Adjust Pool Pool Batches Mitigation->Pool Contact Contact Supplier Mitigation->Contact Proceed Proceed with Experiment Qualify->Proceed Adjust->Proceed Pool->Proceed Contact->Proceed

Caption: Workflow for addressing this compound batch variability.

References

Technical Support Center: Enhancing the In Vivo Half-Life of Scutellarin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Scutellarin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at increasing the in vivo half-life of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the in vivo application of this compound?

A1: this compound, a flavonoid with significant therapeutic potential, faces several challenges in vivo that limit its clinical application.[1][2][3] Its primary limitations are low water solubility, poor permeability, and a short biological half-life, leading to low oral bioavailability.[4][5][6] For instance, the oral bioavailability of this compound in rats and beagles has been reported to be as low as 10.6% and 0.4%, respectively.[4][5]

Q2: What are the primary strategies to increase the half-life and bioavailability of this compound?

A2: The two main strategies to overcome the pharmacokinetic limitations of this compound are through the development of prodrugs and the use of nanoformulations.[1][4][5] Prodrugs are designed to improve solubility and permeability, while nanoformulations protect this compound from rapid metabolism and clearance, thereby prolonging its circulation time.[4][7][8]

Q3: How do prodrugs improve the half-life of this compound?

A3: Prodrugs are inactive derivatives of a parent drug that undergo biotransformation in vivo to release the active compound. For this compound, prodrug strategies often involve modifying its carboxyl and phenolic hydroxyl groups to enhance its physicochemical properties.[9] For example, PEGylation (attaching polyethylene glycol chains) can significantly increase water solubility and hydrodynamic radius, leading to a longer half-life.[9] Other approaches, like creating triglyceride-mimetic prodrugs, can enhance intestinal lymphatic transport, thus avoiding first-pass metabolism.[4]

Q4: What types of nanoformulations have been successfully used for this compound delivery?

A4: Various nanoformulations have been investigated to improve this compound's in vivo performance. These include liposomes, polymeric nanoparticles, nanoemulsions, and solid lipid nanoparticles.[4][5][7] These formulations can encapsulate this compound, improving its stability and allowing for controlled release, which contributes to an extended half-life and enhanced bioavailability.[6][10]

Troubleshooting Guides

Prodrug Synthesis and Characterization
Issue Possible Cause Troubleshooting Steps
Low reaction yield during PEGylation of this compound. Incomplete reaction due to suboptimal reaction conditions (temperature, time, pH).- Optimize the molar ratio of this compound to mPEG. - Adjust the reaction temperature and time based on preliminary experiments. - Ensure the pH of the reaction mixture is maintained at the optimal level for the specific coupling chemistry used.
Prodrug instability in aqueous solution. The ester linkage in some prodrugs is susceptible to hydrolysis.- For N,N-diethylglycolamide esters, consider formulation in an emulsion to protect against degradation in the intestinal lumen.[11][12] - Evaluate the stability of the prodrug at different pH values to identify the most stable conditions for storage and formulation.[11]
Difficulty in purifying the synthesized prodrug. Presence of unreacted starting materials and byproducts.- Employ column chromatography with a suitable stationary and mobile phase to separate the product. - Consider recrystallization as a final purification step to obtain a highly pure product.
Nanoformulation Development and In Vivo Studies
Issue Possible Cause Troubleshooting Steps
Low encapsulation efficiency of this compound in nanoparticles. Poor affinity of this compound for the nanoparticle core material. Inefficient encapsulation method.- Optimize the drug-to-polymer ratio. - Experiment with different nanoparticle preparation techniques (e.g., solvent evaporation, nanoprecipitation). - For liposomes, adjust the lipid composition and drug-to-lipid ratio.
High variability in pharmacokinetic data from animal studies. Inconsistent dosing, sampling times, or animal handling. Issues with the analytical method.- Standardize the oral gavage or intravenous injection procedure. - Ensure precise timing of blood sample collection. - Validate the bioanalytical method (e.g., HPLC-MS/MS) for accuracy, precision, and sensitivity in plasma.
Unexpected toxicity observed in vivo. Toxicity of the prodrug moiety or the nanoformulation components.- Conduct in vitro cytotoxicity assays of the prodrug and formulation excipients on relevant cell lines. - Perform a dose-escalation study in a small group of animals to determine the maximum tolerated dose.

Quantitative Data Summary

The following tables summarize the pharmacokinetic improvements observed with different strategies to enhance this compound's half-life.

Table 1: Pharmacokinetic Parameters of this compound Prodrugs in Rats

Prodrug StrategyAdministration RouteDose (this compound Equivalent)T1/2 (h)AUC0-t (ng·h/mL)Cmax (ng/mL)Relative Bioavailability (%)Reference
This compound (Control)Oral25 mg/kg-135.8 ± 34.528.7 ± 8.9100[4]
Scu-Me-C5-TGOral62.5 mg/kg-304.2 ± 76.845.1 ± 11.3224[4]
Scu-Me-C5-βMe-TGOral62.5 mg/kg-332.7 ± 83.251.2 ± 12.8245[4]
This compound-cyclodextrin complexOral----100[11]
N,N-diethylglycolamide ester emulsionOral----158[11]
This compound (Control)IV-0.05---[9]
PEG-Scutellarin Prodrug (7e)IV-0.31---[9]

Table 2: Pharmacokinetic Parameters of this compound Nanoformulations in Rats

NanoformulationAdministration RouteDoseT1/2 (h)AUC0-tCmaxRelative Bioavailability (%)Reference
Free this compoundIV3.5 mg/kg~0.7-2.3---[6][10]
SCU-PLGA NPsIV3.5 mg/kg-Significantly IncreasedSignificantly Increased-[10]
Free this compoundOral----100[13]
VB12-modified nanomicellesOral----344[13]
Unmodified nanomicellesOral----170[13]

Experimental Protocols

Synthesis of PEG-Scutellarin Prodrug (Example)

This protocol is a generalized procedure based on the synthesis of PEG-Scutellarin prodrugs.[9]

  • Activation of mPEG: Dissolve methoxypolyethylene glycol (mPEG) in a suitable solvent (e.g., dichloromethane). Add an activating agent (e.g., dicyclohexylcarbodiimide) and a catalyst (e.g., 4-dimethylaminopyridine). Stir the reaction mixture at room temperature for a specified time to activate the hydroxyl group of mPEG.

  • Coupling Reaction: Add this compound to the activated mPEG solution. Continue stirring at room temperature for 24-48 hours.

  • Purification: After the reaction is complete, filter the mixture to remove any solid byproducts. Concentrate the filtrate under reduced pressure. Purify the crude product using column chromatography on silica gel to isolate the desired PEG-Scutellarin prodrug.

  • Characterization: Confirm the structure of the synthesized prodrug using analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a general procedure for evaluating the pharmacokinetics of a novel this compound formulation.[4][14]

  • Animal Acclimatization: House male Sprague-Dawley rats in a controlled environment for at least one week before the experiment. Provide free access to food and water.

  • Fasting: Fast the rats overnight (approximately 12 hours) before drug administration, with free access to water.

  • Drug Administration: Divide the rats into groups. Administer the control (free this compound) and test formulations (e.g., prodrug or nanoformulation) via the desired route (e.g., oral gavage or intravenous injection).

  • Blood Sampling: Collect blood samples (approximately 0.3 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Sample Analysis: Determine the concentration of this compound in the plasma samples using a validated HPLC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (T1/2, AUC, Cmax) using appropriate software.

Visualizations

Scutellarin_Limitations_and_Solutions cluster_Challenges Challenges with this compound cluster_Strategies Improvement Strategies cluster_Outcomes Desired Outcomes This compound This compound Challenges Low Bioavailability & Short Half-Life This compound->Challenges due to Prodrugs Prodrug Formulation Challenges->Prodrugs addressed by Nano Nanoformulation Challenges->Nano addressed by Increased_HalfLife Increased Half-Life Prodrugs->Increased_HalfLife Enhanced_Bioavailability Enhanced Bioavailability Prodrugs->Enhanced_Bioavailability Nano->Increased_HalfLife Nano->Enhanced_Bioavailability

Caption: Strategies to overcome the in vivo limitations of this compound.

Experimental_Workflow_Pharmacokinetics start Start: Animal Acclimatization fasting Overnight Fasting start->fasting dosing Drug Administration (Oral or IV) fasting->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Separation & Storage sampling->processing analysis LC-MS/MS Analysis processing->analysis pk_calc Pharmacokinetic Parameter Calculation analysis->pk_calc end End: Data Interpretation pk_calc->end

Caption: Workflow for in vivo pharmacokinetic studies of this compound.

Prodrug_Activation_Pathway Prodrug This compound Prodrug (e.g., Ester) Enzymes In Vivo Enzymes (e.g., Esterases) Prodrug->Enzymes Metabolic Activation Active_this compound Active this compound Enzymes->Active_this compound releases Pharmacological_Effect Pharmacological Effect Active_this compound->Pharmacological_Effect

Caption: General metabolic activation pathway of a this compound prodrug.

References

Technical Support Center: Scutellarin Dosage Adjustment for Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Scutellarin in various animal models.

Frequently Asked Questions (FAQs)

1. How do I determine the appropriate starting dose of this compound for my animal model?

Determining the optimal starting dose of this compound depends on several factors, including the animal species, the disease model, and the route of administration. A common approach is to start with a dose that has been previously reported in the literature for a similar application. The tables below summarize dosages used in various preclinical studies. If you are working with a novel model or species, consider performing a dose-ranging study to identify a safe and effective dose.

2. What is the bioavailability of this compound and how does it affect my choice of administration route?

This compound has very low oral bioavailability, reported to be as low as 2.2% in rats and 0.67% in healthy human volunteers.[1][2] This is due to its poor absorption in the gastrointestinal tract and rapid metabolism.[3][4][5] Therefore, for many experimental settings, intravenous (i.v.) or intraperitoneal (i.p.) administration is preferred to ensure adequate systemic exposure.[4][6][7][8] If oral administration is necessary, consider using formulations designed to enhance bioavailability, such as nanoparticles.[6]

3. I am observing high variability in my results. What could be the cause?

High variability in experimental outcomes when using this compound can be attributed to several factors:

  • Pharmacokinetic Variability: Studies have shown gender-dependent differences in the pharmacokinetics of this compound in rats, with female rats showing significantly higher plasma concentrations than males after oral administration.[3][9]

  • Metabolism: this compound is extensively metabolized in vivo, and the metabolic rate can vary between individual animals.[3][4][10]

  • Animal Health Status: The underlying health of the animals can influence drug absorption, distribution, metabolism, and excretion.

  • Experimental Technique: Inconsistencies in administration technique or sample collection can introduce variability.

To minimize variability, it is crucial to use animals of the same sex and to standardize all experimental procedures.

4. What are the known toxic effects of this compound in animals?

Acute and subacute toxicity studies in rodents have shown that this compound is minimally toxic or non-toxic.[11] In mice, the maximum tolerated dose administered by gavage was found to be more than 10 g/kg, and an LD₅₀ could not be determined.[11] In a 30-day subacute toxicity study in rats, oral administration of up to 500 mg/kg daily did not result in death or significant changes in hematology or blood chemistry.[11]

5. How can I convert a known effective dose of this compound from one animal species to another?

Allometric scaling is a common method used to estimate equivalent drug doses between different animal species based on their body surface area.[12][13][14][15][16] This method is more accurate than simply scaling the dose based on body weight. The formula for allometric scaling is:

Dose (species 2) = Dose (species 1) x (Body Weight (species 1) / Body Weight (species 2))^0.67

Alternatively, a simplified approach using conversion factors based on body surface area can be used. The FDA provides guidance and conversion factors for this purpose.[12][13][14]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or no efficacy observed Inadequate dosage due to low bioavailability (especially with oral administration).- Consider switching to an intravenous or intraperitoneal route of administration. - Increase the dose, ensuring it remains within a safe range. - Use a formulation designed to enhance bioavailability, such as a nanoparticle suspension.
Rapid metabolism of this compound.- Increase the frequency of administration to maintain therapeutic levels.
Inconsistent results between experiments Variability in drug preparation.- Ensure this compound is fully dissolved or homogenously suspended before each administration. Use consistent solvent/vehicle.
Differences in animal characteristics.- Use animals of the same species, strain, age, and sex for all experiments.
Unexpected side effects Off-target effects or interaction with other experimental variables.- Review the literature for any known off-target effects of this compound. - Ensure the vehicle used for administration is inert and does not cause adverse effects.

Data on this compound Dosage in Animal Models

Cerebral Ischemia Models
Animal Model Route of Administration Dosage Key Findings Reference
Sprague-Dawley Rats (MCAO)Intravenous6 mg/kg and 12 mg/kgDose-dependently reduced brain infarct size and improved neurological scores.[17]
Sprague-Dawley Rats (MCAO)Intravenous3.5 mg/kg (as nanoparticles)Nanoparticle formulation increased this compound levels in the blood and brain.[6]
Sprague-Dawley Rats (pMCAO)Oral Gavage25, 50, 100 mg/kg/day for 7 daysDose-dependently decreased neurological deficit score and infarct area.[18]
Sprague-Dawley RatsNot Specified15 and 50 mg/kgDose-dependently reduced infarct size in focal brain ischemia.[19]
Rats (MCAO)Intragastric100 mg/kgPretreatment with this compound reduced neurological deficit and infarct volume.[20]
Liver Injury Models
Animal Model Route of Administration Dosage Key Findings Reference
BALB/c Mice (Alcohol-induced)Oral10, 25, and 50 mg/kgAlleviated liver injury by reducing serum ALT and AST levels.[21]
Mice (CCl₄-induced)Not Specified0.12 mmol/kg (high-dose)Exhibited hepatoprotective effects.[1]
Sprague-Dawley Rats (T2DM)Oral50, 100, and 200 mg/kg/day for 10 weeksImproved liver function in a dose-dependent manner.[22]
Sprague-Dawley Rats (CCl₄-induced)Intragastric25, 50, and 100 mg/kgAlleviated liver fibrosis.[23]
Myocardial Injury Models
Animal Model Route of Administration Dosage Key Findings Reference
Sprague-Dawley Rats (Isoprenaline-induced)Intravenous10, 20, and 40 mg/kg for 7 daysReduced myocardial infarction by improving antioxidant and anti-inflammatory capacities.[7][24]
C57BL/6 Mice (STZ-induced diabetic cardiomyopathy)Intraperitoneal5, 10, and 20 mg/kgProtected against diabetic cardiomyopathy by inhibiting oxidative stress and inflammation.[25]
RatsNot Specified15 and 50 mg/kgDose-dependently reduced myocardial infarction size.[19]

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This protocol is a generalized representation based on common methodologies. Researchers should adapt it based on their specific experimental needs and institutional guidelines.

  • Animal Preparation: Anesthetize adult male Sprague-Dawley rats (250-300g) with an appropriate anesthetic (e.g., isoflurane or pentobarbital sodium).

  • Surgical Procedure:

    • Make a midline cervical incision and expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal end of the ECA and the proximal end of the CCA.

    • Insert a nylon monofilament (e.g., 4-0) coated with poly-L-lysine into the ICA via the ECA stump.

    • Advance the filament approximately 18-20 mm from the carotid bifurcation to occlude the origin of the middle cerebral artery (MCA).

  • Reperfusion: After the desired occlusion period (e.g., 90 minutes), withdraw the filament to allow for reperfusion.

  • This compound Administration: Administer this compound at the desired dose and route (e.g., intravenously via the tail vein) at the onset of reperfusion.

  • Neurological Assessment: Evaluate neurological deficits at specific time points post-MCAO using a standardized scoring system (e.g., Zea Longa score).

  • Infarct Volume Measurement: At the end of the experiment (e.g., 24 hours post-MCAO), euthanize the animals and remove the brains. Stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

Visualizations

Experimental Workflow for MCAO Model

MCAO_Workflow cluster_pre_op Pre-Operative cluster_op Surgical Procedure cluster_post_op Post-Operative Animal_Acclimatization Animal Acclimatization Randomization Randomization into Groups Animal_Acclimatization->Randomization Anesthesia Anesthesia Randomization->Anesthesia MCAO_Surgery MCAO Surgery Anesthesia->MCAO_Surgery Reperfusion Reperfusion MCAO_Surgery->Reperfusion Drug_Administration This compound Administration Reperfusion->Drug_Administration Neurological_Assessment Neurological Assessment Drug_Administration->Neurological_Assessment Euthanasia Euthanasia & Tissue Collection Neurological_Assessment->Euthanasia Data_Analysis Data Analysis Euthanasia->Data_Analysis

Caption: Experimental workflow for investigating the effects of this compound in a rat MCAO model.

Signaling Pathways Modulated by this compound

This compound has been shown to exert its protective effects through the modulation of several key signaling pathways involved in inflammation and oxidative stress.

1. Nrf2/HO-1 Signaling Pathway (Antioxidant Response)

Nrf2_Pathway This compound This compound Nrf2 Nrf2 This compound->Nrf2 Promotes dissociation ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates to nucleus & binds to ARE Keap1 Keap1 Keap1->Nrf2 Inhibits (degradation) HO1 HO-1 ARE->HO1 Induces transcription Antioxidant_Enzymes Other Antioxidant Enzymes (e.g., SOD, CAT) ARE->Antioxidant_Enzymes Induces transcription Oxidative_Stress Oxidative Stress HO1->Oxidative_Stress Reduces Antioxidant_Enzymes->Oxidative_Stress Reduces Cellular_Protection Cellular Protection

Caption: this compound promotes the Nrf2-mediated antioxidant response.

2. NF-κB Signaling Pathway (Inflammatory Response)

NFkB_Pathway This compound This compound IKK IKK This compound->IKK Inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Ischemia) Inflammatory_Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) NFkB->Pro_inflammatory_Genes Translocates to nucleus & induces transcription Inflammation Inflammation Pro_inflammatory_Genes->Inflammation Promotes

Caption: this compound inhibits the NF-κB-mediated inflammatory response.

3. PI3K/Akt Signaling Pathway (Cell Survival)

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Activates Akt Akt PI3K->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Survival Cell Survival Akt->Cell_Survival Promotes

Caption: this compound promotes cell survival via the PI3K/Akt signaling pathway.

References

Technical Support Center: Enhancing the Therapeutic Efficacy of Scutellarin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Scutellarin research. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable strategies for enhancing the therapeutic efficacy of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: Why is the therapeutic efficacy of this compound limited in my in vivo experiments, despite promising in vitro results?

A1: The primary challenge with this compound is its poor pharmacokinetic profile.[1] It suffers from very low aqueous solubility (approximately 0.02-0.16 mg/mL) and poor membrane permeability, which leads to extremely low oral bioavailability (e.g., 0.4% in dogs and 10.67% in rats).[1][2][3][4] Furthermore, it has a short biological half-life (around 52 minutes in dogs) due to rapid metabolism and plasma elimination.[2][4][5] These factors mean that after oral administration, very little of the compound reaches systemic circulation in its active form.[6][7]

Q2: What are the main metabolic pathways for this compound?

A2: After administration, this compound is primarily metabolized into its aglycone, scutellarein, in the gastrointestinal tract.[7] It can also undergo glucuronidation. The major metabolite found in human plasma is scutellarein 6-O-beta-D-glucuronide.[6] This extensive metabolism, particularly first-pass metabolism, significantly reduces the amount of active this compound available for absorption.[1]

Q3: Are there known drug-drug interactions I should be aware of?

A3: Yes. This compound has been shown to be a significant inhibitor of cytochrome P450 3A (CYP3A).[8] This can lead to herb-drug interactions. For instance, when co-administered with clopidogrel (a CYP3A substrate), this compound inhibits its metabolism, leading to a significant increase in the plasma concentration (AUC and Cmax) of clopidogrel and a decrease in its active metabolite.[9] This interaction is critical to consider when designing combination therapy experiments.[8]

Troubleshooting Guide: Overcoming Experimental Hurdles

Issue 1: Low compound solubility is affecting my experiment's reproducibility.

This is a common issue stemming from this compound's poor water solubility.

Solution: Formulation Strategies

The most effective approach is to utilize advanced drug delivery systems or chemical modification to enhance solubility and dissolution.

  • Nanoformulations: Encapsulating this compound in nanoparticles can dramatically improve its solubility, stability, and pharmacokinetic profile.[2]

  • Prodrugs: Synthesizing more lipophilic or water-soluble prodrugs of this compound can improve its absorption characteristics.[10]

  • Complexation: Forming inclusion complexes, for example with cyclodextrins, can increase aqueous solubility.[11][12]

Workflow for Selecting a Bioavailability Enhancement Strategy

problem Problem: Low this compound Efficacy reason Primary Reason: Poor Oral Bioavailability (Low Solubility & Permeability) problem->reason strategies Potential Strategies reason->strategies s1 Nanoformulations strategies->s1 s2 Prodrug Synthesis strategies->s2 s3 Complexation strategies->s3 sub_s1a PLGA Nanoparticles s1->sub_s1a sub_s1b Liposomes s1->sub_s1b sub_s1c Chitosan NPs s1->sub_s1c sub_s2a Ester Prodrugs s2->sub_s2a sub_s2b Triglyceride-Mimetic Prodrugs s2->sub_s2b

Caption: Strategy selection workflow for enhancing this compound bioavailability.

Issue 2: My in vivo model shows minimal therapeutic effect even with IV administration.

This could be due to this compound's rapid plasma clearance and short half-life.

Solution: Enhance Circulation Time and Targeting

  • Sustained-Release Nanoformulations: Formulations like Poly(lactic-co-glycolic acid) (PLGA) nanoparticles not only improve solubility but also provide sustained release, prolonging the circulation time and increasing the area under the curve (AUC).[2][3]

  • Targeted Delivery Systems: For specific disease models (e.g., diabetic retinopathy), targeted nanoparticles (like Vitamin B12-modified chitosan derivatives) can enhance uptake in specific tissues and improve therapeutic outcomes at lower doses.[13]

Comparative Data on Formulation Strategies
Formulation StrategyKey Improvement MetricResult vs. Free this compoundReference
PLGA Nanoparticles AUC (in rats)▲ 2.9-fold increase[2]
Half-life (in rats)▲ 1.5-fold increase[2]
Brain Concentration (in rats)▲ Significantly higher[2]
Vitamin B12-Chitosan NPs Bioavailability (in rats)▲ 3.44-fold increase (22.10% total)[14]
AUC (in rats)▲ 2 to 3-fold increase[13]
N,N-diethylglycolamide ester (Prodrug) Aqueous Solubility▲ ~35-fold increase[10]
Absolute Bioavailability (in rats)▲ 1.4-fold increase (vs. complex)[10]
Polyrotaxane Conjugate (SCU-PR) IC50 (HCT116 cancer cells)▼ ~75-fold decrease (more potent)[15][16]

Issue 3: I am unsure which signaling pathway to investigate for my disease model.

This compound is a multi-target compound, and its mechanism of action is often context-dependent.[17][18]

Solution: Review Key Signaling Pathways

Based on extensive research, this compound modulates several key pathways involved in inflammation, oxidative stress, apoptosis, and fibrosis. Select your target based on the primary pathology of your model.

  • Inflammation & Neuro-inflammation: PI3K/AKT, MAPK, and NF-κB pathways.[5][19][20]

  • Oxidative Stress: Nrf2/Keap1/ARE pathway.[20][21][22]

  • Osteoarthritis/Cartilage Degeneration: Wnt/β-catenin and MAPK pathways.[23]

  • Diabetic Complications/Fibrosis: TGF-β/Smad pathway.[20][24]

Diagram: this compound's Anti-Inflammatory Signaling

scu This compound pi3k PI3K scu->pi3k Activates nfkb_path NF-κB Pathway scu->nfkb_path Inhibits akt AKT pi3k->akt gsk3b GSK3β akt->gsk3b gsk3b->nfkb_path Leads to activation inflammation Neuro-inflammation (TNF-α, IL-1β) nfkb_path->inflammation apoptosis Apoptosis (Bax, Caspase-3) nfkb_path->apoptosis

Caption: this compound's modulation of PI3K/AKT and NF-κB pathways.[17][19]

Diagram: this compound's Antioxidant Signaling

cluster_0 scu This compound keap1 Keap1 scu->keap1 Inhibits ros Oxidative Stress (ROS) ros->keap1 Activates nrf2 Nrf2 keap1->nrf2 Inhibits (Promotes Degradation) are ARE (Antioxidant Response Element) nrf2->are Translocates to Nucleus & Binds genes Protective Genes (HO-1, NQO1) are->genes Activates Transcription

Caption: this compound's activation of the Nrf2/Keap1/ARE antioxidant pathway.[20][22]

Key Experimental Protocols

Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles (SCU-PLGA NPs)

This protocol is adapted from methods described for enhancing bioavailability for cerebral ischemia models.[2][3]

Materials:

  • This compound (SCU)

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Poly(ethylene glycol)-PLGA (PEG-PLGA)

  • Polyvinyl alcohol (PVA)

  • Dichloromethane (DCM)

  • Deionized water

  • Dialysis membrane (MWCO 10 kDa)

Methodology:

  • Organic Phase Preparation: Dissolve an appropriate mass of SCU, PLGA, and PEG-PLGA in DCM.

  • Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 2% w/v).

  • Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication on an ice bath to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the resulting emulsion at room temperature for several hours (e.g., 4-6 hours) under a fume hood to allow the DCM to evaporate completely, leading to nanoparticle formation.

  • Purification: Centrifuge the nanoparticle suspension to pellet the NPs. Wash the pellet multiple times with deionized water to remove excess PVA and unencapsulated drug.

  • Lyophilization: Resuspend the final NP pellet in a small volume of water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder for long-term storage.

  • Characterization: Before use, characterize the NPs for particle size, polydispersity index (PDI), zeta potential, drug loading (DL), and encapsulation efficiency (EE).

Protocol 2: Evaluation of In Vitro Cytotoxicity (MTT/XTT Assay)

This protocol is standard for assessing the effect of this compound or its formulations on cell viability.[25][26]

Materials:

  • Target cell line (e.g., HCT116, H9c2, BV-2)

  • Complete cell culture medium

  • This compound (or formulation) stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) reagent

  • Solubilization buffer (e.g., DMSO or SDS for MTT)

  • 96-well plates

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treatment: Remove the medium and add fresh medium containing serial dilutions of this compound or its nanoformulation. Include untreated cells as a negative control and a vehicle-only control.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Add the MTT or XTT reagent to each well according to the manufacturer's protocol and incubate for 2-4 hours to allow for the formation of formazan crystals (MTT) or a soluble formazan product (XTT).

  • Solubilization (for MTT): If using MTT, remove the medium and add a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for XTT).

  • Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the results to determine parameters like IC50 (the concentration at which 50% of cell viability is inhibited).

References

Formulations to improve Scutellarin stability and absorption

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Scutellarin Formulation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the inherent challenges of working with this compound, a flavonoid glycoside known for its potent therapeutic activities but poor physicochemical properties. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and development efforts.

I. Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound so low?

A1: this compound is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, meaning it exhibits both low solubility and low permeability.[1] Its poor oral bioavailability, reported to be as low as 0.4% in beagles, is attributed to several factors[2][3]:

  • Poor Aqueous Solubility: Limited dissolution in gastrointestinal fluids is the first barrier to absorption.

  • Low Intestinal Permeability: The molecular structure of this compound hinders its ability to pass through the intestinal epithelial cells.[1]

  • First-Pass Metabolism: After absorption, this compound is extensively metabolized in the gut and liver, primarily into its aglycone, scutellarein, which is then rapidly conjugated and excreted.[1][4]

  • Efflux by Transporters: It may be subject to efflux by intestinal transporters, further reducing net absorption.

Q2: My this compound is precipitating out of solution, especially in acidic conditions. How can I improve its solubility?

A2: this compound's phenolic hydroxyl groups make it susceptible to precipitation in acidic environments (pH below 3.8).[5] To enhance its solubility, consider the following formulation strategies:

  • Cyclodextrin Inclusion Complexes: Encapsulating this compound within the hydrophobic cavity of cyclodextrins (like β-cyclodextrin or HP-β-cyclodextrin) can significantly increase its aqueous solubility.[6][7] A tetracomponent system using β-cyclodextrin, a water-soluble polymer (HPMC), and a pH adjuster has been shown to increase solubility up to 148-fold.[8]

  • pH Adjustment: Maintaining the pH of the formulation above 4.0 can help keep this compound in its ionized, more soluble form.

  • Nanoformulations: Encapsulating this compound in systems like liposomes, nanoemulsions, or polymeric micelles creates a stable dispersion in aqueous media.[5][9]

Q3: What are the most promising formulation strategies to enhance this compound's absorption?

A3: Several advanced drug delivery systems have been shown to improve this compound's absorption and bioavailability by 2- to 3-fold[1][10]:

  • Lipid-Based Formulations: This category includes Self-Microemulsifying Drug Delivery Systems (SMEDDS), nanoemulsions, and solid lipid nanoparticles (SLNs). These formulations can enhance lymphatic transport, bypass first-pass metabolism, and improve intestinal permeability.[1][5][11]

  • Polymeric Nanoparticles/Micelles: Systems using biocompatible polymers (e.g., PLGA, Chitosan, TPGS) can protect this compound from degradation, prolong its circulation time, and facilitate cellular uptake.[9][10]

  • Prodrug Approach: Modifying the this compound molecule to create a more lipophilic prodrug, such as a triglyceride-mimetic, can enhance its absorption via intestinal lymphatic pathways.[1]

Q4: Which analytical methods are recommended for quantifying this compound in my formulations?

A4: The choice of analytical method depends on the formulation matrix and required sensitivity. Common methods include:

  • High-Performance Liquid Chromatography (HPLC) / Ultra-Performance Liquid Chromatography (UPLC): These are the most common methods for quantification, typically using a C18 column and UV detection (around 335 nm).[12][13] They are robust for determining drug loading, encapsulation efficiency, and release profiles.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers higher sensitivity and selectivity, making it ideal for pharmacokinetic studies where plasma concentrations are very low.[14][15][16]

  • Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a reliable method for determining the molar concentration of this compound without the need for a reference standard of the formulation matrix.[13]

II. Troubleshooting Guide

Issue EncounteredPotential Cause(s)Suggested Solution(s)
Low Encapsulation Efficiency (<70%) in Liposomes/Nanoparticles 1. Poor drug-lipid/polymer interaction.2. Drug leakage during preparation (e.g., sonication).3. Incorrect pH of the aqueous phase.4. Suboptimal drug-to-carrier ratio.1. Select lipids/polymers with higher affinity for this compound (e.g., incorporating charged lipids).2. Optimize the energy input during preparation (reduce sonication time, use probe sonication with cooling).3. Adjust the pH of the hydration buffer to maximize the unionized form of this compound.4. Perform a ratio optimization study to find the ideal balance between drug load and encapsulation.
Physical Instability of Formulation (Aggregation, Creaming, Phase Separation) 1. Insufficient surface charge (low Zeta Potential).2. Particle size growth (Ostwald ripening).3. Incompatible excipients.4. Improper storage conditions.1. Add or increase the concentration of a charged surfactant or polymer to increase the absolute Zeta Potential (> |25| mV).2. Include a stabilizer or use a combination of solid and liquid lipids (in NLCs) to create a less ordered matrix, reducing drug expulsion.[17]3. Check for excipient compatibility; ensure all components are soluble in their respective phases.4. Store at recommended temperatures (e.g., 4°C) and protect from light.
High Polydispersity Index (PDI > 0.3) 1. Inefficient homogenization/sonication.2. Over-concentration of the dispersed phase.3. Presence of impurities or undissolved material.1. Increase homogenization pressure/time or sonication amplitude/duration.2. Optimize the formulation by reducing the lipid/polymer concentration.3. Filter all solutions before use to remove particulate matter.
Inconsistent Results in In Vivo Pharmacokinetic Studies 1. Rapid clearance of the formulation.2. Drug precipitation in the GI tract upon release.3. Variability in animal models.1. Consider PEGylation of the nanoparticle surface to increase circulation time.2. Incorporate precipitation inhibitors (e.g., HPMC) into the formulation to maintain a supersaturated state of the drug upon release.[18]3. Ensure strict adherence to protocols (dosing volume, fasting state) and use a sufficient number of animals per group.

III. Data Presentation: Comparative Formulation Performance

The following tables summarize quantitative data from various studies to facilitate comparison between different formulation strategies.

Table 1: Pharmacokinetic Parameters of this compound Formulations in Rats

Formulation TypeCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)Reference
Free this compound Suspension~50~2.0~250100%[10]
Chit-DC-VB12 Nanoparticles~150~4.0~750200-300%[10]
TPGS Polymeric Micelles---T₁/₂ increased from 59 min to 762 min[9]
Baicalein SMEDDS*225.7 ± 41.30.25388.9 ± 59.8200.7%[19]

*Note: Data for Baicalein (a related flavonoid) SMEDDS is included to illustrate the potential of this platform.

Table 2: Physicochemical Properties of this compound Nanoformulations

Formulation TypeParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
Ultradeformable Nano-liposomes (S-UNL-E)156.67 ± 1.76-28.77 ± 0.66-[20]
TPGS Polymeric Micelles20.09 ± 2.62--[9]
Chit-DC-VB12 Nanoparticles150 - 250--[10]

IV. Experimental Protocols & Methodologies

Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex (Freeze-Drying Method)

This protocol is adapted from the methodology for preparing a tetracomponent complex to maximize solubility.[8]

  • Preparation of Solutions:

    • Dissolve an accurately weighed amount of β-cyclodextrin (β-CD) in deionized water.

    • Separately, dissolve this compound and a hydrophilic polymer (e.g., HPMC) in an aqueous solution of a pH adjuster (e.g., triethanolamine) with stirring and gentle heating if necessary.

  • Complexation:

    • Slowly add the this compound solution to the β-CD solution under continuous stirring. The typical molar ratio of this compound to β-CD is 1:1.

    • Continue stirring the mixture at room temperature for 24-48 hours to allow for complete inclusion complex formation.

  • Freeze-Drying:

    • Freeze the resulting aqueous solution at -80°C for at least 12 hours.

    • Lyophilize the frozen sample using a freeze-dryer for 48 hours to obtain a dry powder of the this compound-CD complex.

  • Characterization:

    • Confirm complex formation using DSC, FT-IR, and Powder X-ray Diffraction (PXRD).

    • Determine the solubility enhancement by dissolving the complex in water and quantifying the this compound concentration via HPLC.

Protocol 2: Preparation of this compound Loaded Liposomes (Reverse-Phase Evaporation Method)

This protocol is based on the preparation of ultradeformable nano-liposomes.[20][21]

  • Lipid Phase Preparation:

    • Dissolve lipids (e.g., soy lecithin, cholesterol) and an edge activator (e.g., sodium cholate) in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.

  • Aqueous Phase Preparation:

    • Dissolve this compound in a phosphate-buffered solution (PBS).

  • Emulsification:

    • Add the aqueous this compound solution to the lipid phase.

    • Sonicate the mixture in a bath sonicator for 10-15 minutes to form a stable water-in-oil (W/O) emulsion.

  • Solvent Evaporation:

    • Remove the organic solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C). This will cause the emulsion to invert, forming a viscous gel and subsequently a liposomal suspension.

  • Sizing and Purification:

    • To obtain a uniform size distribution, the liposomal suspension can be extruded through polycarbonate membranes of a defined pore size (e.g., 200 nm, then 100 nm).

    • Remove unencapsulated this compound by dialysis or size exclusion chromatography.

  • Characterization:

    • Measure particle size, PDI, and zeta potential using Dynamic Light Scattering (DLS).

    • Determine encapsulation efficiency by lysing the liposomes with a suitable solvent (e.g., methanol) and quantifying the total and free drug concentration via HPLC.

Protocol 3: Preparation of this compound Solid Lipid Nanoparticles (SLNs) (High-Pressure Homogenization)

This is a general protocol for a common and scalable SLN preparation method.[22][23]

  • Lipid Melt Preparation:

    • Heat a solid lipid (e.g., glyceryl monostearate, Compritol®) to 5-10°C above its melting point.

    • Dissolve this compound in the molten lipid under stirring to form a clear solution.

  • Aqueous Phase Preparation:

    • Heat an aqueous surfactant solution (e.g., Poloxamer 188, Tween® 80) to the same temperature as the lipid melt.

  • Pre-emulsion Formation:

    • Add the hot lipid phase to the hot aqueous phase under high-speed stirring (e.g., using an Ultra-Turrax®) for 5-10 minutes to form a coarse oil-in-water (o/w) pre-emulsion.

  • Homogenization:

    • Immediately pass the hot pre-emulsion through a high-pressure homogenizer for several cycles (e.g., 3-5 cycles) at a high pressure (e.g., 500-1500 bar).

  • Cooling and Nanoparticle Formation:

    • Allow the resulting nanoemulsion to cool down to room temperature or in an ice bath. The lipid will recrystallize, forming solid lipid nanoparticles.

  • Characterization:

    • Analyze particle size, PDI, and zeta potential using DLS.

    • Determine drug loading and encapsulation efficiency using HPLC after separating free drug via ultracentrifugation.

    • Assess the physical state of the lipid and drug using DSC.

V. Visualized Workflows and Pathways

The following diagrams illustrate key concepts and workflows relevant to this compound formulation development.

Scutellarin_Challenges cluster_oral Oral Administration cluster_barriers Gastrointestinal Barriers cluster_result Systemic Circulation This compound This compound (Drug) Solubility Low Aqueous Solubility This compound->Solubility Dissolution Failure Permeability Poor Membrane Permeability Solubility->Permeability Absorption Barrier Metabolism First-Pass Metabolism Permeability->Metabolism Pre-systemic Elimination Bioavailability Low Oral Bioavailability Metabolism->Bioavailability Formulation_Workflow cluster_prep Formulation Preparation cluster_char Physicochemical Characterization cluster_eval Performance Evaluation Formulate Prepare Formulation (e.g., Liposomes, SLNs, CD-Complex) Purify Purify & Concentrate Formulate->Purify Size Particle Size & PDI (DLS) Purify->Size Zeta Zeta Potential (DLS) Purify->Zeta EE Encapsulation Efficiency & Drug Load (HPLC) Purify->EE Morphology Morphology (TEM/SEM) Purify->Morphology Thermal Thermal Analysis (DSC) Purify->Thermal Release In Vitro Release Study Size->Release EE->Release Stability Physical & Chemical Stability Release->Stability PK In Vivo Pharmacokinetics Stability->PK NFkB_Pathway cluster_pathway Simplified NF-κB Signaling Pathway Stimuli Inflammatory Stimuli (e.g., IL-1β, TNF-α) IKK IKK Activation Stimuli->IKK IkB Phosphorylation & Degradation of IκBα IKK->IkB NFkB_Release NF-κB (p65/p50) Release IkB->NFkB_Release Translocation Nuclear Translocation NFkB_Release->Translocation Gene Pro-inflammatory Gene Expression (COX-2, iNOS) Translocation->Gene This compound This compound This compound->IkB Inhibits

References

Validation & Comparative

Scutellarin vs. Baicalin: A Comparative Guide to their Neuroprotective Effects

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of neuroprotective agent research, both Scutellarin and Baicalin, flavonoids derived from traditional medicinal herbs, have emerged as promising candidates for mitigating neuronal damage in various neurological disorders. This guide offers an objective comparison of their neuroprotective efficacy, supported by experimental data, to aid researchers, scientists, and drug development professionals in their exploration of novel therapeutic strategies.

Overview of Neuroprotective Mechanisms

This compound and Baicalin exert their neuroprotective effects through a multi-pronged approach, primarily by attenuating oxidative stress, inflammation, and apoptosis in neuronal tissues. Both compounds have been extensively studied in models of cerebral ischemia-reperfusion injury, a common cause of neuronal damage in stroke.

This compound , a flavonoid glycoside primarily extracted from Erigeron breviscapus, has demonstrated significant neuroprotective properties.[1][2] Its mechanisms of action include the inhibition of inflammatory pathways and the reduction of apoptotic cell death.[3][4]

Baicalin , a flavonoid glucuronide found in the roots of Scutellaria baicalensis, also exhibits potent neuroprotective effects.[5][6] It is known to combat oxidative stress, suppress inflammation, and inhibit apoptosis, thereby preserving neuronal integrity.[7][8][9]

Quantitative Comparison of Neuroprotective Efficacy

While direct head-to-head comparative studies under identical experimental conditions are limited, analysis of individual studies provides valuable insights into the relative neuroprotective potential of this compound and Baicalin. The following tables summarize key quantitative data from various in vivo and in vitro studies.

This compound: In Vivo Neuroprotective Effects
Experimental ModelDosageAdministration RouteKey FindingsReference
Rat MCAO/Reperfusion50 and 75 mg/kgIntragastricSignificantly reduced infarct volume and the number of TUNEL-positive cells.[10]
Rat MCAO/Reperfusion50 or 75 mg/kgIntragastricSignificantly reduced infarct volume and ameliorated neurological deficit.[11]
Rat MCAO/ReperfusionSCU-PLGA NPsIntravenousSignificant reduction of cerebral infarct volume.[12][13]
Rat MCAONot specifiedNot specifiedAlleviated neuronal apoptosis, suppressed Bax and cleaved caspase-3, enhanced Bcl-2.[4]
Rat MCAONot specifiedNot specifiedPromoted recovery of cerebral blood flow, reduced p-NF-κB, TNF-α, IL-1β, Bax, and C-caspase-3.[3]
Baicalin: In Vivo Neuroprotective Effects
Experimental ModelDosageAdministration RouteKey FindingsReference
Rat MCAO/Reperfusion50, 100, and 200 mg/kgIntravenousReduced neurological deficit scores, cerebral infarct area, and infarct volume.[14]
Rat MCAO100 mg/kgIntraperitonealAmeliorated infarction and histopathological damage; reduced TUNEL-positive cells from 90.15% to 49.69%.[7]
Rat MCAO/ReperfusionNot specifiedNot specifiedSignificantly reduced neurological deficit and infarct volume.[8][15]
Rat Focal Cerebral IschemiaNot specifiedIntraperitonealImproved neurological function and reduced cerebral infarct volume.[5]
Mouse MCAO15 mg/kgNot specifiedDecreased infarct volume and improved neurological function within a 4-hour time window.[16]

Signaling Pathways in Neuroprotection

Both this compound and Baicalin modulate several key signaling pathways to exert their neuroprotective effects. Understanding these pathways is crucial for elucidating their mechanisms of action and identifying potential therapeutic targets.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and apoptosis.

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Baicalin Baicalin Baicalin->PI3K Akt Akt PI3K->Akt Activates p_Akt p-Akt (Active) Bcl2 Bcl-2 p_Akt->Bcl2 Upregulates Bax Bax p_Akt->Bax Downregulates Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Caspase3 Caspase-3 Bax->Caspase3 Activates Caspase3->Apoptosis Induces

Caption: PI3K/Akt signaling pathway activation by this compound and Baicalin.

Studies have shown that both this compound and Baicalin can activate the PI3K/Akt pathway.[2][3][4] This activation leads to the upregulation of the anti-apoptotic protein Bcl-2 and the downregulation of the pro-apoptotic protein Bax, ultimately inhibiting caspase-3 activation and neuronal apoptosis.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a central role in regulating the inflammatory response.

NFkB_Pathway cluster_cytoplasm Cytoplasm This compound This compound IKK IKK This compound->IKK Inhibits Baicalin Baicalin Baicalin->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Inhibits p_NFkB p-NF-κB (Active) Nucleus Nucleus p_NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β) Nucleus->Inflammatory_Genes Upregulates Inflammation Neuroinflammation Inflammatory_Genes->Inflammation Promotes

Caption: Inhibition of the NF-κB inflammatory pathway by this compound and Baicalin.

In the context of neuroinflammation, both this compound and Baicalin have been shown to inhibit the NF-κB pathway.[3][17] By preventing the phosphorylation and subsequent degradation of IκBα, they block the translocation of the active NF-κB p65 subunit to the nucleus, thereby reducing the expression of pro-inflammatory genes like TNF-α and IL-1β.

Experimental Protocols

To facilitate the replication and further investigation of the neuroprotective effects of this compound and Baicalin, this section outlines the typical experimental methodologies employed in the cited studies.

Middle Cerebral Artery Occlusion (MCAO) Model

The MCAO model is a widely used in vivo model to mimic focal cerebral ischemia.

MCAO_Workflow Start Animal Preparation (e.g., Rat, Mouse) Anesthesia Anesthesia Start->Anesthesia Surgery Surgical Procedure: Expose Common Carotid Artery (CCA), External Carotid Artery (ECA), and Internal Carotid Artery (ICA) Anesthesia->Surgery Occlusion Insert Filament into ICA to Occlude Middle Cerebral Artery (MCA) Surgery->Occlusion Ischemia Ischemia Period (e.g., 90-120 min) Occlusion->Ischemia Reperfusion Withdraw Filament to Allow Reperfusion Ischemia->Reperfusion Treatment Administer this compound or Baicalin (pre-, during, or post-ischemia) Reperfusion->Treatment Assessment Neurological Deficit Scoring & Infarct Volume Measurement (TTC Staining) Treatment->Assessment Analysis Histological and Molecular Analysis (e.g., TUNEL, Western Blot) Assessment->Analysis

Caption: Experimental workflow for the Middle Cerebral Artery Occlusion (MCAO) model.

  • Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.

  • Anesthesia: Animals are anesthetized, typically with isoflurane or a combination of ketamine and xylazine.

  • Surgical Procedure: A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Occlusion: A nylon monofilament is inserted into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Ischemia and Reperfusion: The filament is left in place for a specific duration (e.g., 90-120 minutes) to induce ischemia. Reperfusion is initiated by withdrawing the filament.

  • Drug Administration: this compound or Baicalin is administered at various time points (before, during, or after ischemia) via different routes (intragastric, intravenous, or intraperitoneal).

  • Assessment of Infarct Volume: After a set reperfusion period (e.g., 24 hours), brains are harvested and sectioned. The infarct volume is typically measured using 2,3,5-triphenyltetrazolium chloride (TTC) staining, where viable tissue stains red and infarcted tissue remains white.

  • Neurological Deficit Scoring: Neurological function is assessed using a scoring system (e.g., 0-5 scale) based on motor deficits.

In Vitro Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Model

The OGD/R model is an in vitro model that simulates ischemic conditions in cultured neuronal cells.

  • Cell Culture: Primary neurons or neuronal cell lines (e.g., PC12, SH-SY5Y) are cultured under standard conditions.

  • OGD: The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., 95% N₂ and 5% CO₂) for a specific duration to induce oxygen-glucose deprivation.

  • Reoxygenation: The glucose-free medium is replaced with normal culture medium, and the cells are returned to a normoxic incubator to simulate reperfusion.

  • Drug Treatment: this compound or Baicalin is added to the culture medium before, during, or after OGD.

  • Assessment of Cell Viability and Apoptosis: Cell viability is assessed using assays such as MTT or LDH. Apoptosis is quantified by methods like TUNEL staining or flow cytometry for Annexin V/PI staining.

Conclusion

Both this compound and Baicalin demonstrate significant neuroprotective effects, primarily through their anti-inflammatory, anti-oxidative, and anti-apoptotic properties. The available data suggests that both compounds are effective in reducing infarct volume and improving neurological outcomes in animal models of cerebral ischemia. Their ability to modulate key signaling pathways like PI3K/Akt and NF-κB underscores their potential as therapeutic agents for neurological disorders characterized by neuronal damage.

References

Scutellarin: An In-Vivo Examination of its Anti-Inflammatory Efficacy Compared to Standard Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of in-vivo studies validates the potent anti-inflammatory effects of Scutellarin, a flavonoid glycoside. This guide offers researchers, scientists, and drug development professionals an objective comparison of this compound's performance against established anti-inflammatory drugs, supported by experimental data and detailed methodologies.

Comparative Analysis of Anti-Inflammatory Activity

This compound has demonstrated significant anti-inflammatory and analgesic properties in various preclinical animal models. Its efficacy is comparable, and in some instances superior, to commonly used non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids.

Carrageenan-Induced Paw Edema in Rats

This standard model of acute inflammation involves injecting carrageenan into the rat's paw to induce localized edema. The swelling is then measured at various time points to assess the efficacy of anti-inflammatory agents.

Experimental Protocol: Carrageenan-Induced Paw Edema

Male Wistar rats (180-220g) are divided into several groups: a control group, a positive control group receiving a standard anti-inflammatory drug, and experimental groups receiving varying doses of this compound. Thirty minutes to one hour prior to inflammation induction, the respective treatments are administered orally or intraperitoneally. Paw volume is measured using a plethysmometer immediately before and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the subplantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw. The percentage inhibition of edema is calculated for each group relative to the control group.[1][2][3][4][5]

Comparative Data: Inhibition of Carrageenan-Induced Paw Edema

TreatmentDose (mg/kg)Time (hours)Edema Inhibition (%)
This compound100355.85
Indomethacin10361.65

Data synthesized from multiple sources for comparative illustration. Actual results may vary based on specific experimental conditions.

Acetic Acid-Induced Writhing in Mice

This model assesses the peripheral analgesic effects of a compound by inducing visceral pain with an intraperitoneal injection of acetic acid, which causes characteristic stretching and writhing movements.

Experimental Protocol: Acetic Acid-Induced Writhing Test

Male Swiss albino mice (20-25g) are divided into control, positive control (e.g., Ibuprofen), and this compound-treated groups. The test compounds are administered orally 30-60 minutes before the intraperitoneal injection of 0.1 mL of 0.6% acetic acid solution. The number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a set period, typically 15-20 minutes, starting 5-10 minutes after the acetic acid injection. The percentage of inhibition of writhing is calculated by comparing the treated groups to the control group.[6][7][8]

Comparative Data: Inhibition of Acetic Acid-Induced Writhing

TreatmentDose (mg/kg)Writhing Inhibition (%)
This compound200~57
Ibuprofen100~71

Data synthesized from multiple sources for comparative illustration. Actual results may vary based on specific experimental conditions.

Carrageenan-Induced Pleurisy in Rats

This model of acute inflammation in a body cavity allows for the analysis of inflammatory exudate and leukocyte migration.

Experimental Protocol: Carrageenan-Induced Pleurisy

Rats are administered this compound or a standard anti-inflammatory drug (e.g., Dexamethasone) prior to the intrapleural injection of 0.15 mL of 1% carrageenan solution. After a specific time, typically 4-6 hours, the animals are euthanized, and the pleural exudate is collected. The volume of the exudate and the number of migrated leukocytes are quantified to assess the anti-inflammatory effect.[9][10]

Comparative Data: Effects on Carrageenan-Induced Pleurisy

Mechanistic Insights: Key Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating multiple key signaling pathways involved in the inflammatory cascade.

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes and the production of inflammatory mediators such as TNF-α, IL-1β, and IL-6.[9] This inhibition is achieved by preventing the degradation of IκBα, which retains NF-κB in the cytoplasm.[9]

NF_kB_Pathway Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Inhibits Nucleus Nucleus NF-κB->Nucleus Translocates Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Activates Transcription This compound This compound This compound->IKK Inhibits

Figure 1: this compound's inhibition of the NF-κB signaling pathway.

Modulation of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including p38, JNK, and ERK, plays a crucial role in cellular responses to inflammatory stimuli. This compound has been found to suppress the phosphorylation of p38 and JNK, leading to a downstream reduction in the production of pro-inflammatory cytokines.[9][12]

MAPK_Pathway Inflammatory Stimuli Inflammatory Stimuli MAPKKK MAPKKK Inflammatory Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK p38/JNK p38/JNK MAPKK->p38/JNK Phosphorylates Transcription Factors Transcription Factors p38/JNK->Transcription Factors Activates Inflammatory Response Inflammatory Response Transcription Factors->Inflammatory Response This compound This compound This compound->p38/JNK Inhibits Phosphorylation

Figure 2: this compound's modulation of the MAPK signaling pathway.

Regulation of PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is involved in cell survival and has been implicated in the regulation of inflammation. This compound can modulate this pathway, contributing to its overall anti-inflammatory and tissue-protective effects.[9]

PI3K_Akt_Pathway Growth Factors Growth Factors Receptor Receptor Growth Factors->Receptor PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates Downstream Effects Downstream Effects Akt->Downstream Effects Leads to This compound This compound This compound->PI3K Modulates

Figure 3: this compound's regulation of the PI3K/Akt signaling pathway.

Conclusion

References

Scutellarin and its Aglycone, Scutellarein: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the physicochemical properties, pharmacokinetics, and pharmacological activities of Scutellarin and its primary metabolite, Scutellarein, supported by experimental data and pathway visualizations.

This compound is a major flavonoid glucuronide extracted from medicinal herbs such as Erigeron breviscapus and Scutellaria barbata.[1] In clinical practice, particularly in China, it has been utilized for its benefits in treating cardiovascular and cerebrovascular diseases.[1][2][3] Upon administration, this compound is primarily hydrolyzed to its aglycone, Scutellarein, which is considered the more bioactive form.[4][5][6] This guide provides a detailed comparative analysis of these two compounds, offering researchers and drug development professionals a comprehensive overview of their characteristics and therapeutic potential.

Physicochemical and Pharmacokinetic Profiles

This compound's low oral bioavailability is a significant challenge, attributed to its poor solubility and permeability.[3] It is largely considered a prodrug, as it is metabolized into Scutellarein by intestinal bacteria before absorption.[5][7] Scutellarein exhibits improved solubility and bioavailability, contributing to its enhanced biological activity.[5][8]

Table 1: Physicochemical Properties

PropertyThis compoundScutellarein
Chemical Formula C21H18O12C15H10O6
Molecular Weight 462.36 g/mol 286.24 g/mol
Synonyms Scutellarein-7-O-glucuronide, Breviscapine5,6,7,4'-Tetrahydroxyflavone
Structure Glycosyloxyflavone[9]Aglycone of this compound

Table 2: Pharmacokinetic Parameters

ParameterThis compoundScutellarein
Metabolism Hydrolyzed to Scutellarein by intestinal bacteria.[2][7]Can be further metabolized into methylated, sulfated, or glucuronidated forms.[7]
Oral Bioavailability Low (0.4% in beagles, 10.6% in rats).[3]Higher than this compound.[5][10]
Absorption Poorly absorbed orally; mainly absorbed after hydrolysis to Scutellarein.[2][4]More easily absorbed than this compound.[4][5]
Key Feature Considered a prodrug.[11]The primary active metabolite of this compound in vivo.[4][5]

Comparative Pharmacological Activities

Experimental data consistently demonstrates that Scutellarein possesses more potent biological activity across several domains compared to its parent glycoside, this compound.

Antioxidant Activity

Scutellarein shows superior free radical scavenging capabilities. This enhanced activity is a key contributor to its neuroprotective and cardioprotective effects.

Table 3: Comparative Antioxidant Activity (IC50 Values)

AssayThis compoundScutellarein
DPPH Radical Scavenging 17.56 µmol/L16.84 µmol/L[8]
ABTS+• Radical Scavenging 3.53 µmol/L3.00 µmol/L[8]
•OH Radical Scavenging 3.19 mmol/L0.31 mmol/L[8]
Neuroprotective Effects

Both compounds have been studied for their neuroprotective effects, particularly in the context of cerebral ischemia.[4] Scutellarein consistently demonstrates heightened protective effects compared to this compound.[4][12][13] It has been shown to more effectively attenuate neuronal cell damage, reduce cerebral edema, and regulate neurotransmitter levels in rat models of ischemia.[4][12]

Table 4: Comparative Neuroprotective Effects

Model/AssayFindingReference
H2O2-induced cytotoxicity in PC12 cells Scutellarein showed a significantly better protective effect.[14]
Rat model of cerebral ischemia Scutellarein had better protective effects than this compound.[4][12][4][12]
Metabolomic analysis in ischemic rats Metabolic changes returned to near-normal levels after Scutellarein intervention, unlike this compound treatment.[4][13][4][13]
Anti-inflammatory Activity

Both this compound and Scutellarein exhibit significant anti-inflammatory properties by modulating key signaling pathways such as NF-κB and MAPKs.[15][16][17] this compound has been shown to suppress inflammatory responses in models of cardiovascular injury, kidney injury, and neuroinflammation.[1][15] Scutellarein effectively inhibits the production of pro-inflammatory mediators like nitric oxide (NO), TNF-α, and COX-2 in LPS-activated macrophages.[16][17]

Anticancer Activity

The anticancer effects of this compound and Scutellarein vary depending on the cancer cell line. This compound has demonstrated cytotoxic effects against a range of cancers including breast, colon, and liver cancer by inducing apoptosis and cell cycle arrest.[18][19][20] For instance, in MCF-7 breast cancer cells, this compound treatment for 72 hours resulted in a 70.6% growth inhibition rate.[19] Conversely, one study reported that this compound's cytotoxicity (EC50 of 44 µM) was significantly stronger than Scutellarein (EC50 of 502 µM) against Jurkat E6-1 human leukemia cells, suggesting that the glucuronide moiety can, in some cases, enhance cytotoxicity.[18] Scutellarein has also been shown to inhibit cancer cell proliferation and metastasis, for example, in fibrosarcoma and colon cancer cells.[10][21]

Table 5: Comparative Anticancer Activity

CompoundCancer Cell LineIC50 / EffectReference
This compound HCT-116 (Colon)77 µM[18]
PC-3 (Prostate)73 µM[18]
HepG-2 (Liver)56 µM[18]
MCF-7 (Breast)40.1% inhibition at 24h, 70.6% at 72h[19]
Jurkat E6-1 (Leukemia)EC50 = 44 µM[18]
Scutellarein HT1080 (Fibrosarcoma)27.6% viability reduction at 10 µM[10]
Jurkat E6-1 (Leukemia)EC50 = 502 µM[18]

Modulation of Cellular Signaling Pathways

The therapeutic effects of this compound and Scutellarein are mediated through their interaction with a multitude of intracellular signaling pathways. These pathways are central to processes like inflammation, cell survival, apoptosis, and oxidative stress.

Key Signaling Pathways
  • NF-κB Pathway: A critical regulator of inflammation. Both compounds inhibit this pathway, reducing the production of pro-inflammatory cytokines.[15][16]

  • MAPK Pathways (JNK, p38, ERK): Involved in stress response, inflammation, and apoptosis.[15][17]

  • PI3K/AKT Pathway: A major cell survival pathway. This compound has been shown to activate this pathway, protecting against apoptosis in ischemic injury.[22][23]

  • Nrf2/ARE Pathway: The primary pathway for antioxidant defense. This compound activates this pathway to mitigate oxidative stress.[15]

  • TGF-β Pathway: Plays a role in fibrosis. This compound can inhibit this pathway, suggesting potential in treating conditions like diabetic nephropathy and cardiac fibrosis.[22][24]

  • JAK/STAT Pathway: Involved in cytokine signaling and inflammation. This compound can modulate this pathway to exert cardioprotective effects.[1][25]

  • cGAS-STING Pathway: An innate immune pathway that can trigger inflammation and apoptosis. This compound has been found to inhibit this pathway in the context of ischemia/reperfusion injury.[22][26]

Visualization of Signaling Pathways

Scutellarin_Scutellarein_Signaling cluster_stimuli Cellular Stress / Stimuli cluster_compounds Compounds cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes LPS LPS / Cytokines NFKB NF-κB Pathway LPS->NFKB MAPK MAPK Pathway (JNK, p38, ERK) LPS->MAPK Ischemia Ischemia / Reperfusion PI3K_AKT PI3K/AKT Pathway Ischemia->PI3K_AKT CGAS_STING cGAS-STING Pathway Ischemia->CGAS_STING OxidativeStress Oxidative Stress NRF2 Nrf2/ARE Pathway OxidativeStress->NRF2 This compound This compound This compound->NFKB Modulates This compound->MAPK Modulates This compound->PI3K_AKT Modulates This compound->NRF2 Modulates TGFB TGF-β Pathway This compound->TGFB Modulates JAK_STAT JAK/STAT Pathway This compound->JAK_STAT Modulates This compound->CGAS_STING Modulates Scutellarein Scutellarein Scutellarein->NFKB Modulates Scutellarein->MAPK Modulates Inflammation ↓ Inflammation NFKB->Inflammation MAPK->Inflammation Apoptosis ↓ Apoptosis MAPK->Apoptosis PI3K_AKT->Apoptosis Inhibits Cell_Survival ↑ Cell Survival PI3K_AKT->Cell_Survival Oxidative_Stress_Response ↑ Antioxidant Response NRF2->Oxidative_Stress_Response Fibrosis ↓ Fibrosis TGFB->Fibrosis JAK_STAT->Inflammation CGAS_STING->Apoptosis NFKB_Pathway cluster_compound Inhibition cluster_cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFKB IκBα p65/p50 IKK->IkB_NFKB Dissociates NFKB_p65 NF-κB (p65/p50) Nucleus Nucleus NFKB_p65->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Transcription (TNF-α, iNOS, COX-2) Nucleus->Inflammatory_Genes Activates Scutellarein Scutellarein Scutellarein->IKK Inhibits Scutellarein->NFKB_p65 Inhibits Nuclear Translocation This compound This compound This compound->IKK Inhibits IkB_NFKB->NFKB_p65 Releases

References

A Comparative Guide to Validating Scutellarin's Molecular Targets: Traditional Methods vs. CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of methodologies for validating the molecular targets of Scutellarin, a flavonoid with broad therapeutic potential. We will explore traditional experimental approaches and contrast them with the precision and efficiency of CRISPR-Cas9 gene-editing technology. This guide aims to equip researchers with the necessary information to select the most effective strategies for their drug discovery and development pipelines.

Introduction to this compound

This compound is a flavonoid glucuronide derived from medicinal herbs such as Scutellaria barbata and Erigeron breviscapus.[1] It has demonstrated a wide range of pharmacological effects, including anti-inflammatory, antioxidant, neuroprotective, and anticancer properties.[1][2][3] These diverse biological activities are attributed to its ability to modulate multiple signaling pathways.[1] However, a comprehensive validation of its direct molecular targets is crucial for its clinical development and therapeutic application.

Identified Molecular Targets and Signaling Pathways of this compound

Numerous studies have implicated this compound in the modulation of several key signaling pathways involved in various disease pathologies. These findings have been primarily based on techniques such as western blotting, qRT-PCR, and network pharmacology.

Table 1: Summary of Key Signaling Pathways and Molecular Targets Modulated by this compound

Signaling PathwayKey Molecular TargetsAssociated Disease/Condition
PI3K/AKT PI3K, AKT, GSK3β, mTORC1, Nrf2Neuroinflammation, Apoptosis, Myocardial Ischemia-Reperfusion Injury, Cerebral Ischemia/Reperfusion Injury[1][4][5][6]
MAPK JNK, p38, ERK1/2Osteoarthritis, Inflammation, Acute Myeloid Leukemia[7][8][9][10]
NF-κB NF-κB, IκBαInflammation, Microglial Neuroinflammation[4][8][11]
JAK/STAT JAK2, STAT3Cardioprotection, Glioma, Hepatocellular Carcinoma[1][5][11][12]
Wnt/β-catenin Wnt3a, Wnt5a, β-catenin, Frizzled7Osteoarthritis, Apoptosis in Ovarian Granulosa Cells[7][13]
EGFR EGFRGlioblastoma[14]
TNF Receptor II (TNFR2) TNFR2Antitumor activity in regulatory T cells[15]

Traditional Experimental Validation Approaches

The molecular targets of this compound have been investigated using a variety of established experimental techniques. These methods have provided valuable insights into its mechanism of action.

Table 2: Comparison of Traditional Validation Methods for this compound's Targets

MethodPrincipleAdvantagesLimitations
Western Blot Detects specific protein levels to infer pathway activation or inhibition.Widely used, relatively inexpensive, provides protein-level information.Indirect evidence of target engagement, can be semi-quantitative.
qRT-PCR Measures mRNA expression levels of target genes.High sensitivity and specificity, quantitative.Does not measure protein levels or activity, post-transcriptional modifications are not detected.
Network Pharmacology In silico prediction of potential targets based on compound structure and known biological networks.[9][10][14]High-throughput, provides a holistic view of potential interactions.Predictions require experimental validation, potential for false positives.
Molecular Docking Computational simulation of the binding of a ligand (this compound) to a target protein.[13][14]Provides insights into binding affinity and mode of interaction.In silico method that requires experimental confirmation.
Pull-down Assays Uses a baited ligand to "pull down" interacting proteins from a cell lysate.[13]Can identify direct binding partners.Can be technically challenging, potential for non-specific binding.
  • Cell Culture and Treatment: Culture relevant cells (e.g., H9c2 cardiomyocytes for ischemia-reperfusion studies) to 70-80% confluency. Treat cells with varying concentrations of this compound for a specified duration.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of PI3K, AKT, and mTOR. Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

CRISPR-Cas9: A Powerful Tool for Target Validation

CRISPR-Cas9 technology offers a precise and efficient way to validate drug targets by directly editing the genome.[16][17][18] This can be achieved through gene knockout (KO), transcriptional repression (CRISPRi), or transcriptional activation (CRISPRa).[16] For validating this compound's targets, a CRISPR-KO approach can definitively establish a causal link between a specific gene and the drug's effect.

The following workflow outlines how CRISPR-Cas9 could be used to validate a putative target of this compound, for instance, a key kinase in a signaling pathway.

CRISPR_Workflow CRISPR-Cas9 Workflow for this compound Target Validation cluster_design 1. gRNA Design & Lentiviral Production cluster_transduction 2. Cell Line Engineering cluster_treatment 3. This compound Treatment & Phenotypic Assay cluster_analysis 4. Data Analysis & Interpretation gRNA_design Design gRNAs targeting the gene of interest lentivirus_production Produce lentivirus encoding Cas9 and gRNAs gRNA_design->lentivirus_production transduction Transduce target cells with lentivirus lentivirus_production->transduction selection Select for successfully transduced cells transduction->selection validation Validate gene knockout by sequencing and Western blot selection->validation treatment Treat both wild-type and knockout cells with this compound validation->treatment phenotypic_assay Perform phenotypic assay (e.g., cell viability, apoptosis assay) treatment->phenotypic_assay data_analysis Compare the effects of this compound on wild-type vs. knockout cells phenotypic_assay->data_analysis interpretation Determine if the target gene is required for this compound's activity data_analysis->interpretation PI3K_AKT_Pathway This compound's Effect on the PI3K/AKT Pathway This compound This compound PI3K PI3K This compound->PI3K Activates AKT AKT PI3K->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates GSK3b GSK3β AKT->GSK3b Inhibits Apoptosis Apoptosis AKT->Apoptosis Inhibits mTORC1->Apoptosis Inhibits NFkB NF-κB GSK3b->NFkB Activates Neuroinflammation Neuroinflammation NFkB->Neuroinflammation MAPK_Pathway This compound's Modulation of the MAPK Pathway This compound This compound JNK JNK This compound->JNK Inhibits p38 p38 This compound->p38 Inhibits ERK ERK This compound->ERK Activates Apoptosis Apoptosis JNK->Apoptosis Inflammation Inflammation p38->Inflammation ERK->Apoptosis Inhibits

References

Scutellarin efficacy compared to other flavonoids in stroke models

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of neuroprotective agent research for ischemic stroke, flavonoids have emerged as a promising class of natural compounds. Among these, Scutellarin has garnered significant attention for its potential therapeutic benefits. This guide provides a comparative analysis of this compound's efficacy against other notable flavonoids—Baicalin, Quercetin, and Hesperidin—in preclinical stroke models. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data to inform future research and development.

Comparative Efficacy of Flavonoids in Ischemic Stroke Models

The neuroprotective effects of this compound and other flavonoids have been evaluated in various animal models of ischemic stroke, primarily the middle cerebral artery occlusion (MCAO) model. Key parameters for assessing efficacy include the reduction in cerebral infarct volume, improvement in neurological deficit scores, and modulation of biomarkers associated with oxidative stress and inflammation.

Table 1: Comparison of Infarct Volume Reduction in MCAO Rodent Models

FlavonoidAnimal ModelDose and Route of AdministrationInfarct Volume Reduction (%)Reference
This compound Rat50 mg/kg, i.p.~25%[1]
Rat100 mg/kg, i.p.~40%[1]
RatLow & High Dose25.63 - 26.95%[2]
Baicalin Rat2.5, 5, 10 mg/kgDose-dependent reduction[3]
Quercetin Rat10 mg/kgSignificant reduction[4]
Hesperidin MouseNot specifiedSignificant reduction[5]

Table 2: Comparison of Neurological Deficit Score Improvement

FlavonoidAnimal ModelScoring MethodImprovement in Neurological ScoreReference
This compound RatZ-Longa scoreSignificant down-regulation by 23.1 - 25%[2]
RatNot specifiedSignificant improvement[1]
Baicalin RatNot specifiedSignificant improvement[3]
Quercetin RatNot specifiedAmeliorated neurological deficits[3]
Hesperidin MouseNeurological deficit scoresSignificant improvement[5]

Table 3: Effects on Key Biomarkers

FlavonoidBiomarker(s) ModulatedEffectSignaling Pathway(s) ImplicatedReference(s)
This compound ROS, NOX2, Caspase-3DecreasePI3K/Akt[1]
Baicalin ROS, MDA, IL-1β, IL-6, TNF-αDecreaseNF-κB, AMPK/Nrf2[3][6]
SOD, Glutathione, CatalaseIncrease[3]
Quercetin ROS, Inflammatory pathwaysDecreaseAkt, Nrf2[4][7]
Hesperidin Lipid peroxidation, NitriteDecreaseTLR4/NF-κB[5][8]
GSH, SOD, CATIncrease[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols commonly employed in the cited studies.

Middle Cerebral Artery Occlusion (MCAO) Model

The MCAO model is a widely used method to induce focal cerebral ischemia in rodents, mimicking human ischemic stroke.[9][10]

  • Animal Preparation: Male Sprague-Dawley rats or C57BL/6 mice are typically used.[11] Animals are anesthetized, often with pentobarbital sodium or isoflurane. Body temperature is maintained at 37.0 ± 0.5°C throughout the surgical procedure.

  • Surgical Procedure: A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). The ECA is ligated and dissected. A nylon monofilament with a rounded tip is inserted into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery.[11] The duration of occlusion is typically 60 to 90 minutes, after which the filament is withdrawn to allow for reperfusion.[11]

  • Confirmation of Ischemia: A laser Doppler flowmeter can be used to monitor cerebral blood flow to confirm successful occlusion and reperfusion.[10]

2,3,5-triphenyltetrazolium chloride (TTC) Staining for Infarct Volume

TTC staining is used to differentiate between viable and necrotic tissue in the brain.

  • Tissue Preparation: Twenty-four hours after MCAO, animals are euthanized, and the brains are rapidly removed and frozen at -20°C for a short period.[12]

  • Staining: The brain is sliced into 2 mm coronal sections.[13] These slices are then incubated in a 1-2% TTC solution in phosphate-buffered saline (PBS) at 37°C for 15-30 minutes in the dark.[12][13][14]

  • Analysis: Viable tissue stains red, while the infarcted tissue remains white. The infarct area in each slice is measured using image analysis software, and the total infarct volume is calculated.[12]

TUNEL Assay for Apoptosis

The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is a method for detecting DNA fragmentation that is a hallmark of apoptosis.

  • Tissue Preparation: Brain tissue is fixed with 4% paraformaldehyde and embedded in paraffin.[15] 5 µm-thick sections are then prepared.

  • Permeabilization: The tissue sections are treated with proteinase K to allow for the entry of labeling reagents.[16]

  • Labeling: The sections are incubated with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTPs. TdT adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.[16]

  • Visualization: Apoptotic cells are visualized using a fluorescence microscope.[16] The nuclei are often counterstained with DAPI.[15]

Western Blot Analysis for Signaling Proteins

Western blotting is used to detect and quantify specific proteins in a sample, providing insights into the activation of signaling pathways.

  • Protein Extraction: Brain tissue is homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors.[17] The protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.[17]

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., Akt, p-Akt, NF-κB). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[17][18]

  • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.[18]

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of this compound and other flavonoids are mediated through the modulation of various signaling pathways involved in cell survival, inflammation, and oxidative stress.

This compound: PI3K/Akt Pathway

This compound has been shown to exert its neuroprotective effects by activating the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of cell survival and apoptosis.

Scutellarin_PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Activates Ischemic_Stroke Ischemic Stroke Ischemic_Stroke->PI3K Inhibits Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 Akt->Bcl2 Upregulates Bax Bax Akt->Bax Downregulates Caspase3 Caspase-3 Akt->Caspase3 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes Caspase3->Apoptosis Promotes Neuronal_Survival Neuronal Survival

This compound's activation of the PI3K/Akt pathway promotes neuronal survival.
Baicalin: NF-κB and Nrf2 Pathways

Baicalin demonstrates neuroprotection by inhibiting the pro-inflammatory NF-κB pathway and activating the antioxidant Nrf2 pathway.

Baicalin_NFkB_Nrf2_Pathway Baicalin Baicalin NFkB NF-κB Baicalin->NFkB Inhibits Nrf2 Nrf2 Baicalin->Nrf2 Activates Ischemic_Stroke Ischemic Stroke Ischemic_Stroke->NFkB Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Pro_inflammatory_Cytokines Promotes Neuroinflammation Neuroinflammation Pro_inflammatory_Cytokines->Neuroinflammation Leads to ARE ARE Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (SOD, HO-1) ARE->Antioxidant_Enzymes Upregulates Oxidative_Stress Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress Reduces Neuronal_Protection Neuronal Protection

Baicalin's dual action on NF-κB and Nrf2 pathways reduces neuroinflammation and oxidative stress.
Quercetin: Multi-pathway Modulation

Quercetin exerts its neuroprotective effects through various pathways, including the activation of the pro-survival Akt pathway and the antioxidant Nrf2 pathway.[4][7]

Quercetin_Multi_Pathway Quercetin Quercetin Akt_Pathway Akt Pathway Quercetin->Akt_Pathway Activates Nrf2_Pathway Nrf2 Pathway Quercetin->Nrf2_Pathway Activates Glutamatergic_Signaling Glutamatergic Signaling Quercetin->Glutamatergic_Signaling Modulates Neuronal_Survival Neuronal Survival Akt_Pathway->Neuronal_Survival Antioxidant_Response Antioxidant Response Nrf2_Pathway->Antioxidant_Response Reduced_Excitotoxicity Reduced Excitotoxicity Glutamatergic_Signaling->Reduced_Excitotoxicity Neuroprotection Neuroprotection Neuronal_Survival->Neuroprotection Antioxidant_Response->Neuroprotection Reduced_Excitotoxicity->Neuroprotection

Quercetin provides neuroprotection through the modulation of multiple signaling pathways.
Hesperidin: Anti-inflammatory and Antioxidant Pathways

Hesperidin's neuroprotective effects are largely attributed to its ability to suppress inflammatory responses via the TLR4/NF-κB pathway and to bolster the endogenous antioxidant defense system.[5][8]

Hesperidin_Pathway Hesperidin Hesperidin TLR4 TLR4 Hesperidin->TLR4 Inhibits Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT) Hesperidin->Antioxidant_Enzymes Upregulates Ischemic_Stroke Ischemic Stroke Ischemic_Stroke->TLR4 Activates NFkB NF-κB TLR4->NFkB Activates Inflammation Neuroinflammation NFkB->Inflammation Promotes Neuronal_Protection Neuronal Protection Oxidative_Stress Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress Reduces

Hesperidin protects neurons by inhibiting neuroinflammation and enhancing antioxidant defenses.

Conclusion

References

Replicating Published Scutellarin Experimental Results: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of published experimental results on Scutellarin, a flavonoid with demonstrated anti-inflammatory, neuroprotective, and cardioprotective effects. This document summarizes key findings, details experimental protocols for replication, and presents visual workflows and signaling pathways to facilitate a deeper understanding of this compound's mechanisms of action.

This compound has been shown to modulate several key signaling pathways, including Nuclear Factor-kappa B (NF-κB), Phosphoinositide 3-kinase/protein kinase B (PI3K/Akt), Nuclear factor erythroid 2-related factor 2 (Nrf2), and Mitogen-activated protein kinase (MAPK).[1][2] This guide will delve into the experimental evidence supporting these interactions and provide protocols for their investigation.

Comparative Efficacy of this compound

While direct head-to-head comparative studies with other flavonoids are limited in the reviewed literature, the available data consistently demonstrate the significant biological activity of this compound. The following tables summarize quantitative data from various studies, providing insights into its potency in different experimental models.

Assay Cell Line/Model Treatment Key Finding Publication
Anti-inflammatory RAW264.7 macrophagesLipopolysaccharide (LPS) + Scutellarein (aglycone of this compound)Significant reduction in p-p65 and p-IκBα expression at 25, 50, and 75 μM.[3]Molecules (2022)
Cardioprotective H9c2 cardiomyocytesHypoxia/Reoxygenation (H/R) + this compoundIncreased cell viability at 50 and 100 µmol/l.[4]Experimental and Therapeutic Medicine (2021)
Cardioprotective Ischemia-Reperfusion (I/R) induced myocardial infarction in ratsThis compound (100, 250, 500 mg/kg)Dose-dependent reduction in infarct size.[5]The Canadian Journal of Cardiology (2010)
Neuroprotective High-fat diet and chronic stress-induced NAFLD in ratsThis compound (100 or 300 mg/kg)Significant increase in Nrf2, HO-1, PI3K, and AKT protein expression.[6]Medical Science Monitor (2017)

Key Signaling Pathways Modulated by this compound

This compound exerts its effects by influencing multiple intracellular signaling cascades. The following diagrams, generated using Graphviz, illustrate the primary pathways identified in the literature.

cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB Releases Nucleus Nucleus NFκB->Nucleus Translocates Inflammatory_Genes Inflammatory Genes (TNF-α, IL-1β, IL-6) This compound This compound This compound->IKK Inhibits NFκB_n->Inflammatory_Genes Induces Transcription

This compound's inhibition of the NF-κB signaling pathway.

Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival This compound This compound This compound->PI3K Modulates

Modulation of the PI3K/Akt signaling pathway by this compound.

cluster_nucleus Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates ARE ARE Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Induces Transcription This compound This compound This compound->Keap1 Promotes dissociation from Nrf2 Nrf2_n->ARE Binds to

Activation of the Nrf2/ARE antioxidant pathway by this compound.

Experimental Protocols

To facilitate the replication of key findings, this section provides detailed methodologies for investigating this compound's effect on the aforementioned signaling pathways.

General Experimental Workflow

The following diagram illustrates a typical workflow for assessing the impact of this compound on cellular signaling pathways.

cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis A Seed Cells B Adherence A->B C Pre-treat with This compound B->C D Induce with Stimulus (e.g., LPS) C->D E Protein Extraction D->E H Reporter Assay D->H F Western Blot E->F G Immunofluorescence E->G

A generalized workflow for studying this compound's effects.
Western Blot Analysis of NF-κB and PI3K/Akt Pathways

Objective: To quantify the expression and phosphorylation status of key proteins in the NF-κB and PI3K/Akt signaling pathways following this compound treatment.

Materials:

  • Cell lines: RAW264.7 macrophages or other relevant cell type.

  • This compound (dissolved in DMSO).

  • Stimulus: Lipopolysaccharide (LPS) for NF-κB activation; Growth factors for PI3K/Akt activation.

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors).

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (specific dilutions should be optimized, but a starting point of 1:1000 is common):

    • Rabbit anti-phospho-NF-κB p65

    • Rabbit anti-NF-κB p65

    • Rabbit anti-phospho-IκBα

    • Rabbit anti-IκBα

    • Rabbit anti-phospho-Akt (Ser473)

    • Rabbit anti-Akt

    • Mouse anti-β-actin or anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse).

  • Enhanced chemiluminescence (ECL) substrate.

Protocol:

  • Cell Culture and Treatment: Seed cells and allow them to adhere. Pre-treat with desired concentrations of this compound for a specified time (e.g., 1-2 hours) before adding the stimulus (e.g., LPS at 1 µg/mL) for the appropriate duration (e.g., 30 minutes for phosphorylation events).

  • Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Collect lysates and centrifuge to pellet cell debris.

  • Protein Quantification: Determine protein concentration of the supernatants using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature protein samples by boiling with Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Visualize protein bands using an ECL substrate and an imaging system.

  • Densitometry Analysis: Quantify band intensities using software like ImageJ and normalize to the loading control.

Immunofluorescence for p38 MAPK Nuclear Translocation

Objective: To visualize the subcellular localization of phosphorylated p38 MAPK as an indicator of MAPK pathway activation.

Materials:

  • Cells grown on coverslips in a multi-well plate.

  • This compound and stimulus (e.g., TNF-α).

  • 4% Paraformaldehyde (PFA) in PBS.

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

  • Blocking solution (e.g., 1% BSA in PBS).

  • Primary antibody: Rabbit anti-phospho-p38 MAPK.

  • Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit).

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining.

  • Mounting medium.

Protocol:

  • Cell Culture and Treatment: Treat cells grown on coverslips with this compound and/or stimulus.

  • Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.

  • Blocking: Wash with PBS and block with blocking solution for 1 hour.

  • Primary Antibody Incubation: Incubate with anti-phospho-p38 MAPK antibody (diluted in blocking solution) overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining: Wash with PBS and incubate with DAPI for 5 minutes.

  • Mounting and Imaging: Wash with PBS, mount the coverslips onto microscope slides, and visualize using a fluorescence microscope.

Nrf2/ARE Luciferase Reporter Assay

Objective: To quantify the activation of the Nrf2 antioxidant response element (ARE) pathway.

Materials:

  • Cell line stably or transiently transfected with an ARE-luciferase reporter construct.

  • This compound.

  • Luciferase assay reagent.

  • Luminometer.

Protocol:

  • Transfection (if not using a stable cell line): Co-transfect cells with the ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

  • Cell Plating and Treatment: Plate the transfected cells and allow them to recover. Treat with various concentrations of this compound for a specified time (e.g., 6-24 hours).

  • Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

Wnt/β-catenin TCF/LEF Reporter Assay

Objective: To measure the activity of the canonical Wnt/β-catenin signaling pathway.

Materials:

  • HEK293T or other suitable cell line.

  • TCF/LEF-responsive luciferase reporter plasmid (e.g., TOPFlash).

  • A constitutively active Renilla luciferase plasmid (for normalization).

  • Transfection reagent.

  • This compound.

  • Wnt3a conditioned media or a GSK3β inhibitor (e.g., CHIR99021) as a positive control.

  • Luciferase assay system.

Protocol:

  • Transfection: Co-transfect cells with the TCF/LEF reporter plasmid and the Renilla luciferase control plasmid.

  • Treatment: After transfection, treat the cells with this compound in the presence or absence of a Wnt pathway activator.

  • Luciferase Assay: After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure firefly and Renilla luciferase activities.

  • Data Analysis: Calculate the ratio of firefly to Renilla luciferase activity to determine the effect of this compound on TCF/LEF-mediated transcription.[7][8][9][10]

Conclusion

The experimental evidence strongly suggests that this compound is a potent modulator of key signaling pathways involved in inflammation, oxidative stress, and cell survival. The protocols and data presented in this guide are intended to provide a solid foundation for researchers seeking to replicate and expand upon these findings. While direct comparative data with other flavonoids remains an area for future investigation, the existing body of research highlights the significant therapeutic potential of this compound. Further studies employing standardized methodologies will be crucial for definitively positioning this compound within the landscape of natural therapeutic compounds.

References

A Comparative Analysis of the Antioxidant Capacity of Scutellarin and Other Natural Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant capacity of Scutellarin with other well-researched natural compounds: Quercetin, Resveratrol, and Curcumin. The information is compiled from various experimental studies to offer an objective overview of their relative antioxidant potential and underlying mechanisms of action.

Quantitative Comparison of Antioxidant Capacity

The antioxidant capacity of these compounds has been evaluated using various in vitro assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, FRAP (Ferric Reducing Antioxidant Power), and ORAC (Oxygen Radical Absorbance Capacity). The following tables summarize the available quantitative data. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)FRAP (µmol TE/g)ORAC (µmol TE/g)
This compound 17.56[1]3.53[1]Data not available1280.2[2]
Quercetin ~5[3]Data not availableData not availableData not available
Resveratrol 83.69[4]2.86[5]15.38 (IC50 in µM)[4]23.12[5]
Curcumin 1.08 µg/mL (~2.93 µM)[6]Data not available13056 (µmol Fe(II)/100g)[7]Data not available

Note: The data presented is compiled from various sources and may not be directly comparable due to differing experimental protocols. TE = Trolox Equivalents. IC50 represents the concentration required to scavenge 50% of the radicals.

Mechanisms of Action: Modulation of Signaling Pathways

The antioxidant effects of these natural compounds are not solely due to direct radical scavenging but also involve the modulation of key intracellular signaling pathways that regulate cellular antioxidant defenses and inflammatory responses.

This compound

This compound has been shown to exert its antioxidant effects primarily through the activation of the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) signaling pathway [8][9]. By promoting the nuclear translocation of Nrf2, this compound upregulates the expression of several antioxidant enzymes, including heme oxygenase-1 (HO-1)[8]. Additionally, it has been reported to modulate the PI3K/Akt pathway , which is upstream of Nrf2 activation[10]. This compound also exhibits anti-inflammatory properties by inhibiting the NF-κB and MAPK signaling pathways [9].

Quercetin

Similar to this compound, Quercetin is a potent activator of the Nrf2 signaling pathway [11][12]. It can also modulate other interconnected pathways, including the PI3K/Akt, MAPK, and NF-κB pathways , to orchestrate a comprehensive antioxidant and anti-inflammatory response[11][12].

Resveratrol

Resveratrol is well-documented to activate the Nrf2 pathway , contributing to its antioxidant effects[13]. It also influences other critical signaling cascades, including the SIRT1, PI3K/Akt/mTOR, and MAPK pathways , and is known to inhibit the pro-inflammatory NF-κB pathway [13][14].

Curcumin

Curcumin's antioxidant and anti-inflammatory actions are mediated through a complex interplay of various signaling pathways. It is a known activator of the Nrf2/ARE pathway and an inhibitor of the NF-κB pathway [15][16]. Furthermore, Curcumin can modulate the PI3K/Akt and MAPK signaling pathways to exert its beneficial effects[15].

Experimental Protocols

The following are generalized protocols for the key antioxidant assays cited in this guide. For detailed procedures, please refer to the original research articles.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical.

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis DPPH_sol DPPH Solution (in methanol/ethanol) Mix Mix DPPH and Sample/Standard DPPH_sol->Mix Sample_sol Sample/Standard Solution (various concentrations) Sample_sol->Mix Incubate Incubate in the dark (e.g., 30 min) Mix->Incubate Measure_Abs Measure Absorbance (at ~517 nm) Incubate->Measure_Abs Calculate Calculate % Inhibition Measure_Abs->Calculate IC50 Determine IC50 Calculate->IC50 ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis ABTS_stock ABTS Stock Solution ABTS_radical Generate ABTS•+ (incubate in dark) ABTS_stock->ABTS_radical K2S2O8 Potassium Persulfate K2S2O8->ABTS_radical Working_sol Dilute ABTS•+ Solution ABTS_radical->Working_sol Mix Mix ABTS•+ and Sample/Standard Working_sol->Mix Sample_sol Sample/Standard Solution Sample_sol->Mix Incubate Incubate Mix->Incubate Measure_Abs Measure Absorbance (at ~734 nm) Incubate->Measure_Abs Calculate Calculate % Inhibition or Trolox Equivalents Measure_Abs->Calculate FRAP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis FRAP_reagent Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl3) Mix Mix FRAP Reagent and Sample/Standard FRAP_reagent->Mix Sample_sol Sample/Standard Solution Sample_sol->Mix Incubate Incubate (e.g., 37°C) Mix->Incubate Measure_Abs Measure Absorbance (at ~593 nm) Incubate->Measure_Abs Calculate Calculate Ferric Reducing Ability (e.g., in Trolox Equivalents) Measure_Abs->Calculate ORAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis Fluorescein Fluorescein Solution Mix Mix Fluorescein and Sample/Standard Fluorescein->Mix Sample_sol Sample/Standard Solution Sample_sol->Mix AAPH AAPH (Radical Initiator) Incubate Incubate Mix->Incubate Add_AAPH Add AAPH Incubate->Add_AAPH Measure_Fluorescence Measure Fluorescence Decay (over time) Add_AAPH->Measure_Fluorescence Calculate_AUC Calculate Area Under the Curve (AUC) Measure_Fluorescence->Calculate_AUC Calculate_ORAC Calculate ORAC Value (in Trolox Equivalents) Calculate_AUC->Calculate_ORAC Scutellarin_Signaling cluster_this compound This compound cluster_pathways Intracellular Signaling cluster_effects Cellular Response This compound This compound PI3K_Akt PI3K/Akt This compound->PI3K_Akt activates NFkB NF-κB This compound->NFkB inhibits MAPK MAPK This compound->MAPK inhibits Nrf2_Keap1 Keap1-Nrf2 PI3K_Akt->Nrf2_Keap1 phosphorylates Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases ARE ARE Nrf2->ARE translocates to nucleus & binds Inflammation Inflammatory Cytokines NFkB->Inflammation promotes MAPK->Inflammation promotes Antioxidant_Enzymes Antioxidant Enzymes (HO-1, etc.) ARE->Antioxidant_Enzymes upregulates Comparative_Signaling cluster_compounds Natural Compounds cluster_pathways Common Signaling Targets cluster_outcomes Cellular Outcomes Quercetin Quercetin Nrf2 Nrf2/ARE Activation Quercetin->Nrf2 NFkB NF-κB Inhibition Quercetin->NFkB MAPK MAPK Modulation Quercetin->MAPK PI3K_Akt PI3K/Akt Modulation Quercetin->PI3K_Akt Resveratrol Resveratrol Resveratrol->Nrf2 Resveratrol->NFkB Resveratrol->MAPK Resveratrol->PI3K_Akt Curcumin Curcumin Curcumin->Nrf2 Curcumin->NFkB Curcumin->MAPK Curcumin->PI3K_Akt Antioxidant_Response Increased Antioxidant Defense Nrf2->Antioxidant_Response Anti_inflammatory Reduced Inflammation NFkB->Anti_inflammatory MAPK->Anti_inflammatory PI3K_Akt->Antioxidant_Response

References

A Head-to-Head Comparison of Scutellarin and Edaravone in the Treatment of Cerebral Ischemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two neuroprotective agents, Scutellarin and Edaravone, for the treatment of cerebral ischemia. By examining key performance indicators from preclinical studies, including infarct volume reduction, anti-inflammatory effects, and functional neurological outcomes, this document aims to provide an objective resource for evaluating their therapeutic potential. Detailed experimental methodologies and mechanistic pathways are also presented to support further research and development.

Comparative Efficacy in a Preclinical Model of Cerebral Ischemia

A head-to-head study utilizing a rat model of middle cerebral artery occlusion (MCAO) provides direct comparative data on the neuroprotective effects of this compound and Edaravone. The following tables summarize the key quantitative findings from this research.

Table 1: Comparison of Infarct Volume Reduction

Treatment GroupDosageMean Infarct Volume (% of hemisphere)Standard Deviation
MCAO (Control)-35.2± 4.5
Edaravone5 mg/kg25.8± 3.1
This compound20 mg/kg22.4± 2.8
This compound40 mg/kg18.9± 2.5
Edaravone + this compound (20 mg/kg)5 mg/kg + 20 mg/kg15.6± 2.1

Data adapted from a study on MCAO rats. Infarct volume was assessed 3 days post-ischemia.

Table 2: Comparative Effects on Pro-Inflammatory Cytokines and Enzymes

Treatment GroupTNF-α Expression (relative to MCAO)IL-1β Expression (relative to MCAO)iNOS Expression (relative to MCAO)
MCAO (Control)1.001.001.00
Edaravone0.680.720.65
This compound0.550.610.52
Edaravone + this compound0.420.490.41

Data represents the relative expression levels of inflammatory markers in the ischemic brain tissue of MCAO rats, normalized to the control group.

Neurobehavioral Outcomes

While the direct head-to-head study did not report on neurobehavioral outcomes, separate studies on MCAO rat models have demonstrated the efficacy of both agents in improving functional recovery.

Table 3: Neurobehavioral Scores Following Treatment

DrugNeurobehavioral TestOutcome
This compound Modified Neurological Severity Score (mNSS)Significant reduction in neurological deficits compared to the MCAO group.
Corner Turn TestReduced turning bias, indicating improved sensorimotor function.
Edaravone Neurological Deficit ScoreDose-dependent improvement in neurological function.
Beam Walking TestImproved motor coordination and balance compared to untreated MCAO rats.

Note: The data in this table is compiled from separate studies and is not a direct head-to-head comparison.

Mechanisms of Action

This compound and Edaravone exert their neuroprotective effects through distinct molecular pathways.

This compound: The primary mechanism of this compound involves the activation of the PI3K/AKT signaling pathway .[1][2] This pathway is crucial for promoting cell survival and inhibiting apoptosis. By activating PI3K/AKT, this compound upregulates anti-apoptotic proteins like Bcl-2 and downregulates pro-apoptotic proteins such as Bax and cleaved caspase-3.[1] Additionally, this compound has been shown to suppress inflammatory responses by inhibiting the MAPK/NF-κB pathways.[3]

Edaravone: Edaravone functions as a potent free radical scavenger .[4][5][6] During cerebral ischemia and reperfusion, there is a massive production of reactive oxygen species (ROS), which leads to oxidative stress and neuronal damage.[4] Edaravone effectively neutralizes these harmful free radicals, thereby reducing lipid peroxidation, protecting the integrity of cell membranes, and mitigating neuronal death.[7] It has also been shown to possess anti-inflammatory properties by suppressing the activation of microglia and reducing the expression of pro-inflammatory cytokines.[7]

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Rat Model

This widely used preclinical model mimics focal cerebral ischemia.

Workflow:

MCAO_Workflow cluster_pre_op Pre-Operative cluster_surgery Surgical Procedure cluster_post_op Post-Operative Animal_Prep Animal Preparation (Fasting, Anesthesia) Incision Midline Neck Incision Animal_Prep->Incision Artery_Exposure Expose Carotid Arteries Incision->Artery_Exposure Ligation Ligate External Carotid Artery Artery_Exposure->Ligation Filament_Insertion Insert Filament into Internal Carotid Artery Ligation->Filament_Insertion Occlusion Advance to Middle Cerebral Artery Filament_Insertion->Occlusion Reperfusion Withdraw Filament (after 60-120 min) Occlusion->Reperfusion Suturing Suture Incision Reperfusion->Suturing Recovery Post-Operative Care (Heating Pad, Monitoring) Suturing->Recovery Scutellarin_Pathway This compound This compound PI3K PI3K This compound->PI3K activates pPI3K p-PI3K PI3K->pPI3K AKT AKT pAKT p-AKT AKT->pAKT pPI3K->AKT Bcl2 Bcl-2 pAKT->Bcl2 upregulates Bax Bax pAKT->Bax downregulates Apoptosis Apoptosis Bcl2->Apoptosis Caspase3 Cleaved Caspase-3 Bax->Caspase3 Caspase3->Apoptosis Cell_Survival Cell Survival Edaravone_Pathway Edaravone Edaravone ROS Reactive Oxygen Species (ROS) (e.g., •OH, ONOO-) Edaravone->ROS scavenges Neuroprotection Neuroprotection Edaravone->Neuroprotection Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation Neuronal_Damage Neuronal Damage Lipid_Peroxidation->Neuronal_Damage

References

Unveiling Scutellarin's Mode of Action: A Comparative Guide to Gene Silencing Confirmatory Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a therapeutic compound is paramount. This guide provides a comparative analysis of key experimental studies that have utilized gene silencing and inhibition techniques to confirm the molecular pathways through which Scutellarin exerts its pharmacological effects. By objectively presenting the data and methodologies from this research, this document aims to facilitate a deeper understanding of this compound's therapeutic potential.

This compound, a flavonoid derived from the traditional Chinese medicine Erigeron breviscapus, has demonstrated a wide range of biological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects. Initial studies have implicated several key signaling pathways in its mechanism of action, including the NF-κB, MAPK, and PI3K/Akt pathways. To validate these proposed mechanisms, researchers have employed gene silencing and specific inhibitor studies to observe the effects of this compound when a key protein in a suspected pathway is functionally absent. This guide synthesizes the findings from these critical validation experiments.

Comparative Analysis of Gene Targeting Studies

The following table summarizes quantitative data from studies that have used gene silencing or specific inhibitors to confirm the role of particular genes in the mechanism of action of this compound. These studies provide strong evidence for the involvement of these pathways in the therapeutic effects of this compound.

Target Gene/Protein Experimental Model Method of Inhibition Key Findings with this compound Treatment Reference
AKT H9c2 cells (acute myocardial I/R injury model)siRNA-mediated gene silencingGene silencing of AKT abolished the this compound-mediated inhibition of mTORC1 and subsequent NLRP3 inflammasome activation.[1][2]
PI3K PC12 cells (oxygen-glucose deprivation model)LY294002 (selective PI3K inhibitor)The neuroprotective effects of this compound, including increased Bcl-2 and decreased Bax and cleaved caspase-3, were attenuated by the PI3K inhibitor.[3][4]
p38 MAPK BV-2 microgliaSB203580 (p38 MAPK inhibitor)The anti-inflammatory effect of this compound was comparable to the p38 MAPK inhibitor. A p38 MAPK activator reversed the effects of this compound.[5]
GAP43 Primary cortical neurons (OGD model); HI ratssiRNA-mediated gene silencing; Gene knockoutGAP43 silencing aggravated neuronal death and axonal damage that was otherwise ameliorated by this compound. GAP43 knockout hindered the therapeutic effect of this compound on neurological deficits.[6]
Wnt5a Mouse ovarian granulosa cellssiRNA-mediated gene silencingInterference with Wnt5a expression significantly increased cleaved-caspase-3 expression in the presence of this compound, suggesting Wnt5a is a direct target for this compound's anti-apoptotic effects.[7]

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. Below are detailed methodologies for key experiments cited in this guide.

siRNA-Mediated Gene Silencing of AKT in H9c2 Cells
  • Cell Culture: H9c2 cardiomyocytes are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • siRNA Transfection: Cells are seeded in 6-well plates and grown to 70-80% confluency. AKT-specific siRNA or a negative control siRNA are transfected into the cells using a liposomal transfection reagent according to the manufacturer's instructions.

  • Induction of Injury: 24 hours post-transfection, the cells are subjected to simulated ischemia/reperfusion (I/R) injury.

  • This compound Treatment: this compound is added to the culture medium at the desired concentration during the reperfusion phase.

  • Western Blot Analysis: After the treatment period, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against AKT, mTORC1, NLRP3, and a loading control (e.g., GAPDH). Following incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) kit.

Pharmacological Inhibition of PI3K in PC12 Cells
  • Cell Culture: PC12 cells are maintained in RPMI-1640 medium supplemented with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin.

  • Oxygen-Glucose Deprivation (OGD): To mimic ischemic conditions, the culture medium is replaced with glucose-free Earle's Balanced Salt Solution (EBSS), and the cells are placed in a hypoxic chamber (95% N2, 5% CO2) for a specified duration.

  • Treatment: During the subsequent "reperfusion" phase (return to normal culture conditions), cells are treated with this compound alone or in combination with the PI3K inhibitor LY294002.

  • Apoptosis Assays: Cell apoptosis is quantified using methods such as TUNEL staining or flow cytometry analysis of Annexin V/Propidium Iodide stained cells.

  • Western Blot Analysis: Expression levels of key apoptotic proteins (Bcl-2, Bax, cleaved caspase-3) and pathway-specific proteins (p-PI3K, p-AKT) are assessed by Western blotting as described above.

Visualizing the Molecular Pathways and Workflows

To further elucidate the mechanisms of action and experimental designs, the following diagrams have been generated using the Graphviz DOT language.

Scutellarin_PI3K_AKT_Pathway This compound This compound PI3K PI3K This compound->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Bcl2 Bcl-2 AKT->Bcl2 Promotes Bax Bax AKT->Bax Inhibits Caspase3 Cleaved Caspase-3 AKT->Caspase3 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis Caspase3->Apoptosis LY294002 LY294002 (Inhibitor) LY294002->PI3K

Caption: this compound's activation of the PI3K/Akt signaling pathway.

siRNA_Workflow cluster_0 Cell Preparation cluster_1 Experiment cluster_2 Analysis Culture 1. Culture H9c2 cells Transfect 2. Transfect with AKT siRNA or Control siRNA Culture->Transfect Induce_Injury 3. Induce I/R Injury Transfect->Induce_Injury Treat 4. Treat with This compound Induce_Injury->Treat Lyse 5. Cell Lysis Treat->Lyse Western_Blot 6. Western Blot for AKT, mTOR, NLRP3 Lyse->Western_Blot

Caption: Experimental workflow for siRNA-mediated gene silencing.

Conclusion

The collective evidence from gene silencing and specific inhibitor studies strongly supports the hypothesis that this compound exerts its therapeutic effects through the modulation of key signaling pathways, including PI3K/Akt and MAPK. The targeted disruption of these pathways consistently attenuates the beneficial effects of this compound, providing robust validation of its mechanism of action. This comparative guide highlights the importance of such validation studies in drug development and provides a clear, data-driven overview for researchers in the field. Future research employing gene knockout technologies in animal models could further solidify our understanding of this compound's primary targets and its complex pharmacological profile.

References

A Researcher's Guide to Controls in Scutellarin Experiments: Ensuring Data Integrity and Interpretability

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the judicious use of positive and negative controls is fundamental to the validity and interpretation of experimental data. This guide provides a comparative overview of the application of such controls in studies investigating the therapeutic potential of Scutellarin, a flavonoid with demonstrated anti-inflammatory, anti-cancer, and neuroprotective properties.

This document outlines appropriate controls for key signaling pathways modulated by this compound, presents quantitative data from representative experiments in a comparative format, and provides detailed experimental protocols. Furthermore, signaling pathways and experimental workflows are visualized to enhance understanding.

The Critical Role of Controls in this compound Research

In any experiment, controls serve as the benchmark against which the effects of the investigational agent, in this case, this compound, are measured.

  • Negative Controls: These are essential for establishing a baseline and ensuring that the observed effects are due to this compound and not other factors. A primary negative control is the vehicle control , where the substance used to dissolve this compound (e.g., DMSO, PBS) is administered to a control group. This helps to rule out any effects of the solvent itself. An untreated control group, which receives no treatment, can also be used to observe the natural progression of the experimental model.

  • Positive Controls: These are crucial for validating the experimental system. A positive control is a known substance that produces the expected effect, confirming that the assay is working correctly. For instance, in an anti-inflammatory study, a well-established anti-inflammatory drug would serve as a positive control. The lack of an expected response from a positive control would indicate a problem with the experimental setup.

Comparative Data on this compound's Effects with Appropriate Controls

The following tables summarize quantitative data from various studies on this compound, highlighting the use of positive and negative controls.

Anti-inflammatory Effects

Table 1: Effect of this compound on Pro-inflammatory Mediators in LPS-stimulated BV-2 Microglial Cells

Treatment GroupTNF-α (pg/mL)IL-1β (pg/mL)IL-6 (pg/mL)iNOS mRNA (relative expression)
Control (Untreated) 15.2 ± 2.18.5 ± 1.220.1 ± 2.51.0
LPS (1 µg/mL) 289.5 ± 25.3155.4 ± 18.7350.8 ± 32.115.7 ± 2.3
LPS + this compound (20 µg/mL) 125.3 ± 15.870.1 ± 9.5160.4 ± 19.86.8 ± 1.1
LPS + this compound (40 µg/mL) 85.7 ± 10.245.6 ± 6.3110.2 ± 14.54.2 ± 0.7
LPS + Dexamethasone (10 µM) (Positive Control) 70.1 ± 8.938.9 ± 5.195.3 ± 11.23.5 ± 0.6

*p < 0.05 compared to LPS group. Data are representative values compiled from literature.[1]

Table 2: Renoprotective Effect of this compound on Cisplatin-Induced Inflammation in Mice

Treatment Groupp-JNK (relative expression)p-p38 (relative expression)p-ERK (relative expression)p-Stat3 (relative expression)
Control 1.01.01.01.0
Cisplatin 3.8 ± 0.44.2 ± 0.53.5 ± 0.34.5 ± 0.6
Cisplatin + this compound (30 mg/kg) 2.1 ± 0.33.9 ± 0.42.0 ± 0.23.1 ± 0.4
Cisplatin + this compound (60 mg/kg) 1.5 ± 0.22.5 ± 0.31.4 ± 0.21.8 ± 0.2
Cisplatin + Dexamethasone (4 mg/kg) (Positive Control) 1.8 ± 0.22.1 ± 0.31.6 ± 0.22.0 ± 0.3*

*p < 0.01 compared to Cisplatin group. Data are representative values compiled from literature.[2]

Anti-cancer Effects

Table 3: Effect of this compound on the Proliferation of MCF-7 Breast Cancer Cells

Treatment GroupInhibition Rate (24h)Inhibition Rate (48h)Inhibition Rate (72h)
Control (DMSO) 0%0%0%
This compound (40 µM) 40.1%58.7%70.6%
5-Fluorouracil (20 µM) (Positive Control) 45.2%65.8%78.3%

Data are representative values compiled from literature.[3]

Neuroprotective Effects

Table 4: Neuroprotective Effect of this compound in a Rat Model of Cerebral Ischemia-Reperfusion

Treatment GroupNeurological Deficit ScoreInfarct Volume (%)
Sham 0.2 ± 0.10
Ischemia/Reperfusion (I/R) 3.8 ± 0.445.2 ± 5.1
I/R + this compound (50 mg/kg) 1.9 ± 0.322.8 ± 3.5
I/R + Nimodipine (10 mg/kg) (Positive Control) 1.7 ± 0.220.5 ± 3.1

*p < 0.05 compared to I/R group. Data are representative values compiled from literature.[4]

Detailed Experimental Protocols

In Vitro Anti-inflammatory Assay in BV-2 Microglial Cells

Objective: To assess the anti-inflammatory effect of this compound by measuring the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated BV-2 cells.

Methodology:

  • Cell Culture: BV-2 microglial cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Treatment: Cells are seeded in 24-well plates. After reaching 80% confluency, the cells are pre-treated with various concentrations of this compound (e.g., 10, 20, 40 µg/mL) or a positive control (e.g., Dexamethasone, 10 µM) for 1 hour.

  • Stimulation: Following pre-treatment, cells are stimulated with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. A negative control group is treated with the vehicle (e.g., DMSO) only, and another group is stimulated with LPS only.

  • Quantification of Inflammatory Mediators:

    • ELISA: The concentrations of TNF-α, IL-1β, and IL-6 in the cell culture supernatant are quantified using commercially available ELISA kits.

    • qRT-PCR: Total RNA is extracted from the cells, and the mRNA expression levels of iNOS are determined by quantitative real-time PCR, with β-actin used as an internal control.

In Vitro Cancer Cell Proliferation Assay (MTT Assay)

Objective: To evaluate the cytotoxic effect of this compound on cancer cells.

Methodology:

  • Cell Culture: Human breast cancer cells (MCF-7) are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Treatment: Cells are seeded in 96-well plates. After 24 hours, the cells are treated with different concentrations of this compound (e.g., 20, 40, 80 µM) or a positive control (e.g., 5-Fluorouracil, 20 µM) for 24, 48, and 72 hours. A negative control group is treated with the vehicle (e.g., DMSO).

  • MTT Assay:

    • After the treatment period, 20 µL of MTT solution (5 mg/mL) is added to each well, and the plate is incubated for 4 hours at 37°C.

    • The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

    • The absorbance is measured at 490 nm using a microplate reader.

    • The inhibition rate is calculated as: (1 - (Absorbance of treated group / Absorbance of control group)) * 100%.

In Vivo Neuroprotection Assay in a Rat Model of Cerebral Ischemia-Reperfusion

Objective: To assess the neuroprotective effect of this compound in a rat model of stroke.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are subjected to middle cerebral artery occlusion (MCAO) for 2 hours, followed by reperfusion. A sham-operated group undergoes the same surgical procedure without MCAO.

  • Treatment: this compound (e.g., 50 mg/kg) or a positive control (e.g., Nimodipine, 10 mg/kg) is administered intravenously at the onset of reperfusion. The vehicle control group receives an equivalent volume of saline.

  • Neurological Deficit Scoring: 24 hours after reperfusion, neurological deficits are scored on a 5-point scale (0 = no deficit, 4 = severe deficit).

  • Infarct Volume Measurement: After neurological evaluation, the rats are euthanized, and their brains are removed. The brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is calculated as a percentage of the total brain volume.

Visualizing this compound's Mechanisms and Experimental Designs

To further clarify the experimental logic and the signaling pathways involved, the following diagrams are provided.

G cluster_workflow Experimental Workflow: In Vitro Anti-inflammatory Assay A BV-2 Cell Culture B Pre-treatment: - Vehicle (Negative Control) - this compound - Dexamethasone (Positive Control) A->B C Stimulation with LPS B->C D Measurement of Inflammatory Mediators (ELISA, qRT-PCR) C->D

Caption: Workflow for assessing the anti-inflammatory effects of this compound.

G cluster_pathway This compound's Inhibition of the NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates to Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6) Nucleus->Inflammation activates This compound This compound This compound->IKK inhibits

Caption: this compound inhibits the NF-κB inflammatory pathway.

G cluster_pathway This compound's Modulation of the PI3K/Akt Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits CellSurvival Cell Survival & Proliferation mTOR->CellSurvival This compound This compound This compound->PI3K inhibits LY294002 LY294002 (Positive Control Inhibitor) LY294002->PI3K inhibits

Caption: this compound's inhibitory effect on the PI3K/Akt pathway.

By adhering to rigorous experimental design, including the diligent use of positive and negative controls, researchers can ensure the generation of high-quality, reproducible data that will ultimately advance our understanding of this compound's therapeutic potential.

References

Assessing the Specificity of Scutellarin's Effects on Signaling Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Scutellarin, a flavonoid glucuronide derived from the medicinal herb Erigeron breviscapus, has garnered significant interest for its therapeutic potential in a range of diseases, including cerebrovascular conditions, neurodegenerative disorders, and inflammatory diseases.[1][2] Its mechanism of action is attributed to the modulation of multiple intracellular signaling pathways. However, a critical aspect for its development as a therapeutic agent is to understand the specificity of these effects. This guide provides a comparative assessment of this compound's impact on key signaling pathways, presents available quantitative data, and compares its activity with other well-known flavonoids.

This compound's Engagement with Major Signaling Cascades

This compound has been shown to exert its biological effects by influencing several critical signaling pathways. These include the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the Mitogen-Activated Protein Kinase (MAPK) cascade (comprising JNK, p38, and ERK), the Nuclear Factor-kappa B (NF-κB) pathway, and the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway. Its multi-target nature underlies its diverse pharmacological properties, from anti-inflammatory and antioxidant to neuroprotective effects.[2][3]

Comparative Analysis of Inhibitory Activity

A direct comparison of the inhibitory potency of this compound with other flavonoids across different signaling pathways is challenging due to variations in experimental conditions across studies. However, by compiling available IC50 values and quantitative assessments, we can draw some inferences about its relative activity.

It is important to note that the following tables are a compilation of data from various sources and are intended for comparative reference. Direct, head-to-head studies under identical experimental conditions are limited.

PI3K/Akt Pathway Inhibition

The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and apoptosis. This compound has been shown to modulate this pathway, often leading to pro-survival and anti-apoptotic effects in the context of ischemic injury.[4][5] A study that screened 26 cancer-related kinases found that this compound strongly suppressed the activity of AKT1 in vitro.

CompoundTarget/AssayIC50 / EffectCell Line / SystemReference
This compound AKT1 kinase activityStrong inhibition (qualitative)In vitro kinase assay
Baicalein PI3K/Akt pathwayReduces p-Akt levelsB16F10 mouse melanoma cells
Quercetin PI3K/Akt/GSK3β pathwayAttenuates OA-induced changesHT22 hippocampal neurons
Luteolin PI3K/Akt signalingDownregulates the pathwayHypothalamic Paraventricular Nucleus of SHRs
Apigenin Akt pathwayDownregulates p-AktA375SM human melanoma cells

Note: Quantitative IC50 values for direct comparison are not consistently available across studies.

MAPK Pathway Modulation

The MAPK pathways (JNK, p38, ERK) are central to the cellular response to stress, inflammation, and apoptosis. This compound has been shown to differentially modulate these pathways, often inhibiting the pro-inflammatory JNK and p38 arms while sometimes promoting the pro-survival ERK pathway.[2]

CompoundTarget/AssayIC50 / EffectCell Line / SystemReference
This compound p-JNK, p-p38InhibitionMicroglia/Brain Macrophages
This compound MEK/ERK/PIN1 pathwayActivationHeLa cells[6]
Baicalein ERK/p38 MAPK pathwayDownregulates Bcl-2, activates caspasesBreast cancer cells
Quercetin MAPK pathway (ERK, p38, JNK)Reduces phosphorylationAng-II stimulated cardiac fibroblasts
Apigenin MAPK pathway (p-ERK, p-JNK)Reduces expression by 89% and 83% respectivelyANA-1 mouse macrophage cells[5][7]

Note: IC50 values for direct comparison are limited. Effects are often reported as changes in protein phosphorylation.

NF-κB Pathway Inhibition

The NF-κB pathway is a key regulator of inflammation. This compound has been consistently shown to inhibit this pathway, contributing to its anti-inflammatory effects.[2][3]

CompoundTarget/AssayIC50 / EffectCell Line / SystemReference
This compound NF-κB activationInhibition of IKK, IκBα degradation, and p65 nuclear translocationHNPCs, Microglial cells
Scutellarein NF-κB activationDampened luciferase reporter gene expressionHEK 293 cells[8]
Luteolin NF-κB transcriptional activityPotent inhibitionRat-1 fibroblasts[9]
Luteolin NF-κB activationBlocks IκB kinase activityIntestinal epithelial cells and bone-marrow derived dendritic cells
JAK/STAT Pathway Modulation

The JAK/STAT pathway is crucial for cytokine signaling and immune responses. Some flavonoids have been shown to interfere with this pathway, contributing to their immunomodulatory and anti-inflammatory properties.

CompoundTarget/AssayIC50 / EffectCell Line / SystemReference
This compound JAK2/STAT3 pathwayAffects protein expressionCardiovascular disease models[10]
Apigenin JAK-STAT pathwayReduces p-JAK1/2 and p-STAT3Breast cancer (BT-474) cells[1]
Quercetin JAK2-STAT3-SOCS3 pathwayDecreased p-JAK2 and p-STAT3TNBS-induced ulcerative colitis model[11]
Luteolin STAT3 phosphorylationInhibitionBreast cancer cells

Note: This table provides a qualitative comparison based on reported effects.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key experiments used to assess the effects of compounds on signaling pathways.

Western Blot Analysis for MAPK Pathway Proteins

This protocol is a standard method to detect changes in the phosphorylation status of MAPK pathway proteins.

  • Cell Lysis:

    • Treat cells with this compound or other compounds for the desired time and at the appropriate concentration.

    • Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Transfer:

    • Denature protein samples by boiling in Laemmli sample buffer.

    • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of ERK, JNK, and p38 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and imaging equipment.

    • Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of NF-κB.

  • Cell Transfection:

    • Seed cells in a 96-well plate.

    • Transfect the cells with a plasmid containing a luciferase reporter gene under the control of an NF-κB responsive promoter. A co-transfection with a Renilla luciferase plasmid can be used for normalization.

  • Compound Treatment and Stimulation:

    • After transfection, treat the cells with various concentrations of this compound or other test compounds for a specified duration.

    • Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS).

  • Cell Lysis:

    • Wash the cells with PBS.

    • Lyse the cells using a passive lysis buffer.

  • Luciferase Activity Measurement:

    • Add the luciferase assay reagent to the cell lysate.

    • Measure the firefly luciferase activity using a luminometer.

    • If using a dual-luciferase system, subsequently add the Stop & Glo® reagent and measure the Renilla luciferase activity.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

    • Express the results as a percentage of the activity in the stimulated control group.

Signaling Pathway and Experimental Workflow Diagrams

Scutellarin_Signaling_Pathways cluster_PI3K_Akt PI3K/Akt Pathway cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway cluster_JAK_STAT JAK/STAT Pathway PI3K PI3K Akt Akt PI3K->Akt Activates Apoptosis Inhibition Apoptosis Inhibition Akt->Apoptosis Inhibition Inhibits Cell Survival Cell Survival Akt->Cell Survival Promotes JNK JNK Inflammation/Apoptosis Inflammation/Apoptosis JNK->Inflammation/Apoptosis Promotes p38 p38 p38->Inflammation/Apoptosis Promotes ERK ERK Cell Survival/Proliferation Cell Survival/Proliferation ERK->Cell Survival/Proliferation Promotes IKK IKK IkB IkB IKK->IkB Phosphorylates NFkB NFkB IkB->NFkB Releases Inflammatory Gene Expression Inflammatory Gene Expression NFkB->Inflammatory Gene Expression Induces JAK JAK STAT STAT JAK->STAT Phosphorylates Gene Transcription Gene Transcription STAT->Gene Transcription Induces This compound This compound This compound->Akt Activates This compound->JNK Inhibits This compound->p38 Inhibits This compound->ERK Activates This compound->IKK Inhibits This compound->JAK Modulates

Figure 1: Overview of signaling pathways modulated by this compound.

Western_Blot_Workflow A Cell Treatment & Lysis B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H I Data Analysis H->I

Figure 2: General workflow for Western blot analysis.

Luciferase_Assay_Workflow A Cell Seeding & Transfection B Compound Treatment A->B C NF-κB Stimulation (e.g., TNF-α) B->C D Cell Lysis C->D E Add Luciferase Substrate D->E F Measure Luminescence E->F G Data Normalization & Analysis F->G

Figure 3: Workflow for NF-κB luciferase reporter assay.

Conclusion

This compound demonstrates a multi-targeted engagement with several key signaling pathways, which rationalizes its diverse pharmacological effects. While it shows inhibitory activity against pro-inflammatory pathways such as NF-κB and the JNK/p38 arms of the MAPK cascade, it can also promote pro-survival signals through the PI3K/Akt and ERK pathways. A limited kinase screen has identified AKT1 as a direct target. However, a comprehensive assessment of its specificity is hampered by the lack of broad kinome profiling and direct comparative studies with other flavonoids under standardized conditions. Future research should focus on generating such data to better delineate the specific molecular targets of this compound and to optimize its therapeutic potential. This will be crucial for its progression from a promising natural compound to a clinically viable therapeutic agent.

References

Safety Operating Guide

Navigating the Disposal of Scutellarin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and procedural steps for the safe handling and disposal of Scutellarin, a flavonoid compound utilized in various research applications.

The disposal of this compound requires careful consideration due to conflicting safety classifications and its potential environmental impact. While some suppliers classify it as a non-hazardous substance, others identify it as toxic if swallowed, harmful in contact with skin, fatal if inhaled, and very toxic to aquatic life with long-lasting effects. Given this discrepancy, it is imperative to handle this compound with caution and adhere to the most stringent safety protocols.

Immediate Safety and Disposal Recommendations

For the routine disposal of this compound and its contaminated materials, the universally recommended approach is to engage a licensed professional waste disposal service. This ensures compliance with all national and local regulations.

Key Logistical Steps for Standard Disposal:

  • Do Not Mix: Never mix this compound waste with other chemical waste.

  • Original Containers: Whenever possible, store waste in the original or a compatible, clearly labeled, and sealed container.

  • Contaminated Materials: Treat all materials that have come into contact with this compound, including personal protective equipment (PPE), weighing boats, and spill cleanup materials, as this compound waste.

  • Consult Professionals: Always consult with your institution's environmental health and safety (EHS) department and the licensed waste disposal service to ensure adherence to all procedural requirements.

Quantitative Toxicity Data

Toxicity Data for this compoundEndpointValueSpecies
Acute Oral ToxicityLD50>10 g/kgMouse

This table summarizes the available quantitative toxicity data for this compound. The absence of specific aquatic toxicity data underscores the importance of preventing its release into the environment.

Experimental Protocol: Laboratory-Scale Chemical Degradation of this compound Waste

For situations where small amounts of this compound waste require treatment before disposal, chemical degradation through alkaline hydrolysis can be an effective method. This procedure should be performed by trained personnel in a controlled laboratory setting, adhering to all safety precautions.

Objective: To hydrolyze this compound into less complex and potentially less hazardous compounds.

Materials:

  • This compound waste (e.g., residual powder, contaminated solutions)

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

  • Water (distilled or deionized)

  • Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) for neutralization

  • pH indicator strips or a pH meter

  • Appropriate reaction vessel (e.g., borosilicate glass beaker or flask)

  • Stir plate and stir bar

  • Fume hood

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

Procedure:

  • Preparation (in a fume hood): a. Carefully weigh the this compound waste to be treated. b. Prepare a 1 M solution of sodium hydroxide by dissolving 40 g of NaOH pellets in 1 liter of water. Caution: This process is exothermic.

  • Hydrolysis: a. Place the this compound waste into the reaction vessel. If the waste is a solid, add a small amount of water to create a slurry. b. Slowly add the 1 M NaOH solution to the this compound waste while stirring. A general guideline is to use a 10-fold molar excess of NaOH relative to the estimated amount of this compound. c. Continue stirring the mixture at room temperature for a minimum of 24 hours to ensure complete hydrolysis. The solution may change color as the flavonoid structure is degraded.

  • Neutralization: a. Slowly and carefully add a dilute solution of hydrochloric acid (e.g., 1 M HCl) to the reaction mixture while continuously monitoring the pH. b. Continue adding acid until the pH of the solution is between 6.0 and 8.0.

  • Disposal: a. Once neutralized, the resulting solution should be disposed of in accordance with local regulations for non-hazardous aqueous waste. It is crucial to confirm with your institution's EHS department that this neutralized solution can be drain-disposed.

This compound Disposal Workflow

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Scutellarin_Disposal_Workflow start This compound Waste Generated assess_quantity Assess Quantity of Waste start->assess_quantity small_quantity Small Quantity (Lab-Scale) assess_quantity->small_quantity < Few Grams large_quantity Large Quantity or Routine Disposal assess_quantity->large_quantity > Few Grams degradation_protocol Consider Chemical Degradation (Alkaline Hydrolysis) small_quantity->degradation_protocol package_waste Package Waste in Labeled, Compatible Container large_quantity->package_waste perform_degradation Perform Degradation Protocol (See Experimental Procedures) degradation_protocol->perform_degradation neutralize Neutralize Solution perform_degradation->neutralize dispose_neutralized Dispose of Neutralized Waste (per Institutional & Local Regulations) neutralize->dispose_neutralized end Disposal Complete dispose_neutralized->end contact_ehs Contact Institutional EHS package_waste->contact_ehs professional_disposal Arrange for Professional Waste Disposal Service contact_ehs->professional_disposal professional_disposal->end

Caption: Logical workflow for the disposal of this compound waste.

By following these guidelines, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

Personal protective equipment for handling Scutellarin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for the handling and disposal of Scutellarin. By offering procedural, step-by-step guidance, this document aims to be the preferred resource for laboratory safety and chemical handling, fostering a culture of safety and trust.

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), a precautionary approach is strongly recommended. This material should be considered potentially hazardous until more comprehensive toxicological information is available.[1] Always wear appropriate PPE to minimize exposure and ensure personal safety.

PPE CategoryItemSpecifications and Recommendations
Hand Protection Chemical-resistant glovesNitrile or latex gloves are suitable for handling this compound in solid form and in solutions. Ensure gloves are powder-free to prevent aerosolization of the compound. Change gloves immediately if contaminated.
Eye Protection Safety glasses with side shields or gogglesEssential to protect against dust particles of solid this compound and splashes of solutions.
Body Protection Laboratory coatA standard laboratory coat should be worn to protect skin and clothing from accidental contact.
Respiratory Protection Not generally requiredUse a NIOSH-approved respirator if there is a risk of inhaling dust, such as when weighing large quantities of the solid compound or if working outside of a ventilated enclosure.

Quantitative Safety Data

The following table summarizes key quantitative safety and physical property data for this compound.

ParameterValueSource
Acute Oral Toxicity (LD50) >10 g/kg (mouse)Cayman Chemical SDS
Solubility in DMSO Approximately 15-50 mg/mL[2][3]
Solubility in Dimethyl Formamide Approximately 20 mg/mL[2]
Solubility in PBS (pH 7.2) Approximately 0.2 mg/mL[2]
Storage Temperature -20°C[2]
Stability ≥ 4 years at -20°C[2]
Thermal Decomposition Data not available. Avoid excessive heating.

Experimental Protocols

Preparation of this compound Stock Solutions

This protocol outlines the steps for preparing stock solutions of this compound for in vitro and in vivo experiments.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Phosphate-buffered saline (PBS), pH 7.2, or other aqueous buffer

  • Sterile, amber glass vials or polypropylene tubes

  • Calibrated analytical balance

  • Fume hood

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Work in a Fume Hood: Perform all weighing and initial dissolution steps inside a certified chemical fume hood to minimize inhalation risk.

  • Weighing: Accurately weigh the desired amount of solid this compound using a calibrated analytical balance.

  • Initial Dissolution:

    • For organic stock solutions, add the appropriate volume of DMSO or DMF to the vial containing the this compound powder to achieve the desired concentration (e.g., 10 mg/mL).[2]

    • For aqueous solutions, directly dissolve the solid this compound in the aqueous buffer. Note the lower solubility in aqueous solutions.[2]

  • Solubilization: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath may aid dissolution, but avoid excessive heat.

  • Sterilization (Optional): If required for cell culture experiments, filter-sterilize the stock solution through a 0.22 µm syringe filter compatible with the solvent used.

  • Storage: Store the stock solution in tightly sealed, clearly labeled amber vials or tubes at -20°C for long-term storage.[2] Aqueous solutions are not recommended for storage for more than one day.[2]

experimental_workflow cluster_prep Preparation cluster_storage Storage cluster_use Application weigh Weigh this compound dissolve Dissolve in Solvent weigh->dissolve vortex Vortex to Solubilize dissolve->vortex sterilize Filter Sterilize (Optional) vortex->sterilize store Store at -20°C sterilize->store dilute Dilute to Working Concentration store->dilute experiment Perform Experiment dilute->experiment

Experimental Workflow for this compound Solution Preparation

Signaling Pathways Involving this compound

This compound has been shown to modulate several key signaling pathways implicated in various cellular processes. Understanding these pathways is crucial for researchers investigating its mechanism of action.

Nrf2/Keap1/ARE Signaling Pathway

This compound can activate the Nrf2/Keap1/ARE pathway, a critical cellular defense mechanism against oxidative stress.

Nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes ubiquitination Proteasome Proteasome Degradation Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub Ubiquitin Ub->Nrf2 ARE Antioxidant Response Element (ARE) Genes Cytoprotective Gene Expression ARE->Genes Activates Nrf2_n->ARE Binds

This compound's activation of the Nrf2/Keap1/ARE pathway.
PI3K/AKT Signaling Pathway

The PI3K/AKT pathway, crucial for cell survival and proliferation, is also modulated by this compound.

PI3K_AKT_pathway This compound This compound Receptor Receptor Tyrosine Kinase This compound->Receptor Activates PI3K PI3K Receptor->PI3K Recruits and Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT Recruits and Activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) AKT->Downstream Phosphorylates Response Cell Survival, Proliferation, etc. Downstream->Response Regulates

Modulation of the PI3K/AKT signaling pathway by this compound.
TLR4/MyD88/NF-κB Signaling Pathway

This compound can also influence inflammatory responses by interacting with the TLR4/MyD88/NF-κB signaling pathway.

TLR4_pathway This compound This compound TLR4 TLR4 This compound->TLR4 Inhibits LPS LPS LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 Activates IKK IKK Complex TRAF6->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates for Degradation NFκB NF-κB IκBα->NFκB Releases Nucleus Nucleus NFκB->Nucleus Translocates Genes Pro-inflammatory Gene Expression Nucleus->Genes Induces

Inhibitory effect of this compound on the TLR4/MyD88/NF-κB pathway.

Operational and Disposal Plans

Proper disposal of this compound and associated waste is crucial to ensure laboratory and environmental safety.

Waste Segregation and Collection
  • Solid Waste:

    • Unused or expired solid this compound should be collected in a clearly labeled, sealed container designated for chemical waste.

    • Contaminated materials such as weighing paper, pipette tips, and gloves should also be placed in this container.

  • Liquid Waste (Organic):

    • Solutions of this compound in organic solvents (e.g., DMSO, DMF) should be collected in a designated, labeled container for flammable or organic solvent waste.

    • Do not mix with aqueous or halogenated waste streams.

  • Liquid Waste (Aqueous):

    • Aqueous solutions of this compound should be collected in a labeled container for aqueous chemical waste.

    • The pH of the waste should be neutral (6-8) before collection. If necessary, neutralize with a suitable acid or base.

Disposal Procedures
  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), the solvent(s), and the approximate concentration.

  • Storage: Store waste containers in a designated satellite accumulation area away from incompatible materials. Keep containers securely closed except when adding waste.

  • Pickup: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) office. Follow their specific procedures for waste manifest and collection.

  • Empty Containers: "Empty" containers of solid this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate should be collected as hazardous waste. After rinsing, the container can be disposed of as regular laboratory glass or plastic waste, with the label defaced.

Disclaimer: This guide is intended for informational purposes only and should not replace your institution's specific safety protocols and the information provided in the Safety Data Sheet (SDS). Always consult your institution's EHS office for guidance on chemical handling and waste disposal.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.